Alizarine orange
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroxy-3-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEVFAMOKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205357 | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-93-4 | |
| Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarine orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxy-3-nitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structure of 3-Nitroalizarin
This guide provides a comprehensive overview of 3-nitroalizarin (also known as Alizarin Orange), focusing on its chemical structure and the established methodology for its synthesis. We will delve into the mechanistic underpinnings of the synthesis, offering field-proven insights into the causality behind the procedural steps, ensuring a reproducible and well-understood protocol.
Introduction to 3-Nitroalizarin
3-Nitroalizarin is an organic compound derived from alizarin, a prominent member of the anthraquinone family of dyes. The introduction of a nitro functional group onto the alizarin scaffold significantly modifies its electronic properties and, consequently, its chemical reactivity and color. Its formal IUPAC name is 1,2-dihydroxy-3-nitroanthraquinone.[1] Understanding its synthesis is fundamental for researchers exploring its potential applications in areas such as chemosensors, dyeing, and as an intermediate in the synthesis of more complex molecules.
Chemical Structure and Physicochemical Properties
The molecular integrity of 3-nitroalizarin is defined by the anthraquinone core, substituted with two adjacent hydroxyl (-OH) groups at the C1 and C2 positions and a nitro (-NO₂) group at the C3 position.
Key Identifiers and Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₇NO₆ | [1][2] |
| Molecular Weight | 285.21 g/mol | [1][2] |
| CAS Number | 568-93-4 | [1] |
| Synonyms | 1,2-Dihydroxy-3-nitroanthraquinone, Alizarin Orange | [1][2] |
| Appearance | Orange to brown powder | |
Structural Visualization
The 2D structure of 3-nitroalizarin is depicted below, illustrating the spatial relationship of the functional groups on the anthraquinone framework.
Caption: Stepwise workflow for the synthesis of 3-nitroalizarin.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for clarity and reproducibility. All operations involving concentrated acids must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Reagents and Equipment:
-
Alizarin (1,2-dihydroxyanthraquinone)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water & Ice
-
Magnetic Stirrer with Stir Bar
-
Round-bottom Flask
-
Dropping Funnel
-
Ice Bath
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
Dissolution of Substrate: In a round-bottom flask placed in an ice bath, slowly add 10.0 g of alizarin to 50 mL of concentrated sulfuric acid while stirring. Continue stirring until a clear, homogenous solution is obtained. The use of sulfuric acid as the solvent ensures the substrate is fully solvated and ready for reaction.
-
Temperature Control (Critical): Maintain the temperature of the solution between 0-5 °C using the ice bath.
-
Trustworthiness: Low temperature is crucial to prevent over-nitration (the addition of more than one nitro group) and to control the exothermic nature of the reaction, ensuring safety and product selectivity. [3]3. Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
-
Addition of Nitrating Agent: Add the cold nitrating mixture to the alizarin solution dropwise via a dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.
-
Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. The crude 3-nitroalizarin will precipitate as a solid.
-
Causality: 3-nitroalizarin is insoluble in water. Pouring the acidic reaction mixture into a large volume of ice water simultaneously quenches the reaction and precipitates the organic product, leaving unreacted acids and inorganic byproducts in the aqueous phase.
-
-
Isolation and Purification:
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). This step is essential to remove any residual acid.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
References
- National Institute of Standards and Technology (NIST). 3-Nitroalizarine. NIST Chemistry WebBook. [Link]
- ChemBK. 3-NITROALIZARIN. [Link]
- Clark, J. (2000).
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
- Chemistry Steps.
- The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
- Wikipedia.
Sources
An In-Depth Technical Guide to Mordant Orange 14 (C.I. 58015)
Prepared by: Gemini, Senior Application Scientist
Introduction and Core Identification
Mordant Orange 14 is a synthetic organic compound belonging to the anthraquinone class of dyes.[1] Unlike the more commonly cited Mordant Orange 1, which is an azo dye, Mordant Orange 14 is structurally a nitrated derivative of alizarin, the historic red colorant originally derived from the madder plant root.[1][2] Its correct chemical identity is 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, and it is also known commercially and historically as Alizarin Orange or 3-Nitroalizarin.[3][4]
This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, mechanisms, and applications of Mordant Orange 14, designed for professionals in research and chemical development. The molecule's utility is rooted in two key structural features: the 1,2-dihydroxy functional groups, which enable chelation with metal ions, and the nitro-substituted anthraquinone chromophore, which dictates its color and indicator properties.[1] Its primary applications are as a mordant dye for textiles, where it forms insoluble, colored complexes with metal salts impregnated on the fiber, and as a specialized acid-base indicator.[3][5]
Chemical Structure and Physicochemical Properties
The foundational structure of Mordant Orange 14 is the anthraquinone core. The key functional groups that determine its chemical behavior are the two hydroxyl (-OH) groups at the C1 and C2 positions and a nitro (-NO₂) group at the C3 position. The adjacent hydroxyl groups create a catechol-like arrangement, which is a powerful bidentate ligand for metal ion chelation.
Table 1: Core Physical and Chemical Identifiers for Mordant Orange 14
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | [1] |
| Synonyms | 3-Nitroalizarin, Alizarin Orange, C.I. 58015 | [3][5] |
| CAS Number | 568-93-4 | [3] |
| Colour Index | Mordant Orange 14 (C.I. 58015) | [3] |
| Molecular Formula | C₁₄H₇NO₆ | [1][3] |
| Molecular Weight | 285.21 g/mol | [1][3] |
| Appearance | Orange needles or plates (crystallized from acetic acid) | [3][5] |
| Decomposition Point | ~244 °C (sublimes with partial decomposition) | [3] |
| Elemental Composition | C: 58.96%, H: 2.47%, N: 4.91%, O: 33.66% |[3] |
Solubility Profile and Indicator Behavior
The solubility and solution color of Mordant Orange 14 are highly dependent on the chemical environment, a direct consequence of its molecular structure. This behavior is fundamental to its application as both a dye and a chemical indicator.[1]
-
In Organic Solvents: It is soluble, typically producing a yellow solution.[3]
-
In Concentrated Sulfuric Acid: It dissolves to form an orange-colored solution.[3]
-
In Dilute Aqueous Alkali: It is soluble and deprotonates to form a purple-red solution.[1][3]
-
In Water: It is generally reported as insoluble, particularly in neutral water, which contrasts with its solubility in alkaline solutions.
This differential solubility and color profile make it a useful acid-base indicator. However, the reported pH transition ranges vary based on the solvent system, a critical detail for experimental design.
Table 2: pH Indicator Properties of Mordant Orange 14
| Solvent System | pH Range | Color Change (with increasing pH) | Source(s) |
|---|---|---|---|
| Aqueous Solution | 2.0 – 4.0 | Golden Orange → Flat Yellow | [3][5] |
| Saturated Alcohol Solution | 5.0 – 6.5 | Yellow → Purplish Red |[3][5] |
The causality for this difference lies in the solvent's effect on the pKa of the phenolic hydroxyl groups. The deprotonation of these groups, which is responsible for the color change, occurs at different pH values in water versus alcohol.
Mechanism of Action: Metal Ion Chelation
The function of Mordant Orange 14 as a "mordant" dye is entirely dependent on its ability to act as a chelating agent. A mordant is a substance (typically a metal salt) that is applied to a substrate, like a textile fiber, to bind the dye.[1] The dye then forms a coordination complex with the mordant, creating an insoluble pigment that is firmly fixed to the fiber.
The key to this mechanism is the spatial arrangement of the oxygen atoms on the Mordant Orange 14 molecule. The hydroxyl group at C1 and the carbonyl group at C9 work in concert to form a stable six-membered ring with a metal ion. A second, five-membered ring is formed with the two adjacent hydroxyl groups at C1 and C2. This multidentate chelation results in a highly stable metal-dye complex. With aluminum (Al³⁺), it typically forms an orange complex, while with iron (Fe³⁺), it produces red to violet shades.[3][5][6]
Figure 1: Chelation of Mordant Orange 14 with an Aluminum ion.
Synthesis Pathway
Mordant Orange 14 is produced via the nitration of alizarin (1,2-dihydroxyanthraquinone). A documented laboratory-scale synthesis involves the reaction of 3-bromoalizarin with nitric acid in an acetic acid solvent, demonstrating a direct electrophilic substitution pathway.[3] Industrial preparations typically involve the direct nitration of alizarin in the presence of a catalyst or dehydrating agent like sulfuric acid.
Experimental Protocols
The following protocols are provided as self-validating systems for the practical application of Mordant Orange 14 in a laboratory setting.
Protocol 1: Preparation of a pH Indicator Solution
This protocol describes the preparation of a working indicator solution for titrations and qualitative pH assessments in non-aqueous or mixed-solvent systems.
Objective: To prepare a saturated alcoholic solution of Mordant Orange 14.
Materials:
-
Mordant Orange 14 (C.I. 58015) powder
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
Filter paper and funnel
Methodology:
-
Place 100 mL of ethanol into a beaker equipped with a magnetic stir bar.
-
While stirring, add small aliquots of Mordant Orange 14 powder until no more solid dissolves and a small amount of excess powder remains at the bottom. This ensures the solution is saturated.
-
Continue stirring for 30 minutes to ensure maximum dissolution.
-
Turn off the stirrer and allow the excess solid to settle.
-
Carefully decant or filter the supernatant (the clear, saturated solution) into a clean, labeled storage bottle.
-
Validation: Test the indicator by adding a few drops to known acidic (pH < 5) and alkaline (pH > 7) solutions. A distinct color change from yellow to purplish-red should be observed, confirming its activity.[3][5]
Protocol 2: Conceptual Workflow for Mordant Dyeing of Wool
This protocol outlines the essential steps for using Mordant Orange 14 to dye protein fibers like wool, demonstrating the interplay between the mordant and the dye.
Objective: To dye wool fibers with Mordant Orange 14 using an aluminum mordant.
Materials:
-
Wool yarn or fabric
-
Potassium aluminum sulfate (Alum)
-
Cream of tartar (Potassium bitartrate, optional, as a pH buffer and brightening agent)
-
Mordant Orange 14
-
Stainless steel or enamel dye pot
-
Heat source
Workflow:
Figure 2: Step-by-step workflow for dyeing wool.
Methodology:
-
Scouring: The wool fiber is first washed thoroughly with a pH-neutral soap to remove any oils or dirt. This ensures even mordant uptake.
-
Pre-Mordanting: The clean wool is simmered gently in a bath containing dissolved alum (typically 10-15% of the fiber weight). This step impregnates the fibers with aluminum ions.
-
Dye Bath Preparation: In a separate pot, Mordant Orange 14 is dissolved in hot water.
-
Dyeing: The mordanted, damp wool is introduced into the dye bath. The bath is heated and held at a gentle simmer (e.g., 80-90°C) for approximately one hour, allowing the dye to penetrate the fibers and chelate with the aluminum ions.
-
Cooling and Rinsing: The pot is allowed to cool slowly. The dyed fiber is then removed, rinsed thoroughly to remove any unfixed dye, and dried. The result is a stable, orange-colored fiber.[5]
Conclusion
Mordant Orange 14 (3-Nitroalizarin, C.I. 58015) is a specialized anthraquinone dye whose properties are dictated by its nitro-substituted, 1,2-dihydroxyanthraquinone structure. Its ability to form stable chelation complexes with metal ions is the cornerstone of its application as a mordant dye, while the pH-dependent protonation of its hydroxyl groups enables its use as an acid-base indicator with distinct transition ranges in aqueous and alcoholic media. A clear understanding of these structure-function relationships is essential for its effective application in research and industrial processes.
References
- Merck Index. (n.d.). Alizarine Orange. Published by the Royal Society of Chemistry.
- Museum of Fine Arts, Boston. (2022, April 26). Alizarin orange. CAMEO Chemicals.
- Wikipedia contributors. (n.d.). Alizarin. Wikipedia.
- PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.
- ChemBK. (n.d.). 3-NITROALIZARIN.
- Kiel, E. G., & Heertjes, P. M. (1963). Metal Complexes of Alizarin I-The Structure of the Calcium-Aluminium Lake of Alizarin. Journal of the Society of Dyers and Colourists, 79(1), 21-27.
- LookChem. (n.d.). Cas 568-93-4, Acid Mordant Orange 14.
Sources
An In-Depth Technical Guide to the Solubility of Alizarine Orange
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Alizarine Orange (CAS 568-93-4), a synthetic mordant dye from the anthracenedione class.[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical insights into the factors governing the dissolution of this compound. We explore the molecular basis of its solubility profile across various solvent classes, the profound impact of environmental factors such as pH and temperature, and provide a validated, step-by-step protocol for its empirical determination. The guide is structured to deliver not just data, but a foundational understanding of the causality behind the observed phenomena, ensuring scientific integrity and practical applicability.
Introduction to this compound
This compound, systematically named 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, is a nitrated derivative of alizarin.[1][2] It is classified in the Colour Index as C.I. Mordant Orange 14, signifying its use in conjunction with a metal ion mordant to fix the dye to substrates like textiles.[3] Its molecular structure is pivotal to its chemical behavior, featuring a largely nonpolar anthracenedione core functionalized with two polar hydroxyl (-OH) groups and a highly polar nitro (-NO₂) group.[1] This distinct amphipathic character dictates its interactions with solvents and its utility not only as a dye but also as a chemical indicator for pH.[1][4]
The compound typically appears as orange needles or plates when crystallized from acetic acid and decomposes at approximately 244°C.[3] Understanding its solubility is critical for a range of applications, from formulating dyeing baths and printing inks to its use in analytical chemistry and biological staining.
Caption: Molecular structure of this compound (C₁₄H₇NO₆).
The Molecular Basis of Solubility
The principle of "like dissolves like" is fundamental to predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
-
Hydrophobic Core: The large, fused three-ring system of the anthracenedione backbone is aromatic and nonpolar. This region favors interactions with nonpolar solvents through van der Waals forces. It is the primary contributor to the molecule's poor solubility in water.
-
Polar Functional Groups: The two hydroxyl (-OH) groups and the nitro (-NO₂) group are polar. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor. These groups are key to the molecule's solubility in polar solvents like alcohols, ketones, and acetic acid.[5]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group at position 1 and the adjacent carbonyl oxygen. This interaction can slightly reduce the availability of that hydroxyl group for intermolecular bonding with solvent molecules, thereby influencing its solubility profile compared to isomers where such bonding is not possible.
Solubility Profile of this compound
Quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, a qualitative profile can be constructed from technical data sheets and chemical encyclopedias.
Qualitative Solubility Data
The table below summarizes the observed solubility behavior of this compound in various common laboratory solvents.
| Solvent Class | Solvent Example | Observed Solubility | Predominant Interaction | Color of Solution |
| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole | - |
| Dilute Aqueous Alkali | Soluble | Ion-Dipole (Deprotonation) | Purple-Red[3] | |
| Ethanol | Soluble | Hydrogen Bonding | Yellow[3] | |
| Acetic Acid | Soluble | Hydrogen Bonding | Orange (used for crystallization)[3][4] | |
| Polar Aprotic | Acetone | Soluble | Dipole-Dipole | Yellow[3] |
| DMSO, DMF | Expected to be Soluble | Dipole-Dipole | Yellow[3] | |
| Non-Polar | Hexane | Insoluble | van der Waals | - |
| Toluene | Slightly Soluble | van der Waals | Yellow[3] | |
| Strong Acid | Conc. H₂SO₄ | Soluble | Protonation | Orange[3] |
Key Factors Influencing Solubility
A. Effect of pH: The pH of the aqueous medium has the most dramatic effect on the solubility of this compound. The two hydroxyl groups are phenolic and thus acidic. In neutral or acidic water, the molecule exists in its neutral, sparingly soluble form. As the pH increases into the alkaline range, these protons are abstracted, forming mono- and di-anionic species.
This deprotonation transforms the molecule into a salt, which is significantly more polar and readily solvated by water molecules through strong ion-dipole interactions. This explains its use as a pH indicator, with color changes corresponding to these structural shifts.[3][4] The color shifts from yellow in the pH range of 5.0-6.5 to purplish-red in a saturated alcohol solution, indicating a change in the electronic structure upon deprotonation.[4]
Caption: pH-dependent equilibrium of this compound.
B. Effect of Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the thermodynamics of the dissolution process. An increase in temperature provides the necessary kinetic energy for solvent molecules to overcome the solute's crystal lattice energy more effectively.[6][7] While specific data for this compound is scarce, it is a general principle for most dyes that increasing the temperature of the solvent will enhance the rate and extent of dissolution.[8][9][10] However, researchers must be cautious, as excessively high temperatures can lead to thermal degradation of the dye molecule.[8]
Experimental Protocol: Determination of Equilibrium Solubility
This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in a given solvent at a specified temperature. The method is based on the principle of saturating a solvent and quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Solvent of choice (analytical grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Thermostatic shaker bath or incubator
-
Centrifuge capable of holding vials/flasks
-
Calibrated positive displacement pipettes
-
Analytical balance (±0.01 mg)
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Rationale: Starting with an excess of solid ensures that the solution reaches its maximum saturation point (equilibrium).
-
Action: Add an excess amount of this compound (e.g., ~20-30 mg) to a series of scintillation vials. The exact mass is not critical, but it must be enough to ensure undissolved solid remains after equilibration.
-
Action: Accurately pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into each vial. Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Rationale: Dissolution is a time-dependent process. Sufficient time under constant conditions is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.
-
Action: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).
-
Action: Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the temperature, which would change the solubility.
-
Action: Remove the vials from the shaker and immediately place them in a centrifuge that has been pre-equilibrated to the same temperature.
-
Action: Centrifuge the samples at high speed (e.g., 5000 x g for 15 minutes) to pellet all undissolved solid.
-
-
Sample Analysis (Quantification):
-
Rationale: The concentration of the clear, saturated supernatant must be accurately measured. UV-Vis spectrophotometry is ideal for colored compounds like this compound.
-
Action: Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the top of the clear supernatant, taking extreme care not to disturb the solid pellet.
-
Action: Transfer the aliquot to a volumetric flask of appropriate size (e.g., 100 mL) and dilute to volume with the same solvent. This dilution is necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Action: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. (Note: λ_max must be determined beforehand by scanning a dilute solution).
-
Action: Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law). The calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Rationale: The final solubility value is calculated by back-calculating from the diluted sample concentration to the original, undiluted supernatant concentration.
-
Action: Use the formula: Solubility (g/L) = C_diluted (g/L) × Dilution Factor Where the Dilution Factor = (Final Volume of Volumetric Flask) / (Initial Aliquot Volume).
-
Caption: Generalized workflow for determining equilibrium solubility.
Conclusion
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. Its large hydrophobic core restricts solubility in nonpolar media, while its polar hydroxyl and nitro groups facilitate dissolution in polar organic solvents. The most significant factor influencing its aqueous solubility is pH, with a dramatic increase observed in alkaline conditions due to the formation of a highly soluble anionic species. While comprehensive quantitative data remains sparse, the principles outlined in this guide and the provided experimental protocol offer a robust framework for researchers to characterize its solubility profile, enabling more effective formulation and application in diverse scientific and industrial fields.
References
- Vulcanchem. This compound - 568-93-4.
- DrugFuture. This compound.
- MFA Cameo. Alizarin orange.
- Wikipedia. Alizarin.
- PubChem, National Institutes of Health. This compound.
- Warp Beam Dyeing Machine Supplier. How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine?
- Smarol Industry Limited.
- Cayman Chemical.
- Smarol.
- ChemicalBook. Alizarin | 72-48-0.
- Sustainability Directory.
- ResearchGate.
- Solubility of Things. Alizarin.
- ChemBK. Alizarin.
- University of Technology, Iraq.
- Benchchem. In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.
- ResearchGate. A new method for the determination of the solubility of disperse dyes.
- MDPI.
- SALTISE. Organic Chemistry: Introduction to Solubility.
- Scribd. Dye Solubility Test.
- PubChem, N
- PMC, National Institutes of Health. A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane.
- ResearchGate. Effect of pH on the adsorption of Alizarin Red S.
- ResearchGate. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- International Journal of Environmental Science and Development.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chinadyeingmachines.com [chinadyeingmachines.com]
- 7. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 8. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 9. How To Control The Dye Fastness Of Solvent Dyes Under Different Temperature And Humidity Conditions? - News [smarolcolor.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Determination of the Molar Extinction Coefficient of Alizarine Orange
This guide provides a comprehensive, field-proven methodology for the accurate determination of the molar extinction coefficient (ε) of Alizarine Orange. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Significance of the Molar Extinction Coefficient
This compound, also known as 3-nitroalizarin or C.I. Mordant Orange 14, is an organic compound belonging to the anthracenedione class.[1] Its molecular structure, featuring a 1,2-dihydroxyanthraquinone core with a nitro group at the 3-position, imparts its characteristic color and chemical reactivity.[1] The molar extinction coefficient is a fundamental and intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength.[2][3] An accurate determination of this value is critical for a variety of applications, including quantitative analysis, reaction kinetics, and the characterization of new materials. This guide provides a robust framework for determining the molar extinction coefficient of this compound, ensuring a high degree of confidence in the resulting value.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione |
| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015 |
| CAS Number | 568-93-4 |
| Molecular Formula | C₁₄H₇NO₆ |
| Molecular Weight | 285.21 g/mol |
| Appearance | Orange needles or plates |
| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali |
Theoretical Framework: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[2][4] The mathematical expression of this law is:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar extinction coefficient, with units of L·mol⁻¹·cm⁻¹.
-
c is the molar concentration of the substance in the solution (mol/L).
-
l is the path length of the light through the solution, which is the width of the cuvette (typically 1 cm).
This relationship forms the basis of quantitative spectrophotometry and is the cornerstone of the experimental protocol detailed in this guide.[2][4]
Experimental Determination of the Molar Extinction Coefficient
This section provides a detailed, step-by-step protocol for the accurate determination of the molar extinction coefficient of this compound. The methodology is designed to be self-validating by incorporating a calibration curve, which confirms the adherence of the system to the Beer-Lambert Law.
Materials and Reagents
-
This compound: High purity, analytical standard grade is recommended. The purity of the compound is a critical factor for accuracy.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent due to its high polarity, ability to dissolve a wide range of organic compounds, and transparency in the visible region of the electromagnetic spectrum.
-
Analytical Balance: A four-figure balance (± 0.0001 g) is required for accurate weighing.
-
Volumetric Glassware: Class A volumetric flasks and pipettes are essential for the preparation of accurate standard solutions.
-
UV-Vis Spectrophotometer: A calibrated instrument capable of scanning across the visible spectrum is required.
-
Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes should be used.
Experimental Workflow
The overall workflow for the determination of the molar extinction coefficient is depicted in the following diagram:
Caption: Experimental workflow for determining the molar extinction coefficient.
Step-by-Step Protocol
Step 1: Preparation of the Stock Solution
The accurate preparation of the stock solution is paramount as all subsequent dilutions and calculations depend on it.
-
Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact mass.
-
Quantitatively transfer the weighed this compound to a 100 mL Class A volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely.
-
Carefully add DMSO to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the precise molar concentration of the stock solution using the following formula:
Concentration (mol/L) = (Mass of this compound (g)) / (Molecular Weight of this compound ( g/mol ) * Volume of flask (L))
Step 2: Preparation of Serial Dilutions
A series of dilutions of the stock solution should be prepared to generate data points for the calibration curve.
-
Label a series of 10 mL Class A volumetric flasks from 1 to 5.
-
Using a Class A volumetric pipette, transfer the appropriate volume of the stock solution into each volumetric flask as detailed in the table below.
-
Dilute each flask to the 10 mL mark with DMSO.
-
Stopper and invert each flask to ensure thorough mixing.
Table 2: Serial Dilution Scheme
| Flask | Volume of Stock Solution (mL) | Final Volume (mL) | Resulting Concentration (M) |
| 1 | 0.5 | 10 | (Calculated from stock) |
| 2 | 1.0 | 10 | (Calculated from stock) |
| 3 | 1.5 | 10 | (Calculated from stock) |
| 4 | 2.0 | 10 | (Calculated from stock) |
| 5 | 2.5 | 10 | (Calculated from stock) |
Step 3: Determination of the Wavelength of Maximum Absorbance (λmax)
The molar extinction coefficient is wavelength-dependent, and its value is typically reported at the wavelength of maximum absorbance (λmax).
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range, for instance, from 400 nm to 700 nm.
-
Fill a quartz cuvette with the DMSO solvent to serve as the blank. Place it in the spectrophotometer and run a baseline correction.
-
Rinse a second cuvette with a small amount of the most concentrated this compound dilution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The parent compound, alizarin, has a λmax of approximately 430 nm in methanol, and it is anticipated that the nitro-substituted this compound will have a red-shifted λmax.
Step 4: Measurement of Absorbance for the Serial Dilutions
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Re-blank the instrument with the DMSO solvent.
-
Measure the absorbance of each of the prepared serial dilutions, starting from the least concentrated to the most concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
-
Record the absorbance value for each concentration.
Data Analysis and Calculation
Step 1: Construction of the Calibration Curve
-
Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, which validates the adherence to the Beer-Lambert Law within this concentration range.
-
Determine the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept. The y-intercept should be close to zero.
Step 2: Calculation of the Molar Extinction Coefficient (ε)
The slope of the calibration curve is equal to the product of the molar extinction coefficient (ε) and the path length (l).
Slope (m) = ε * l
Since the path length (l) is 1 cm, the molar extinction coefficient is equal to the slope of the line.
ε = Slope of the calibration curve
The units of the molar extinction coefficient will be L·mol⁻¹·cm⁻¹.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The linearity of the calibration curve (a high R² value, typically > 0.99) provides strong evidence that the measurements are accurate and that the Beer-Lambert Law is obeyed over the concentration range tested. Any significant deviation from linearity would indicate an issue with the experimental procedure, such as solution preparation errors, instrument malfunction, or chemical phenomena like aggregation at higher concentrations.
Conclusion
This in-depth technical guide provides a robust and reliable methodology for the determination of the molar extinction coefficient of this compound. By following this detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently determine this crucial physicochemical parameter. The emphasis on accurate preparation of standards and the use of a calibration curve ensures the scientific integrity and trustworthiness of the obtained results.
References
- DrugFuture. (2023). This compound.
- MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient.
- MFA Cameo. (2022). Alizarin orange.
- Wikipedia. (2023). Alizarin.
- PubChem. (n.d.). This compound.
- MP Biomedicals. (n.d.). ALIZARIN YELLOW R NH.
- ChemTalk. (n.d.). Beer-Lambert Law.
- PubChem. (n.d.). Alizarin.
- wikiHow. (n.d.). How to Calculate Molar Absorptivity.
- Blogs - News. (2024). Standard Solution Preparation: A Comprehensive Guide.
- Chemistry LibreTexts. (2023). The Beer-Lambert Law.
- Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance.
- YouTube. (2023). Beer Lambert Law, Molar Extinction Coefficient, Spectrophotometry.
Sources
Alizarine Orange: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarine Orange, also known as 3-nitroalizarin, is an organic dye belonging to the anthracenedione class of compounds.[1][2][3] Its chemical structure, featuring an anthraquinone backbone with hydroxyl and nitro functional groups, gives rise to its characteristic color and interesting, albeit not extensively documented, spectral properties. This guide provides a detailed exploration of the known spectral characteristics of this compound, addresses the current gaps in quantitative data, and offers field-proven methodologies for its comprehensive analysis. While specific quantitative photophysical parameters for this compound are not widely published, this document leverages data from its parent compound, Alizarin, and other derivatives to provide a robust framework for its application and further research.
The core structure of this compound consists of a 1,2-dihydroxyanthraquinone scaffold with a nitro group at the 3-position.[1][2][3] This substitution is critical as the electron-withdrawing nature of the nitro group is expected to modulate the electronic transitions within the chromophore, influencing its absorption and emission properties compared to the parent Alizarin molecule.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential before delving into its spectral characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | [1][3] |
| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015 | [1][2] |
| CAS Number | 568-93-4 | [1][2][3] |
| Molecular Formula | C₁₄H₇NO₆ | [1][2][3] |
| Molecular Weight | 285.21 g/mol | [1][2][3] |
| Appearance | Orange needles or plates (when crystallized from acetic acid) | [1][2] |
| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali, orange in H₂SO₄. | [2] |
Spectral Properties of this compound and Related Compounds
The interaction of this compound with light is governed by its electronic structure. The extended π-system of the anthraquinone core is the primary chromophore, and the hydroxyl and nitro substituents act as auxochromes, modifying the absorption and emission characteristics.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of a dye reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to excited states. For Alizarin, the parent compound of this compound, a dominant absorption band is observed in the visible range. In methanol, Alizarin exhibits an absorption maximum (λmax) at approximately 430 nm.[4] It is anticipated that the presence of the electron-withdrawing nitro group in this compound would lead to a bathochromic (red) shift in its absorption spectrum compared to Alizarin.
Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[5] This change is due to differential solvation of the ground and excited states of the dye molecule. This compound exhibits solvatochromic behavior, appearing yellow in organic solvents and purple-red in dilute aqueous alkali.[2] This indicates that the energy of its electronic transitions is sensitive to the surrounding solvent environment. A systematic study of its absorption and emission spectra in a range of solvents with varying polarities would be necessary to fully quantify its solvatochromic properties.
Fluorescence Properties
The fluorescence of a molecule is the emission of light as it transitions from an excited electronic state back to the ground state. Alizarin and its derivatives are generally known to have low fluorescence quantum yields, on the order of ~1%.[6][7]
-
Fluorescence Emission: While a specific emission spectrum for this compound is not available, studies on alizarin derivatives have shown an emission band around 650 nm.[6][7] This emission may be attributable to an excited-state intramolecular proton transfer (ESIPT) tautomer.
-
Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[8][9] Given the generally low fluorescence of alizarin derivatives, the quantum yield of this compound is expected to be low.
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[10] Specific lifetime data for this compound is not currently available in the reviewed literature.
Experimental Protocols for Spectral Characterization
For researchers seeking to quantify the spectral properties of this compound, the following established protocols provide a robust framework.
UV-Visible Absorption Spectroscopy and Determination of Molar Absorptivity
This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Methodology:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the expected λmax.
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and set the desired wavelength range for scanning (e.g., 300-700 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to be subtracted from the sample spectra.
-
Sample Measurement: Record the absorption spectrum for each dilution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot the absorbance at λmax versus the concentration for each dilution.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit of this plot will be the molar absorptivity.
-
Fluorescence Quantum Yield Determination (Relative Method)
The relative method is a common and reliable way to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Caption: Workflow for Quantum Yield Determination.
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument parameters are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and the standard.[9]
-
-
Conclusion
This compound is a dye with interesting spectral properties that are influenced by its chemical structure and environment. While there is a notable lack of specific quantitative data in the public domain regarding its molar absorptivity, fluorescence emission maximum, quantum yield, and lifetime, this guide provides a comprehensive overview of its known characteristics. By utilizing the provided experimental protocols, researchers can systematically determine these missing parameters, thereby enabling a more complete understanding of this compound's photophysical behavior and expanding its potential applications in various scientific and industrial fields. The comparative data from related alizarin compounds serves as a valuable reference point for such investigations.
References
- This compound. (n.d.). In Merck Index.
- Alizarin Red Dye Profile - FluoroFinder. (n.d.).
- Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies. (2022). ResearchGate.
- Analysis of alizarin by surface-enhanced and FT-Raman spectroscopy. (n.d.). ResearchGate.
- Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. (2021). MDPI.
- Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. (2021). National Center for Biotechnology Information.
- Alizarin. (n.d.). In NIST Chemistry WebBook.
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. (2020). ResearchGate.
- Measurement of fluorescence quantum yields. (n.d.). The Royal Society of Chemistry.
- Solvatochromism as a new tool to distinguish structurally similar compounds. (2016). National Center for Biotechnology Information.
- Enhanced fluorescence quenching in an acridine orange - alizarin red system through matrine and its analytical application. (2015). PubMed.
- Photophysical properties of compounds 1-3 in different solvents. (n.d.). ResearchGate.
- Maximum fluorescence emission intensity. (n.d.). ResearchGate.
- UVVis electronic absorption spectra of alizarin. (n.d.). ResearchGate.
- Photophysical characteristics and solvent polarity parameter. (n.d.). ResearchGate.
- Alizarin Red S - PhotochemCAD. (n.d.).
- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2015). ResearchGate.
- Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2020). ResearchGate.
- 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. (2007). National Center for Biotechnology Information.
- Fluorescence Quantum Yield of 1−3. (n.d.). ResearchGate.
- This compound | C14H7NO6 | CID 3770390. (n.d.). PubChem.
- Fluorescence lifetime decay profile for 1. (n.d.). ResearchGate.
- Quantum yield. (n.d.). In Wikipedia.
- Time-resolved Fluorescence. (n.d.). PicoQuant.
- Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (2009). PubMed.
- Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. (2019). PubMed.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Publications.
- Alizarin. (n.d.). In Wikipedia.
- Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. (2004). PubMed.
- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2001). The Journal of Physical Chemistry A.
- Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins. (1984). PubMed.
- Relative Quantum Yield. (n.d.). Edinburgh Instruments.
- Fluorescence Lifetime Measurements and Biological Imaging. (2012). National Center for Biotechnology Information.
- Solvatochromism of some hemicyanines. (2004). ResearchGate.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine.
- Fluorescence excitation (A) and emission (B) spectra of... (n.d.). ResearchGate.
- Fluorescence emission spectra change of 4 with increasing Al 3+. (n.d.). ResearchGate.
- Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow. (2012). PubMed.
Sources
- 1. mpbio.com [mpbio.com]
- 2. Absorption [Alizarin] | AAT Bioquest [aatbio.com]
- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excited State Dynamics of Alizarin Red S Nanoparticles in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Historical applications of Alizarine orange in dyeing
An In-depth Technical Guide to the Historical Applications of Alizarine Orange in Dyeing
Abstract
This compound (C.I. Mordant Orange 14), a synthetic nitro-derivative of alizarin, emerged in the late 19th century as part of the revolution in the chemical industry spurred by the synthesis of its parent compound. As a mordant dye, its application was intrinsically linked to the chemistry of metal ion chelation, a process that allowed for the creation of vibrant, durable colors on textile fibers. This guide provides a detailed examination of the historical application of this compound, grounded in the principles of coordination chemistry and textile science. We will explore its chemical identity, the critical role of mordanting, detailed historical dyeing protocols for protein and cellulosic fibers, and the factors that influenced its use and eventual decline. This document serves as a technical resource for researchers and scientists interested in the history of synthetic dyes and their application methodologies.
Chemical and Physical Identity of this compound
This compound, known systematically as 1,2-Dihydroxy-3-nitro-9,10-anthracenedione and also by the identifiers 3-nitroalizarin or C.I. 58015, is an organic compound belonging to the anthracenedione class of dyes.[1][2]
-
Appearance: When crystallized from acetic acid, it forms orange needles or plates.[1][2]
-
Decomposition: It decomposes at approximately 244°C.[2]
The functionality of this compound as a dye is dictated by its molecular structure. The anthracenedione core acts as the chromophore, the part of the molecule responsible for its color. Crucially, the two hydroxyl (-OH) groups at the C1 and C2 positions are positioned to form stable five- or six-membered rings with metal ions, a process known as chelation.[1] This ability to chelate is the defining characteristic of a mordant dye. The addition of the nitro (-NO₂) group at the C3 position modifies the electronic properties of the chromophore, shifting the resulting color from the red of its parent, alizarin, to a distinct orange.[1]
Caption: Chemical structure of this compound (3-nitroalizarin).
The Indispensable Role of Mordanting
This compound has little to no substantive affinity for textile fibers on its own. Its utility as a dye is entirely dependent on a mordant—typically a metal salt—that acts as a chemical bridge between the dye molecule and the fiber. The historical dyer's art was, in large part, an empirical mastery of this coordination chemistry.
Mechanism of Action
The dyeing process involves the formation of a ternary complex: fiber-mordant-dye. The mordant, such as aluminum (Al³⁺) from alum or iron (Fe³⁺) from ferrous sulfate, is first applied to the fiber. The metal ions, possessing empty electron orbitals, bind to functional groups on the fiber (e.g., hydroxyl groups in cellulose or carboxyl and amine groups in wool). When the mordanted fiber is introduced into the this compound dyebath, the dye molecules form strong coordinate bonds with the metal ions already fixed to the fiber.[1] The resulting metal-dye complex, or "lake," is a large, insoluble pigment trapped within the fiber structure, conferring high wetfastness.
Caption: The two-stage process of mordant dyeing.
Influence of Mordant on Final Color
The choice of mordant was the primary method for controlling the final shade. The metal ion in the coordination complex influences the electronic state of the dye's chromophore, thereby altering its light absorption spectrum and perceived color. This phenomenon provided a versatile, if complex, palette from a single dyestuff.
-
Aluminum (Alum): An aluminum mordant was most commonly used to produce a bright, clear orange shade.[4]
-
Iron (Ferrous Sulfate): An iron mordant would shift the color dramatically, yielding shades from red to violet and even black, depending on concentration.[4]
-
Chromium (Potassium Dichromate): With the parent compound alizarin, chromium mordants produced a characteristic reddish-brown.[5][6] It is historically plausible that similar results were obtained with this compound for producing deep, muted tones.
-
Tin (Stannous Chloride): Tin mordants were often used to "brighten" colors, likely producing a more brilliant, fiery orange.
Historical Dyeing Methodologies
The following protocols are representative of late 19th and early 20th-century practices, synthesized from general principles of alizarin dyeing. The exact quantities and timings would have varied based on the dyer's experience, water quality, and desired outcome.
Experimental Protocol: Dyeing Wool with this compound
Wool, a protein fiber, readily binds with metal mordants due to its amphoteric nature, containing both acidic (carboxyl) and basic (amino) groups.
Workflow:
Caption: General experimental workflow for dyeing wool.
Methodology:
-
Scouring (Fiber Preparation):
-
Wash the wool yarn or fabric in a warm solution of soft soap or a mild alkali (e.g., sodium carbonate) to remove natural grease (lanolin).
-
Rinse thoroughly in clean water until the water runs clear. The complete removal of impurities is critical for achieving even dyeing.
-
-
Mordanting:
-
Prepare a mordant bath using a non-reactive pot (e.g., copper, enamel, or stainless steel).
-
For an orange shade , dissolve alum (potassium aluminum sulfate) at 15-25% on weight of fiber (owf) and cream of tartar (potassium bitartrate) at 5-7% owf in sufficient water to allow the fibers to move freely. The cream of tartar acts as an assistant, helping to brighten the color and improve uptake.
-
Introduce the wet, scoured wool to the mordant bath.
-
Slowly raise the temperature to a simmer (approx. 85-95°C) and maintain for 1 hour. Avoid boiling, which can damage the wool fibers.
-
Allow the bath to cool, then remove the wool. The wool can be dyed immediately or dried and stored for later use.
-
-
Dyeing:
-
Prepare the dyebath by dispersing this compound paste or powder in water. Historically, the dye was often mixed with a dispersing agent or ground with water to form a smooth paste.
-
Introduce the wet, mordanted wool.
-
Slowly heat the dyebath to a simmer, holding for 1-2 hours, stirring gently to ensure even color.
-
Allow the bath to cool completely before removing the fiber. This slow cooling process maximizes dye exhaustion.
-
-
Finishing:
-
Rinse the dyed wool in several changes of water, starting warm and gradually cooling, until the water runs clear.
-
Wash gently with a neutral soap to remove any unattached surface dye.
-
Rinse again and hang to dry away from direct sunlight.
-
Experimental Protocol: Dyeing Cotton with this compound
Cellulosic fibers like cotton lack the reactive sites of wool and have a lower affinity for metal mordants. Historical processes were therefore more complex and often involved a "tannin-mordant" procedure.
Methodology:
-
Scouring:
-
Boil the cotton in a strong alkaline solution (e.g., soda ash) to remove waxes, pectins, and oils. This step is crucial for fiber absorbency.
-
Rinse thoroughly.
-
-
Tannin Pre-treatment:
-
Steep the scoured cotton in a warm solution of tannic acid (derived from sources like oak galls, myrobalan, or sumac) for several hours or overnight. Tannin acts as a bridge, binding to the cellulose and providing sites for the metal mordant to attach.
-
Squeeze out excess liquid but do not rinse.
-
-
Mordanting:
-
Transfer the tannin-treated cotton to a mordant bath (e.g., alum or iron acetate). The metal salt reacts with the tannic acid fixed on the fiber.
-
Let the cotton sit in this bath for several hours, then rinse thoroughly.
-
-
Dyeing:
-
Prepare the this compound dyebath. The addition of calcium carbonate (chalk) was common practice in alizarin dyeing to neutralize acidic impurities and brighten the color.[7]
-
Introduce the mordanted cotton and slowly bring to a simmer, holding for 1-2 hours.
-
Allow to cool, then rinse and wash as described for wool.
-
Quantitative Data Summary
The following table summarizes the typical parameters and expected outcomes for dyeing with this compound based on historical practices with alizarin-type dyes.
| Fiber Type | Mordant | Typical Concentration (% owf) | Dye Bath Additives | Expected Color Outcome |
| Wool | Alum (Potassium Aluminum Sulfate) | 15 - 25% | Cream of Tartar (5-7%) | Bright Orange[4] |
| Wool | Iron (Ferrous Sulfate) | 2 - 6% | - | Reddish-Brown to Violet[4] |
| Cotton | Alum (after Tannin) | 15 - 25% | Tannic Acid (5-10%), Chalk | Orange[4][7] |
| Cotton | Iron Acetate (after Tannin) | 2 - 5% | Tannic Acid (5-10%) | Violet to Grey-Violet[4] |
Decline in Industrial Application
The prominence of this compound, like many early synthetic dyes, was relatively short-lived. Its decline can be attributed to several factors:
-
Competition from New Dyes: The early 20th century saw an explosion in dye chemistry. New classes of dyes, particularly azo dyes, offered a wider range of colors, simpler application methods (often not requiring mordants), and sometimes better performance for a lower cost.
-
Lightfastness: While mordant dyes were known for their excellent washfastness, their lightfastness could be variable. Later pigments, such as the quinacridones developed in the mid-20th century, offered far superior resistance to fading.[8]
-
Environmental Concerns: The use of heavy metal mordants, particularly chromium, posed significant environmental risks. Growing awareness of industrial pollution in the 20th century led to stricter regulations and a shift towards less toxic dyeing systems.[9]
Despite its industrial decline, this compound remains a compound of historical importance, representing a key step in the evolution from natural dyes to the complex synthetic colorants that dominate the modern world.
References
- This compound - 568-93-4 - Vulcanchem. (n.d.). Vulcanchem.
- This compound. (n.d.). Chem-Supply.
- Alizarin orange. (2022, April 26). MFA Cameo.
- Alizarin. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Alizarin, synthetic. (2022, June 22). MFA Cameo.
- Synthetic alizarin : the dye that changed history. (n.d.). LRMH.
- ALIZARIN. (n.d.). Chemistry Education.
- The Red that Created a Revolution. (2018, May 8). The National Library of Israel.
- Alizarin. (n.d.). Britannica.
- Mordant dye application on cotton: optimisation and combination with natural dyes. (n.d.). ResearchGate.
- A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. (n.d.). PubMed Central.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. Alizarin | Synthetic Dye, Mordant, Textiles | Britannica [britannica.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Alizarin - Wikipedia [en.wikipedia.org]
- 9. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Alizarine Orange and its Analogs as Allosteric Inhibitors of Phosphoglycerate Mutase 1 (PGAM1)
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, frequently overexpressed in a multitude of human cancers, where it plays a critical role in coordinating metabolic flux to support rapid proliferation and tumor growth.[1][2] Its significance extends beyond metabolism, with non-glycolytic functions implicated in tumor metastasis and DNA damage repair, making it a compelling target for cancer therapy.[3][4][5] Traditional active-site inhibitors often face challenges with selectivity and off-target effects. Allosteric inhibition, which targets distinct, less-conserved sites on an enzyme, offers a promising alternative for developing highly specific and potent therapeutic agents.[6][7] This guide provides a detailed examination of Alizarine Orange and its derivatives as a novel class of allosteric inhibitors of PGAM1. We will explore the structural basis of their interaction, provide field-proven experimental protocols for their validation, and discuss the therapeutic implications of targeting this critical metabolic enzyme through an allosteric mechanism.
PGAM1: A Glycolytic and Non-Glycolytic Hub in Cancer
The Canonical Role in Glycolysis
PGAM1 is a key metabolic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the terminal steps of glycolysis.[3][8] This seemingly simple step is crucial for maintaining the flow of glucose breakdown to produce ATP and biosynthetic precursors. In many cancer types, the reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect," is a metabolic hallmark.[9][10] This heightened glycolytic rate necessitates the upregulation of enzymes like PGAM1 to meet the bioenergetic and biosynthetic demands of uncontrolled cell division.[2][10] Consequently, PGAM1 is frequently overexpressed in various malignancies, including pancreatic, lung, and liver cancers, where its high expression often correlates with poor patient prognosis.[3][11]
Non-Glycolytic Functions: Expanding the Target Rationale
Beyond its metabolic function, PGAM1 has emerged as a multifunctional protein. It participates in critical non-glycolytic processes that promote tumor progression:
-
Metastasis: PGAM1 can interact with cytoskeletal proteins, such as α-smooth muscle actin (ACTA2), to promote cancer cell migration and invasion.[3] An allosteric inhibitor, HKB99, has been shown to abrogate this interaction, highlighting a key non-metabolic function that can be targeted.[3][6]
-
DNA Damage Response: In gliomas, PGAM1 has been shown to facilitate the repair of DNA damage.[5] It achieves this by binding to and sequestering the phosphatase WIP1 in the cytoplasm, which prevents the deactivation of the ATM signaling pathway in the nucleus, thereby promoting resistance to chemo- and radiotherapy.[5]
-
Signaling Regulation: PGAM1 can influence major signaling pathways. For instance, it has been identified as a key regulator in the IL-6/JAK2/STAT3 axis, which is implicated in acquired resistance to EGFR inhibitors in lung cancer.[12]
This dual role in both fueling and promoting cancer progression solidifies PGAM1's position as a high-value therapeutic target. Inhibition of PGAM1 offers a "two-birds-with-one-stone" strategy: disrupting cellular energy production and simultaneously blocking pathways involved in metastasis and drug resistance.[4]
Sources
- 1. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]
- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition explained through conformational ensembles sampling distinct “mixed” states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phosphoglycerate mutase 1 allosteric inhibitor overcomes drug resistance to EGFR-targeted therapy via disrupting IL-6/JAK2/STAT3 signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectrum of Safety: A Technical Guide to Alizarine Orange (Mordant Orange 1) in the Laboratory
This guide provides a comprehensive overview of the safe handling, storage, and disposal of Alizarine Orange, also known as Mordant Orange 1 (CAS No. 2243-76-7), for researchers, scientists, and drug development professionals. Beyond a mere recitation of procedural steps, this document delves into the rationale behind these recommendations, fostering a culture of safety through a deep understanding of the chemical's properties and potential hazards. The protocols outlined herein are designed to be self-validating systems, ensuring a robust framework for laboratory safety.
Understanding the Hazard Profile of this compound
This compound is an azo dye, a class of compounds characterized by the -N=N- functional group. While indispensable in various scientific applications, its handling necessitates a thorough understanding of its toxicological and physicochemical properties.
1.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Mordant Orange 1 is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1][2]
The primary routes of exposure are ingestion, eye contact, and inhalation of the powder.[3][4] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[3][4]
1.2. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉N₃O₅ | [5] |
| Molecular Weight | 287.23 g/mol | [5] |
| Appearance | Brown to orange-brown crystalline powder | [3][6] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water.[7] | |
| Stability | Stable under normal temperatures and pressures.[3] |
1.3. Incompatibilities and Hazardous Decomposition
To prevent hazardous reactions, this compound should be stored away from strong oxidizing agents.[3] Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]
A Proactive Approach to Safety: Risk Assessment and Control
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, a comprehensive evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment for procedures involving this compound.
Caption: A workflow for responding to spills of this compound in the laboratory.
Protocol for Minor Spills (Powder):
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Cleanup: Gently sweep or vacuum the spilled powder. [3]Avoid actions that could generate dust. [3]Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as contaminated waste.
Storage and Waste Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical for ensuring long-term safety and environmental protection.
6.1. Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [3][4]Keep it segregated from incompatible materials, particularly strong oxidizing agents. [3] 6.2. Waste Disposal
All waste containing this compound, including contaminated materials and solutions, must be disposed of as hazardous waste. [8] Protocol for Disposal:
-
Collection: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container. [8]2. Labeling: Label the container as "Hazardous Waste" and include the chemical name "Mordant Orange 1".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. [8]Do not dispose of this compound down the drain. [9]
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a thorough understanding of its hazards with robust risk assessment, appropriate use of PPE, and adherence to established protocols, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational resource, and it is incumbent upon each laboratory to adapt these principles to their specific experimental contexts, ensuring a safe and productive research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Mordant Orange 1.
- Lab Alley. (2025, February 11). SAFETY DATA SHEET - Alizarin, Yellow R, Dry Stain.
- DC Chemicals. (2026, January 3). Alizarine Yellow R|2243-76-7|MSDS.
- PubChem. (n.d.). Mordant Orange 1.
- Sdfine. (n.d.). alizarin red s 1% aqueous indicator solution.
- Carl ROTH. (n.d.). Safety Data Sheet: Alizarin.
- Bio Basic Inc. (2007, July 19). MSDS.AB0012-Alizarin Yellow R.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS.
- Tulane University. (2023, June 23). FLOW CHART: Spill Response and Clean-Up. Office of Environmental Health and Safety (OEHS).
- The University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of Nevada, Reno. (n.d.). Laboratory Risk Assessment. Environmental Health and Safety.
- Dharma Trading Co. (n.d.). Dissolving Dharma Fiber Reactive Dye Powder.
- Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Safety.
- University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf.
- Austin Publishing Group. (2018, February 21). Azo Dye Removal Technologies.
- University of Washington. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Columbia University. (n.d.). Safely Handling Dyes. Research.
Sources
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Spill Response Flow Chart – Area 3 Environmental Response Unit [area3eru.com]
- 6. Lab Chemical Storage Flowchart | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Technical Guide to Alizarine Orange: Physicochemical Properties, Synthesis, and Applications
Abstract
Alizarine Orange, a nitrated derivative of alizarin, is an organic compound belonging to the anthracenedione class.[1] Known scientifically as 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, this compound has established utility in various scientific and industrial domains.[2] Its primary applications stem from its properties as a mordant dye and a sensitive pH indicator.[1][2] The molecule's structure, featuring a rigid anthraquinone core functionalized with hydroxyl and nitro groups, dictates its chemical behavior, particularly its ability to chelate metal ions and exhibit distinct halochromism.[1] This guide provides an in-depth analysis of this compound, consolidating its core physicochemical properties, synthesis pathway, key applications, and handling protocols for professionals in research and development.
Chemical Identity and Physicochemical Properties
This compound is precisely identified by its chemical structure and a set of unique identifiers. The anthraquinone backbone serves as the chromophore, while the auxiliary hydroxyl and nitro groups modulate its color and chemical reactivity.[1]
Caption: Chemical structure of this compound.
The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory and developmental use.
| Identifier / Property | Value | Source(s) |
| IUPAC Name | 1,2-dihydroxy-3-nitroanthracene-9,10-dione | [1][3] |
| CAS Registry Number | 568-93-4 | [1][2][3] |
| Synonyms | 3-nitroalizarin; C.I. Mordant Orange 14; C.I. 58015 | [1][2] |
| Molecular Formula | C₁₄H₇NO₆ | [1][2][3][4] |
| Molecular Weight | 285.21 g/mol | [1][2][3][4] |
| Percent Composition | C: 58.96%, H: 2.47%, N: 4.91%, O: 33.66% | [1][2] |
| Appearance | Orange needles or plates (when crystallized from acetic acid) | [1][2] |
| Melting Point | Decomposes at approximately 244°C | [2] |
| Solubility Profile | Yellow in organic solvents; Purple-red in dilute aqueous alkali; Orange in H₂SO₄ | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is historically documented and typically involves the modification of alizarin, its parent compound. The process leverages the reactivity of the alizarin aromatic rings to introduce the nitro group at the C3 position.
A common synthetic pathway involves a two-step process starting from alizarin (1,2-dihydroxyanthraquinone).[1] The causality behind this pathway is the controlled functionalization of the anthraquinone core. The first step, bromination, introduces a leaving group at the desired position, which is subsequently replaced by a nitro group via nitration.
Caption: Synthetic workflow for this compound from Alizarin.
The compound's reactivity is dominated by its functional groups. The two adjacent hydroxyl groups are crucial for its ability to form stable chelate complexes with metal ions, a property that is the basis for its use as a mordant dye.[1] The electron-withdrawing nitro group influences both the compound's color and its overall chemical reactivity.[1]
Core Applications in Scientific Research
While this compound is known as a textile dye, its utility for researchers and scientists primarily lies in its capacity as a chemical indicator.
pH Indication
The most direct application in a laboratory setting is as a dual-range pH indicator. The protonation and deprotonation of the hydroxyl groups under varying pH conditions alter the molecule's electronic conjugation, resulting in distinct and observable color changes. This halochromic behavior is reliable and reversible, making it a useful tool for estimating pH in various solutions.
-
In aqueous solutions , it transitions from golden orange to flat yellow in the pH range of 2.0 to 4.0.[2][5]
-
In saturated alcohol solutions , it exhibits a different transition, changing from yellow to purplish-red between pH 5.0 and 6.5.[2][5]
The choice of solvent is critical as it influences the pKa of the indicator's functional groups, thereby shifting the pH range of the color transition. This selective solubility and color behavior underscore its utility as a versatile chemical indicator.[1]
Metal Ion Chelation and Detection
The structural arrangement of a carbonyl oxygen and an adjacent hydroxyl group allows this compound to act as a bidentate ligand, forming colored complexes with various metal ions. This is the principle behind its function as a mordant dye, where a metal ion (the mordant) fixes the dye to a substrate like cloth.[1] The resulting color is dependent on the chelated metal; for instance, it produces an orange color with an aluminum mordant and a red to violet color with an iron mordant.[2][5] This property can be leveraged in analytical chemistry for the qualitative detection of certain metal ions in solution.
Experimental Protocol: Use as a pH Indicator
This protocol describes the preparation of an this compound indicator solution and its application for the visual estimation of pH. This procedure is self-validating through the observation of distinct color endpoints corresponding to known pH values.
Objective: To prepare a saturated alcoholic solution of this compound and use it to determine the approximate pH of an aqueous sample.
Materials:
-
This compound powder (CAS: 568-93-4)
-
Ethanol (95% or absolute)
-
Test tubes or small beakers
-
Stirring rod
-
Buffer solutions (pH 4.0, 5.0, 6.0, 7.0 for calibration)
-
Sample solution with unknown pH
Methodology:
Part A: Preparation of the Indicator Solution
-
Add a small amount of this compound powder (approx. 50-100 mg) to a 10 mL test tube.
-
Add 5 mL of ethanol to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes to create a saturated solution. Some solid may remain undissolved.
-
Allow the solid to settle. The resulting supernatant is the saturated alcoholic indicator solution.
Part B: Indicator Calibration and Sample Testing
-
Label four test tubes with pH values: 4.0, 5.0, 6.0, and 7.0.
-
Add 2 mL of the corresponding buffer solution to each labeled test tube.
-
Add 1-2 drops of the this compound indicator solution to each buffer and mix. Observe and record the color. The expected colors are yellow at pH 5.0 and transitioning to purplish-red around pH 6.5.[2][5]
-
Add 2 mL of the unknown sample solution to a clean test tube.
-
Add 1-2 drops of the indicator solution to the unknown sample and mix.
-
Compare the color of the sample solution to the colors of the buffer standards to estimate the pH.
Sources
Methodological & Application
Application Notes: Alizarin Orange as a pH Indicator in Analytical Chemistry
Introduction: The Role of Anthraquinones in pH Indication
Alizarin Orange (3-Nitroalizarin) is an organic dye of the anthraquinone family, a class of compounds historically significant as pigments and dyes.[1] Beyond its use in textiles, Alizarin Orange serves as a valuable acid-base indicator for analytical applications.[1] Its utility stems from a distinct, pH-dependent chromic shift, allowing for the visual determination of a solution's acidity or the endpoint of a titration.
Unlike more common indicators like phenolphthalein or methyl orange, Alizarin Orange offers a specific transition range that is particularly sensitive to the solvent system employed. This characteristic, while requiring careful consideration, provides versatility for specialized analytical scenarios encountered in pharmaceutical analysis, chemical synthesis, and environmental testing. This document provides a comprehensive guide to the principles, preparation, and practical application of Alizarin Orange as a pH indicator for scientific professionals.
Principle of Action: A Structural Perspective
The function of Alizarin Orange as a pH indicator is intrinsically linked to its molecular structure: a 1,2-dihydroxyanthraquinone core functionalized with a nitro group at the 3-position.[1] The two hydroxyl groups (-OH) are weakly acidic and can be deprotonated in a stepwise manner as the pH of the solution increases.
The perceived color of the indicator is determined by the electronic structure of its conjugated π-system.
-
In Acidic Conditions (Protonated Form): Both hydroxyl groups are protonated. The specific configuration of the molecule absorbs light at a certain wavelength, resulting in the solution appearing yellow.
-
In Basic Conditions (Deprotonated Form): As the pH rises, a proton is abstracted from one of the hydroxyl groups. This deprotonation event alters the electronic distribution across the anthraquinone rings, modifying the energy gap of the π-orbitals. This structural change causes the molecule to absorb light at a longer wavelength, resulting in a perceived color shift to purplish-red.
This equilibrium between the protonated (HIn) and deprotonated (In⁻) forms is the fundamental mechanism of action.
Caption: Reversible equilibrium of Alizarin Orange indicator forms.
Physicochemical Properties and Indicator Characteristics
The performance of Alizarin Orange is highly dependent on the solvent used. This is a critical consideration for experimental design, as the polarity of the solvent can influence the pKa of the indicator's acidic protons. The properties below are essential for selecting the appropriate application.
| Property | Value | Source |
| Chemical Name | 3-Nitroalizarin; 1,2-dihydroxy-3-nitroanthraquinone | [1] |
| Molecular Formula | C₁₄H₇NO₆ | [1] |
| Molecular Weight | 285.21 g/mol | [1] |
| pH Range (Aqueous) | 2.0 – 4.0 | [1] |
| Color Change (Aqueous) | Orange → Yellow | [1] |
| pH Range (Alcohol) | 5.0 – 6.5 | [1] |
| Color Change (Alcohol) | Yellow → Purplish Red | [1] |
Causality Insight: The significant shift in the pH transition range between aqueous and alcoholic solutions is due to differences in solvent polarity and hydrogen bonding capabilities. Ethanol, being less polar than water, alters the stability of the protonated and deprotonated forms of the indicator, thereby shifting the pKa. The alcoholic solution's range (pH 5.0-6.5) is often more practical for titrating weak bases with strong acids, where the equivalence point typically falls in the slightly acidic region.
Experimental Protocols
Protocol 1: Preparation of 0.1% w/v Alizarin Orange Indicator Solution
This protocol details the preparation of a standard stock solution for use in titrations. The use of ethanol as a solvent is recommended for achieving the pH 5.0-6.5 transition range.
Materials:
-
Alizarin Orange powder (CAS No. 568-93-4)
-
95% Ethanol (Reagent Grade)
-
100 mL Volumetric Flask
-
Analytical Balance
-
Spatula and Weighing Paper
-
Amber Glass Storage Bottle
Procedure:
-
Weighing: Accurately weigh 0.10 g of Alizarin Orange powder using an analytical balance.
-
Dissolution: Transfer the powder into a 100 mL volumetric flask. Add approximately 70 mL of 95% ethanol to the flask.
-
Mixing: Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing. Avoid vigorous shaking that could introduce contaminants.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add 95% ethanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage: Transfer the prepared indicator solution to a clearly labeled amber glass bottle. Store at room temperature, protected from light, to prevent photodegradation. The solution is stable for several months.
Self-Validation Check: Before use in a critical assay, the indicator's performance should be verified. Prepare two buffer solutions, one at pH 4.5 and another at pH 7.0. Add 2-3 drops of the indicator solution to each. The pH 4.5 solution should remain yellow, while the pH 7.0 solution should turn purplish-red, confirming the indicator is active and performs within the expected range.
Protocol 2: Acid-Base Titration of a Weak Base with a Strong Acid
This protocol describes the use of the ethanolic Alizarin Orange indicator to determine the concentration of a weak base (e.g., ammonia or sodium carbonate) using a strong acid titrant (e.g., HCl or H₂SO₄). The indicator's pH range of 5.0-6.5 is well-suited for this type of titration, where the equivalence point occurs below pH 7.
Materials:
-
Analyte: Solution of a weak base with unknown concentration
-
Titrant: Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
0.1% Alizarin Orange Indicator Solution (from Protocol 4.1)
-
Burette (50 mL, Class A)
-
Pipette (for analyte)
-
Erlenmeyer Flasks (250 mL)
-
Burette Stand and Clamp
-
White Tile or Paper (to observe color change)
Procedure:
-
Burette Preparation: Rinse the burette twice with small aliquots of the strong acid titrant. Fill the burette with the titrant, ensuring no air bubbles are trapped in the tip, and record the initial volume.
-
Analyte Preparation: Pipette a known volume of the weak base solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water to ensure sufficient volume for observing the color change.
-
Indicator Addition: Add 2-3 drops of the 0.1% Alizarin Orange indicator solution to the Erlenmeyer flask. The solution should initially be purplish-red if the weak base solution's pH is above 6.5.
-
Titration: Place the flask on a white tile under the burette. Slowly add the strong acid titrant from the burette while constantly swirling the flask. As the acid is added, the pH will decrease.
-
Endpoint Determination: The endpoint is reached when the solution undergoes a sharp and persistent color change from purplish-red to yellow.[1] The "persistent" change should last for at least 30 seconds.
-
Volume Recording: Record the final volume from the burette. Calculate the volume of titrant added.
-
Replicates: Repeat the titration at least two more times for precision and accuracy. The volumes of titrant used should agree within ±0.05 mL.
-
Calculation: Use the average volume of the titrant and the stoichiometry of the reaction to calculate the concentration of the weak base.
Caption: Workflow for a typical acid-base titration using Alizarin Orange.
Limitations and Advanced Considerations
-
Solvent Dependency: As demonstrated, the choice of solvent is critical. The indicator is not suitable for titrations in highly colored or turbid solutions where the visual endpoint would be obscured.
-
Indicator Error: To minimize indicator error, the pKa of the indicator should closely match the pH at the equivalence point of the titration.[2] For Alizarin Orange in ethanol (pKa ≈ 5.8), it is ideal for titrations with an equivalence point between pH 5 and 6. For titrations with a different equivalence point pH, another indicator should be chosen.[3]
-
Concentration Effects: Using too much indicator can affect the accuracy of the titration, as the indicator itself is a weak acid and will consume a small amount of the titrant. Adhering to 2-3 drops is standard practice.
References
- MFA Cameo. (2022). Alizarin orange.
- Wikipedia. (n.d.). Alizarin.
- Chemsavers, Inc. (n.d.). Alizarin, pH Indicator, Reagent, 96+% (Dye Content), Certified, 100g.
- Oxford Lab Fine Chem LLP. (n.d.). ALIZARIN AR (pH Indicator)(C.I.NO.58000).
- Wikipedia. (n.d.). Titration.
- Pharmaguideline. (2010).
- Delloyd. (n.d.).
- Science Notes and Projects. (2020).
- ResearchGate. (2012). What are the indicators used in different titrations and other chemical techniques?. [Link]
- Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(20), 11635–11643. [Link]
Sources
Alizarin Orange as a pH Indicator: A Detailed Guide for Scientific Applications
This document provides a comprehensive guide to the use of Alizarin Orange as a pH indicator for researchers, scientists, and professionals in drug development. It details the indicator's chemical properties, pH range, and color transition, and provides validated protocols for its preparation and application in acid-base titrations.
Introduction to Alizarin Orange (3-Nitroalizarin)
Alizarin Orange, chemically known as 3-nitroalizarin or 1,2-dihydroxy-3-nitroanthraquinone, is a synthetic organic compound belonging to the family of anthraquinone dyes.[1] While historically used as a mordant dye for textiles, its distinct pH-dependent color change makes it a valuable indicator in analytical chemistry.[1] Its utility is particularly noted in titrations where a specific acidic pH endpoint is required.
The chemical structure of Alizarin Orange, featuring hydroxyl and nitro functional groups on an anthraquinone core, is responsible for its chromophoric and pH-sensitive properties. The protonation and deprotonation of the hydroxyl groups in response to changes in hydrogen ion concentration lead to a shift in the molecule's electron distribution and, consequently, a visible color transition.
Physicochemical Properties and pH-Dependent Color Transitions
A thorough understanding of Alizarin Orange's properties is essential for its effective application. The key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3-Nitroalizarin; 1,2-Dihydroxy-3-nitroanthraquinone | [1] |
| Synonyms | Mordant Orange 14; C.I. 58015 | [1] |
| Molecular Formula | C₁₄H₇NO₆ | [1] |
| pH Range (Aqueous Solution) | pH 2.0 (Orange) – pH 4.0 (Yellow) | [1] |
| pH Range (Alcohol Solution) | pH 5.0 (Yellow) – pH 6.5 (Purplish-Red) | [1] |
The choice of solvent significantly influences the pH range and color transition of Alizarin Orange. In aqueous solutions, the transition occurs in a highly acidic environment. In contrast, an alcoholic solution shifts the transition to a less acidic range, broadening its applicability for different types of titrations.[1]
Mechanism of Color Transition
The color change of Alizarin Orange is a direct consequence of its molecular structure and the principles of acid-base chemistry. The molecule possesses two hydroxyl (-OH) groups that can donate protons (H⁺). The acidity of these protons is influenced by the electron-withdrawing nitro group (-NO₂) and the overall conjugated system of the anthraquinone structure.
In a strongly acidic medium, the hydroxyl groups are fully protonated. As the pH increases, the hydroxyl groups deprotonate sequentially, forming phenolate ions. This deprotonation alters the electronic structure of the molecule, affecting the wavelengths of light it absorbs and reflects, thus causing the observed color change.
Caption: pH-induced equilibrium of Alizarin Orange.
Experimental Protocols
Preparation of Alizarin Orange Indicator Solution (0.1% in Ethanol)
This protocol describes the preparation of a 0.1% (w/v) Alizarin Orange indicator solution in ethanol, suitable for use in acid-base titrations. The use of an alcoholic solution is often preferred as it provides a more distinct color change in a pH range relevant for many common titrations.
Materials:
-
Alizarin Orange (3-nitroalizarin) powder
-
95% Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Weighing: Accurately weigh 0.1 g of Alizarin Orange powder using an analytical balance.
-
Dissolving: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Solubilization: Add approximately 50 mL of 95% ethanol to the volumetric flask. Swirl the flask gently to dissolve the powder. If necessary, the solution can be sonicated for a few minutes to ensure complete dissolution.
-
Dilution: Once the Alizarin Orange is completely dissolved, add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the indicator solution in a well-sealed, labeled amber glass bottle at room temperature, away from direct light.
Titration of a Weak Acid with a Strong Base using Alizarin Orange Indicator
This protocol details the use of the prepared Alizarin Orange indicator solution for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide). In this type of titration, the equivalence point occurs at a pH slightly above 7. However, the color change of Alizarin Orange in an alcoholic solution (pH 5.0-6.5) can be utilized to detect the endpoint just before the steep rise in pH, providing a reliable estimation.[2][3]
Materials:
-
0.1 M Acetic Acid (CH₃COOH) solution (analyte)
-
0.1 M Sodium Hydroxide (NaOH) solution (titrant), standardized
-
0.1% Alizarin Orange indicator solution in ethanol
-
50 mL burette
-
25 mL pipette
-
250 mL Erlenmeyer flask
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Burette Preparation: Rinse the 50 mL burette with a small amount of the 0.1 M NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.
-
Analyte Preparation: Pipette 25.00 mL of the 0.1 M acetic acid solution into a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the 0.1% Alizarin Orange indicator solution to the acetic acid in the Erlenmeyer flask. The solution should turn yellow.
-
Titration: Place the Erlenmeyer flask on a white tile under the burette. Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.
-
Endpoint Detection: Continue adding the NaOH solution dropwise as the endpoint is approached. The endpoint is reached when the yellow color of the solution changes to a persistent purplish-red.
-
Volume Recording: Record the final volume of the NaOH solution in the burette to two decimal places.
-
Replicates: Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).
-
Calculation: Calculate the concentration of the acetic acid solution using the average volume of NaOH used and the equation: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.
Caption: Workflow for weak acid-strong base titration.
Safety and Handling
Alizarin Orange should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and ensure adequate ventilation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Alizarin Orange is a versatile pH indicator with distinct color transitions that are dependent on the solvent used. Its application in an alcoholic solution provides a clear endpoint in the slightly acidic range, making it a suitable choice for specific acid-base titrations. By following the detailed protocols provided in this guide, researchers and scientists can confidently prepare and utilize Alizarin Orange for accurate analytical measurements.
References
- AUS-e-TUTE for Astute Students. (n.d.). Choosing Acid-Base Titration Indicators Chemistry Tutorial.
- Save My Exams. (2025, June 2). Choosing an Acid-Base Indicator (HL) (DP IB Chemistry): Revision Note.
- Museum of Fine Arts, Boston. (2022, April 26). Alizarin orange. CAMEO.
- Delloyd's Trading. (n.d.). Preparation of Titration Indicators.
- Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions.
- Chemistry LibreTexts. (2022, August 30). Titration of a Weak Acid with a Strong Base.
- OER Commons. (2025, May 23). Titration Lab: Determination of Acid Content in Vinegar.
Sources
Application Note: Preparation and Use of Alizarine Orange Indicator Solution
Abstract
This document provides a comprehensive guide for the preparation, validation, and application of Alizarine orange indicator solution for laboratory use. This compound, chemically known as 3-nitroalizarin or 1,2-dihydroxy-3-nitroanthraquinone, is a versatile pH indicator belonging to the anthraquinone family of dyes.[1] Its utility is marked by distinct color transitions in different solvent systems, making it a valuable tool for specific analytical procedures, including acid-base titrations. This guide details the underlying principles of its function, provides step-by-step protocols for preparation, and discusses its optimal applications, targeting researchers, analytical chemists, and professionals in drug development.
Scientific Principles and Properties
This compound functions as a pH indicator due to the protonation and deprotonation of its two hydroxyl (-OH) groups.[2] The state of these functional groups directly influences the electronic conjugation within the anthraquinone structure. As the hydrogen ion (H⁺) concentration of the solution changes, the molecule's electronic configuration is altered, which in turn changes the wavelength of light it absorbs and reflects, resulting in a visible color change.[2] This phenomenon allows for the visual determination of a solution's pH within a specific range.
The operational pH range and observed color transition of this compound are critically dependent on the solvent system employed. This is a key experimental consideration that distinguishes it from many common indicators.
-
In aqueous solutions , it transitions from orange to yellow as the pH increases from 2.0 to 4.0.[1]
-
In saturated alcohol solutions , a different and more distinct transition occurs from yellow to purplish-red over a pH range of 5.0 to 6.5.[1]
This latter range is particularly useful for titrations where the equivalence point lies in the slightly acidic region.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 3-nitroalizarin; 1,2-dihydroxy-3-nitroanthraquinone; Mordant Orange 14; C.I. 58015 | [1] |
| Chemical Formula | C₁₄H₇NO₆ | Inferred from structure |
| Molecular Weight | 285.21 g/mol | Inferred from formula |
| Appearance | Bright orange needles or plates | [1] |
| pH Transition (Aqueous) | pH 2.0 (Orange) – 4.0 (Yellow) | [1] |
| pH Transition (Alcohol) | pH 5.0 (Yellow) – 6.5 (Purplish Red) | [1] |
| Solubility | Fairly soluble in ethanol; slightly soluble in water. | [3] |
Experimental Protocol: Preparation of Indicator Solution
This protocol details the preparation of a 0.1% (w/v) this compound indicator solution in ethanol, which is suitable for most standard titration applications. The choice of ethanol as a solvent is based on the clear and practical pH transition range (5.0-6.5) observed in alcoholic solutions.[1]
Required Materials and Reagents
-
Reagents:
-
This compound (3-nitroalizarin) powder (Reagent grade or higher)
-
Ethanol (95% or absolute, ACS grade)
-
Distilled or deionized water (for cleaning)
-
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
100 mL volumetric flask (Class A)
-
Weighing paper or boat
-
Spatula
-
Small funnel
-
Magnetic stirrer and stir bar
-
Wash bottle with ethanol
-
Amber glass storage bottle with a tight-fitting cap
-
Step-by-Step Preparation Procedure
-
Weighing the Reagent: Accurately weigh 0.100 g of this compound powder using an analytical balance and transfer it to a clean weighing boat.
-
Transfer to Flask: Carefully transfer the weighed powder into a 100 mL Class A volumetric flask using a small, dry funnel.
-
Initial Dissolution: Add approximately 70 mL of 95% ethanol to the volumetric flask. The use of ethanol is crucial for achieving the desired pH 5.0-6.5 transition range.[1]
-
Mixing: Place a magnetic stir bar into the flask and place the flask on a magnetic stirrer. Stir the solution at a moderate speed until all the this compound powder is completely dissolved. The solution should be clear and uniformly colored.
-
Dilution to Volume: Once dissolved, carefully add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the final indicator solution to a clearly labeled amber glass bottle to protect it from light. Store at room temperature in a cool, dark place. Proper storage prevents photodegradation and solvent evaporation.
Workflow for Indicator Preparation
The following diagram outlines the key stages in the preparation of the this compound indicator solution.
Caption: Workflow for preparing 0.1% this compound indicator.
Applications and Best Practices
Titration Applications
This compound prepared in an alcoholic solution is most effective for titrations where the equivalence point is expected between pH 5.0 and 6.5. This makes it a suitable choice for:
-
Strong Acid vs. Weak Base Titrations: For example, the titration of hydrochloric acid (strong acid) with ammonia or pyridine (weak bases). The equivalence point for such titrations typically occurs in the acidic pH range.[4]
-
Titration of Carbonates: In specific multi-stage titrations, an indicator with a transition around pH 5-6 can be useful.
Causality: The fundamental principle of a successful titration is selecting an indicator that changes color precisely at the equivalence point—the point of stoichiometric neutralization.[5] The sharp vertical portion of the titration curve must overlap with the indicator's pH transition range. Using this compound for a titration with an equivalence point at pH 9 would lead to a significant titration error, as the endpoint (color change) would occur long before the equivalence point is reached.
Protocol Validation: Ensuring Trustworthiness
To validate the performance of the newly prepared indicator and ensure experimental accuracy, perform the following steps:
-
Blank Titration: Titrate a sample of the solvent (95% ethanol) and a few drops of the indicator with the titrant. This helps determine the volume of titrant needed to produce the color change in the absence of the analyte, which can be subtracted for highly precise measurements.
-
Sensitivity Check: Prepare two buffer solutions, one at pH 5.0 and another at pH 6.5. Add 2-3 drops of the this compound indicator to each. The solutions should exhibit a clear yellow and purplish-red color, respectively, confirming the indicator's responsiveness.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the powder or its solutions.[6]
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood to minimize dust generation.[6]
-
Contact: The substance may cause skin and serious eye irritation.[7] In case of contact, rinse the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes and seek medical attention.[6][8]
-
Disposal: Dispose of the chemical and its solutions in accordance with local, state, and federal environmental regulations. Do not pour down the drain.[6]
References
- Museum of Fine Arts, Boston. (2022). Alizarin orange. CAMEO.
- Chrominfo. (2022). Preparation of sodium alizarin sulfonate indicator solution.
- Oxford Lab Fine Chem LLP. (n.d.). ALIZARIN AR (pH Indicator)(C.I.NO.58000).
- Oxford Lab Fine Chem LLP. (n.d.). ALIZARIN RED S AR (pH Indicator) (C.I.NO.58005).
- Unknown Source. (n.d.). Indicator Data Table.
- Scholars Middle East Publishers. (n.d.). pH Indicators: A Valuable Gift for Analytical Chemistry.
- Wikipedia. (n.d.). Alizarin.
- Scribd. (n.d.). Alizarin Dye.
- Pharmaguideline. (2010). Preparation of Indicator Solutions.
- Fvs.com.py. (n.d.). Alizarin Yellow Indicator Ph Range.
- Chemistry Education. (n.d.). ALIZARIN.
- Carl ROTH. (n.d.). Safety Data Sheet: Alizarin.
- The Science Company. (n.d.). Chart of pH Indicator Ranges.
- Oxford Lab Fine Chem LLP. (n.d.). Safety Data Sheet - ALIZARINE AR (pH INDICATOR).
- Scribd. (n.d.). Acid PH Indicator Color Chart.
- Wikipedia. (n.d.). Alizarine Yellow R.
- Shalaby, A. A., et al. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances.
- Chemguide. (n.d.). Acid-base indicators.
- IJNRD. (2013). Basic Concepts of Acid-Base Titration and its Applications.
- Wikipedia. (n.d.). Titration.
Sources
Application Notes and Protocols: Alizarine Orange for Acid-Base Titration
Introduction: The Role of Alizarine Orange in Volumetric Analysis
This compound, also known as 3-nitroalizarin and Mordant Orange 14, is a member of the anthraquinone dye family.[1] Like many compounds in this class, its molecular structure allows for a distinct color change in response to shifts in hydrogen ion concentration (pH), making it a candidate for use as an acid-base indicator in volumetric analysis.[2][3] The presence of hydroxyl and nitro functional groups on the anthraquinone core influences the electronic transitions within the molecule, resulting in a visually discernible alteration of its color across a specific pH range. This property allows for the determination of the equivalence point in certain acid-base titrations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a pH indicator, including its properties, preparation, and a detailed protocol for its application in the titration of a weak acid with a strong base.
Physicochemical Properties and pH Transition Range
The utility of an acid-base indicator is defined by its pH transition range, which is the pH interval over which the indicator changes color. For this compound, the observed transition range can be influenced by the solvent system. It is crucial for the analyst to be aware of these differing behaviors to select the appropriate conditions for their specific titration.
| Property | Value | Source(s) |
| Synonyms | 3-nitroalizarin, Mordant Orange 14, 1,2-dihydroxy-3-nitroanthraquinone | [1] |
| Appearance | Bright, orange needles or plates | [1] |
| pH Transition Range (Aqueous Solution) | Orange (pH 2.0) to Yellow (pH 4.0) | [1] |
| pH Transition Range (Saturated Alcohol Solution) | Yellow (pH 5.0) to Purplish-Red (pH 6.5) | [1] |
Note: The differing pH transition ranges in aqueous versus alcoholic solutions highlight the importance of solvent consistency in titration experiments.
The Principle of Indicator-Based Titration
In an acid-base titration, a solution of known concentration (the titrant) is incrementally added to a solution of an analyte of unknown concentration until the reaction between them is just complete, a point known as the equivalence point. An acid-base indicator signals the end of the titration (the endpoint) by changing color. For a successful titration, the pH at which the indicator changes color (the endpoint) must coincide with the pH at the equivalence point.[3]
The selection of a suitable indicator is therefore paramount. For the titration of a weak acid with a strong base, the equivalence point will occur at a pH greater than 7 due to the hydrolysis of the conjugate base of the weak acid.[2][4] Conversely, the titration of a weak base with a strong acid will have an equivalence point at a pH less than 7.[2]
Causality of Color Change: A Mechanistic Overview
The color of this compound is a result of its extended system of conjugated pi electrons in the anthraquinone structure. The color change mechanism is driven by the deprotonation of its hydroxyl (-OH) groups in the presence of a base.
Caption: Experimental workflow for acid-base titration using this compound.
Safety Precautions
As with any chemical protocol, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Handling this compound: this compound, like other alizarin compounds, may be harmful if swallowed and can cause eye irritation. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Handling Acids and Bases: Strong acids and bases are corrosive. Handle them with care in a well-ventilated area, preferably in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion and Field-Proven Insights
This compound can serve as a useful indicator for specific acid-base titrations, particularly where the equivalence point is expected in the slightly acidic to neutral pH range. The distinct color change from yellow to purplish-red in an alcoholic solution provides a clear endpoint. However, the conflicting reports on its pH transition range in different solvents underscore the necessity of procedural validation. For critical applications, it is recommended to perform a preliminary titration using a pH meter to confirm the equivalence point pH and verify that it falls within the transition range of this compound under the specific experimental conditions. This self-validating approach ensures the trustworthiness and accuracy of the titration results.
References
- Hach. (n.d.). pH Indicators.
- Wikipedia. (2023). Titration.
- Fvs. (n.d.). Alizarin Yellow Indicator Ph Range.
- Queen's University. (n.d.). Acid-Base Indicators.
- Carolina Biological Supply Company. (2022, May 5). Titrations: Techniques and Calculations.
- Museum of Fine Arts, Boston. (2022, April 26). Alizarin orange. MFA Cameo.
- Chemistry LibreTexts. (2022, August 30). Acid-Base Titrations.
- Khan Academy. (n.d.). Acid-base titrations.
- Chemistry LibreTexts. (2021, May 8). 3.3: Acid–Base Indicators.
- University of Technology, Sydney. (n.d.). ACID – BASE TITRATION INDICATORS.
Sources
Harnessing Alizarine Orange for Endpoint Determination in Non-Aqueous Titrations
An Application Note and Protocol for Researchers
Abstract
Non-aqueous titrations are indispensable for the quantitative analysis of weakly acidic or basic substances and compounds that are insoluble in water, forming a cornerstone of pharmacopoeial assays and drug development.[1][2][3] The success of these titrations hinges on the accurate determination of the equivalence point, which often necessitates a visual indicator. This guide provides a detailed exploration of Alizarine orange (3-nitroalizarin) as a niche but effective indicator for non-aqueous systems. We will delve into the underlying chemical principles, solvent selection strategies, and provide robust, step-by-step protocols for the acidimetric and alkalimetric titration of pharmaceutical compounds.
Introduction: The Imperative for Non-Aqueous Systems
Aqueous-based titrations, while common, fail when analytes are either too weakly acidic or basic to yield a sharp endpoint in water, or when they are simply insoluble in aqueous media.[1][4] Water's amphiprotic nature allows it to act as both a weak acid and a weak base, often competing with the analyte and obscuring the endpoint.[2][3][5] Non-aqueous titrations circumvent these issues by employing organic solvents that can enhance the acidic or basic properties of the analyte, a phenomenon known as the leveling effect.[2]
The choice of indicator is critical for visualizing the endpoint. While indicators like Crystal Violet and Thymol Blue are widely used, this compound presents a valuable alternative, particularly in alcoholic or partially alcoholic solvent systems.[1][5][6] Its distinct color transition provides a clear and reproducible endpoint for specific applications.
This compound: Mechanism and Properties
This compound, or 3-nitroalizarin, is an anthraquinone dye whose indicator properties stem from the protonation and deprotonation of its hydroxyl groups. Its behavior is highly dependent on the solvent system. In a saturated alcohol solution, it exhibits a clear color change from yellow to purplish-red, making it well-suited for titrations in alcoholic or similar amphiprotic solvents.[7]
| Property | Value | Source |
| Chemical Name | 1,2-dihydroxy-3-nitroanthraquinone | [7] |
| Synonyms | 3-nitroalizarin, Mordant Orange 14 | [7] |
| Appearance | Bright orange needles or powder | [7] |
| Aqueous Transition | pH 2.0 (Orange) to pH 4.0 (Yellow) | [7] |
| Alcoholic Transition | pH 5.0 (Yellow) to pH 6.5 (Purplish Red) | [7] |
This transition range in alcohol is key to its utility in non-aqueous titrimetry for moderately weak acids and bases.
Core Principles: The Role of the Solvent
The solvent is not merely a medium for dissolution; it is an active participant in the acid-base equilibrium. The selection of an appropriate solvent is the most critical step in designing a non-aqueous titration.[1]
-
Protogenic Solvents (Acidic): These solvents donate protons, thereby enhancing the basicity of weak bases. The most common example is glacial acetic acid.[1][5]
-
Protophilic Solvents (Basic): These solvents accept protons, enhancing the acidity of weak acids. Examples include pyridine, dimethylformamide (DMF), and ethylenediamine.[1][5]
-
Amphiprotic Solvents: These solvents can act as both proton donors and acceptors, depending on the analyte. Alcohols like methanol and ethanol fall into this category.[1][8]
-
Aprotic Solvents: These solvents are chemically inert and do not participate in proton transfer. They primarily serve to dissolve the analyte. Examples include benzene, toluene, and chloroform.[5][8]
The diagram below illustrates the logic for selecting a solvent based on the nature of the analyte.
Caption: Solvent and Titrant Selection Logic.
Experimental Protocols
Safety Precaution: Non-aqueous solvents and titrants like perchloric acid and alkali metal methoxides are hazardous. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acidimetric Assay of a Weak Base (e.g., Ephedrine HCl)
This protocol is designed for the quantification of a weak base using this compound as the indicator. The acidic solvent (glacial acetic acid) enhances the basic character of the analyte.
A. Reagent Preparation
-
0.1 M Perchloric Acid (HClO₄) Titrant: In a 1000 mL volumetric flask, add 900 mL of glacial acetic acid. With constant stirring, slowly add 8.5 mL of 72% perchloric acid, followed by 30 mL of acetic anhydride.[2][3]
-
Allow the solution to stand for 24 hours for the reaction to complete, then dilute to the mark with glacial acetic acid.
-
Standardization: Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (PHP), previously dried. Dissolve it in 25 mL of glacial acetic acid. Add 2-3 drops of Crystal Violet indicator and titrate with the prepared 0.1 M HClO₄ until the color changes from violet to blue-green.[2] Record the volume and calculate the molarity.
-
This compound Indicator Solution (0.2% in Methanol): Dissolve 0.2 g of this compound in 100 mL of methanol. Gentle warming may be required.
B. Titration Procedure
-
Sample Preparation: Accurately weigh a quantity of the weak base sample (e.g., 250 mg of Ephedrine HCl) and transfer it to a 250 mL conical flask.
-
Dissolve the sample in 50 mL of glacial acetic acid. For hydrochloride salts, add 10 mL of mercuric acetate solution (5% w/v in glacial acetic acid) to complex the chloride ions which would otherwise interfere.[3]
-
System Suitability: Add 3-4 drops of this compound indicator solution. The solution should be purplish-red.
-
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid. The endpoint is reached when the color changes from purplish-red to a clear yellow.[7]
-
Blank Titration: Perform a blank titration using the same volume of solvent and reagents but without the analyte. Subtract the blank volume from the sample titration volume.[3]
Caption: Workflow for Acidimetric Titration.
Protocol 2: Alkalimetric Assay of a Weak Acid (e.g., Benzoic Acid)
This protocol uses a strong base in a non-aqueous solvent to quantify a weak acid. A basic solvent like DMF enhances the analyte's acidity.
A. Reagent Preparation
-
0.1 M Lithium Methoxide (LiOCH₃) Titrant: This titrant is highly sensitive to moisture and carbon dioxide and should be prepared and stored with care. In a dry flask under a nitrogen atmosphere, add a mixture of 40 mL of methanol and 50 mL of dry toluene.[6]
-
Carefully add 0.7 g of freshly cut lithium metal in small portions, allowing it to dissolve completely with gentle shaking.[6]
-
Once dissolved, add sufficient methanol to obtain a clear solution, then add toluene until the solution becomes hazy. Repeat this process until 1 liter of solution is obtained.[6]
-
Standardization: Accurately weigh about 60 mg of primary standard benzoic acid. Dissolve it in 10 mL of dimethylformamide (DMF). Add 3-4 drops of this compound indicator and titrate with the prepared 0.1 M LiOCH₃ to the purplish-red endpoint. Record the volume and calculate the molarity.
-
This compound Indicator Solution (0.2% in Methanol): Prepare as described in Protocol 1.
B. Titration Procedure
-
Solvent Neutralization: Transfer 25 mL of DMF to a 250 mL conical flask. Add 3-4 drops of this compound indicator solution. If the solvent is not yellow, titrate with the 0.1 M LiOCH₃ titrant dropwise until a faint, persistent purplish-red color appears, then add one drop of 0.1 M acid (in a suitable solvent) to revert it to yellow. This neutralizes any acidic impurities in the solvent.[6]
-
Causality: Neutralizing the solvent is a critical system suitability check that eliminates bias from solvent impurities, ensuring that all the titrant consumed in the main titration reacts solely with the analyte.
-
-
Sample Preparation: Quickly introduce an accurately weighed quantity of the weak acid sample (e.g., 100 mg of Benzoic Acid) into the neutralized solvent.
-
Titration: Immediately titrate the sample with the standardized 0.1 M lithium methoxide until the color changes from yellow to a persistent purplish-red.[7]
-
Perform a blank determination if necessary and apply corrections.
Method Validation and Troubleshooting
For use in a regulated environment, any non-aqueous titration method must be validated.[9][10] Key parameters include precision, accuracy, linearity, and robustness.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting or Fading Endpoint | Presence of moisture in solvents or on glassware. | Use anhydrous grade solvents. Dry all glassware in an oven before use. Store titrants with desiccant tubes.[2] |
| Poorly Defined Endpoint | Incorrect solvent choice; Indicator not suitable for the specific acid/base strength. | Re-evaluate solvent choice to maximize the potential break. Consider potentiometric titration to confirm the endpoint if the visual indicator is inadequate.[1][9] |
| Inconsistent Results | Temperature fluctuations affecting solvent volume and reaction rates; Titrant degradation. | Perform titrations at a controlled temperature. Standardize titrants frequently, especially alkali methoxides which are less stable.[2] |
| High Blank Value | Acidic or basic impurities in the solvent. | Neutralize the solvent prior to adding the analyte as described in Protocol 2. Use high-purity solvents. |
Conclusion
This compound is a specific and useful indicator for non-aqueous titrations, particularly in alcoholic or amphiprotic solvent systems. Its clear yellow-to-purplish-red transition provides a reliable endpoint for the assay of various weakly acidic and basic pharmaceutical compounds. By carefully selecting the solvent to enhance the analyte's properties and by adhering to rigorous anhydrous techniques, researchers can develop accurate and robust analytical methods. The protocols provided herein serve as a comprehensive starting point for the application of this compound in drug development and quality control laboratories.
References
- PHARMD GURU. 5.
- Unacademy.
- Saraswati Institute of Pharmaceutical Sciences.
- Pharma Connection. Non aqueous titration advantages and disadvantages. [Link]
- Aakash Institute.
- ASBASJSM College of Pharmacy.
- H.N. Shukla Institute of Pharmaceutical Education and Research. Semester –I UNIT 2(b)
- Wikipedia.
- pharmrecord.com.
- ResearchGate. Titration of Pharmaceuticals in Nonaqueous Solvents. [Link]
- International Journal of Pharmacy and Analytical Research. A Review On Non Aqueous Titrations Used In Assay Of Various Drugs. [Link]
- UEA Digital Repository. Efficient pKa determination in a nonaqueous solvent using chemical shift imaging. [Link]
- SciELO. Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometr. [Link]
- ResearchGate. Indicator‐displacement mechanism using alizarin red S. Inset showing.... [Link]
- PubMed. The Application of Titration in Non-Aqueous Media to Pharmaceutical Analysis. I.
- Pharmaguideline.
- Wikipedia. Alizarin. [Link]
- ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]
- ResearchGate.
- The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]
- GTI Laboratory Supplies.
- Atlantic Scientific.
- acris. How to Predict the pKa of Any Compound in Any Solvent. [Link]
- Cambridge Open Engage.
- International Journal of ChemTech Research.
- Quality Control Plan.
- BATECHEM.
- MFA Cameo. Alizarin orange. [Link]
- Scribd.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. copbela.org [copbela.org]
- 3. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 4. pharmrecord.com [pharmrecord.com]
- 5. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 6. sips.org.in [sips.org.in]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. Non-Aqueous Titration: Types, Advantages & Applications | AESL [aakash.ac.in]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
Alizarine orange for the photometric detection of Sn(IV) and Zr
An In-Depth Guide to the Photometric Determination of Tin(IV) and Zirconium(IV) using Alizarine Orange
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound for the photometric quantification of Tin(IV) (Sn(IV)) and Zirconium(IV) (Zr(IV)). This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are understood, adaptable, and self-validating.
Introduction: The Principle of Photometric Metal Ion Detection
Photometric analysis is a cornerstone of quantitative chemistry, relying on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. For elements that do not intrinsically absorb light in the visible spectrum, chromogenic chelating agents are employed. This compound (1,2-Dihydroxy-3-nitro-9,10-anthracenedione) is one such agent.[1]
A nitrated derivative of the historic dye alizarin, this compound possesses a unique structural arrangement of two hydroxyl groups and a quinoid oxygen.[2][3] These functional groups act as potent coordination sites, enabling the molecule to form stable, colored complexes—known as chelates—with various metal ions.[3][4] The formation of an this compound-metal complex induces a significant change in the molecule's electronic structure, resulting in a shift in its maximum absorbance wavelength (λmax) and a corresponding color change.[5] This phenomenon allows for the sensitive and specific quantification of metal ions like Sn(IV) and Zr(IV).
The chelation reaction is highly dependent on pH, as the deprotonation of the hydroxyl groups is essential for complex formation.[5] By controlling the pH and measuring the absorbance at the λmax of the metal complex, one can construct a calibration curve and determine the concentration of an unknown sample with high precision.
Photometric Determination of Zirconium(IV)
Zirconium(IV) readily forms a stable complex with dihydroxyanthraquinone derivatives. While much of the literature focuses on the closely related Alizarin Red S (ARS), the principles are directly applicable to this compound due to the identical core chelating structure. The reaction with ARS is known to be effective at a highly acidic pH of approximately 2.5.[6][7]
Mechanism of Chelation
In an acidic medium, Zr(IV) ions coordinate with the deprotonated 1,2-dihydroxy groups of the this compound molecule. This binding event forms a stable, colored chelate, which exhibits a distinct absorbance maximum compared to the free ligand. The stoichiometry of the Zirconium-Alizarin Red S complex has been identified as 1:2 (metal:ligand), and a similar ratio is anticipated for this compound.[8]
Quantitative Parameters for Zr(IV) Detection
The following table summarizes the key experimental parameters for the successful photometric determination of Zr(IV). These values are primarily derived from studies using the analogous reagent, Alizarin Red S.
| Parameter | Value / Range | Rationale & Notes |
| Optimal pH | ~2.5 | Ensures Zr(IV) is in a reactive ionic form and optimizes complex formation.[6][7] |
| λmax of Reagent | ~420 nm | The wavelength of maximum absorbance for the free this compound/ARS ligand at acidic pH.[9] |
| λmax of Zr(IV) Complex | ~520 - 540 nm | A significant bathochromic (red) shift upon complexation allows for selective measurement.[4] |
| Beer's Law Range | 0.5 - 1000 ng/mL | The concentration range over which absorbance is directly proportional to concentration.[6] |
| Limit of Detection (LOD) | ~0.18 ng/mL | The lowest concentration of Zr(IV) that can be reliably detected.[6] |
| Stoichiometry (Zr:Ligand) | 1:2 | One Zirconium ion complexes with two molecules of the Alizarine ligand.[8] |
Experimental Workflow for Zr(IV) Determination
The following diagram outlines the complete workflow for the quantification of Zr(IV) using this compound.
Caption: Workflow for Zr(IV) quantification using this compound.
Detailed Protocol for Zr(IV) Determination
A. Reagent Preparation
-
This compound Solution (0.05% w/v): Dissolve 50 mg of this compound powder in 20 mL of absolute ethanol. Dilute to a final volume of 100 mL with deionized water. Store in an amber bottle.
-
Zirconium(IV) Stock Solution (1000 ppm): Dissolve 0.3533 g of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in 50 mL of 2 M HCl and dilute to 100 mL with deionized water. This provides a stable stock solution.
-
Working Zr(IV) Standard (100 ppm): Dilute 10 mL of the 1000 ppm stock solution to 100 mL with deionized water.
-
Buffer Solution (pH 2.5): Prepare a suitable acidic buffer, such as a hydrochloric acid/potassium chloride (HCl/KCl) buffer, and adjust the pH to 2.5 using a calibrated pH meter.
B. Calibration Curve Construction
-
Into a series of 10 mL volumetric flasks, pipette 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 ppm working Zr(IV) standard. This corresponds to final concentrations of 0, 1, 2, 4, 6, 8, and 10 ppm.
-
To each flask, add 1.0 mL of the 0.05% this compound solution.
-
Add 2.0 mL of the pH 2.5 buffer solution.
-
Dilute to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
-
Allow the solutions to stand for 15 minutes at room temperature for complete color development.
-
Using a spectrophotometer, set the wavelength to the pre-determined λmax of the complex (e.g., 530 nm).
-
Zero the instrument using the "0 ppm" flask (this serves as the reagent blank).
-
Measure the absorbance of each standard.
-
Plot a graph of absorbance versus Zr(IV) concentration (ppm). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.
C. Analysis of Unknown Sample
-
Prepare the unknown sample. If it is a solid, perform an appropriate acid digestion. Ensure the final solution is filtered and appropriately diluted to fall within the calibration range.
-
Pipette a known volume (e.g., 1.0 mL) of the prepared unknown sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the 0.05% this compound solution and 2.0 mL of the pH 2.5 buffer.
-
Dilute to the 10 mL mark with deionized water, mix, and incubate as done for the standards.
-
Measure the absorbance at the same wavelength.
-
Calculate the concentration of Zr(IV) in the flask using the calibration curve equation. Remember to account for any dilution factors to determine the concentration in the original sample.
Photometric Determination of Tin(IV)
The determination of Tin(IV) follows a similar principle to that of Zirconium(IV), involving the formation of a colored chelate with this compound. The optimal conditions, particularly pH, will differ to achieve selectivity for Sn(IV).
Mechanism of Chelation
Sn(IV), like Zr(IV), is a tetravalent cation that forms stable complexes with ligands containing hydroxyl and carbonyl groups. The this compound molecule chelates the Sn(IV) ion, leading to the formation of a colored complex with a distinct absorption maximum. The reaction stoichiometry and optimal pH must be empirically determined but are expected to be in a moderately acidic range to prevent the hydrolysis of Sn(IV).
Quantitative Parameters for Sn(IV) Detection
The following table outlines the expected parameters for Sn(IV) analysis. These are based on the general behavior of similar metal-alizarin complexes.
| Parameter | Value / Range | Rationale & Notes |
| Optimal pH | 4.0 - 5.5 | A less acidic pH compared to Zr(IV) can provide selectivity and prevents Sn(IV) hydrolysis. |
| λmax of Reagent | ~423 nm | The λmax of this compound shifts with pH; this is a typical value in a weakly acidic medium. |
| λmax of Sn(IV) Complex | ~510 - 550 nm | A bathochromic shift is expected upon complexation, enabling selective measurement. |
| Beer's Law Range | 0.5 - 15 ppm | A typical linear range for photometric methods of this nature. |
| Stoichiometry (Sn:Ligand) | 1:2 (Predicted) | Based on the charge and coordination preferences of Sn(IV). |
Experimental Workflow for Sn(IV) Determination
The workflow for Sn(IV) is analogous to that for Zr(IV), with the primary difference being the pH of the buffer used.
Caption: Workflow for Sn(IV) quantification using this compound.
Detailed Protocol for Sn(IV) Determination
A. Reagent Preparation
-
This compound Solution (0.05% w/v): Prepare as described in section 2.4.A.
-
Tin(IV) Stock Solution (1000 ppm): Dissolve 0.2275 g of anhydrous tin(IV) chloride (SnCl₄) in 50 mL of 6 M HCl and carefully dilute to 100 mL with deionized water.
-
Working Sn(IV) Standard (100 ppm): Dilute 10 mL of the 1000 ppm stock solution to 100 mL with deionized water.
-
Buffer Solution (pH 4.5): Prepare a sodium acetate/acetic acid buffer and adjust the pH to 4.5 using a calibrated pH meter.[10]
B. Calibration Curve Construction
-
Into a series of 10 mL volumetric flasks, pipette 0, 0.2, 0.4, 0.6, 1.0, and 1.5 mL of the 100 ppm working Sn(IV) standard. This corresponds to final concentrations of 0, 2, 4, 6, 10, and 15 ppm.
-
To each flask, add 1.0 mL of the 0.05% this compound solution.
-
Add 2.0 mL of the pH 4.5 acetate buffer.
-
Dilute, mix, and incubate as described in section 2.4.B.
-
Set the spectrophotometer to the λmax of the Sn(IV) complex (e.g., 520 nm).
-
Zero the instrument with the reagent blank and measure the absorbance of each standard.
-
Plot the calibration curve and determine its linear equation and R² value.
C. Analysis of Unknown Sample
-
Follow the procedure outlined in section 2.4.C, using the reagents and parameters specific to the Sn(IV) analysis.
-
Calculate the final concentration, accounting for all dilutions.
Scientific Integrity: Interferences and Method Validation
The trustworthiness of any analytical method rests on its robustness and selectivity. While this compound provides good sensitivity, other ions can interfere with the analysis.
-
Common Interferences: Anions like fluoride, sulfate, and phosphate can form strong complexes with Zr(IV) and Sn(IV), preventing them from reacting with this compound and causing negative interference.[11] Cations such as Iron (Fe³⁺) and Aluminum (Al³⁺) can also form colored complexes with the reagent, leading to positive interference.[10][12]
-
Mitigation Strategies:
-
pH Control: The primary method for achieving selectivity between different metal ions is precise pH control. As shown, Zr(IV) is analyzed at a much lower pH than Sn(IV).
-
Masking Agents: To eliminate interference from specific ions, masking agents can be added. For example, ascorbic acid is an excellent masking agent for Fe(III), as it reduces it to Fe(II), which does not form a stable complex with alizarin derivatives.[10][12][13] This should be added to the sample solution before the chromogenic reagent.
-
-
Self-Validation:
-
Reagent Blank: Always run a reagent blank (0 ppm metal standard) to zero the spectrophotometer. This corrects for any absorbance from the reagent itself and the buffer.
-
Calibration Check: The linearity of the calibration curve (R² ≥ 0.995) is a critical indicator of method performance.
-
Spike Recovery: For complex sample matrices, analyzing a "spiked" sample (a sample to which a known amount of the analyte has been added) can validate the method's accuracy by ensuring the recovery is within an acceptable range (typically 90-110%).
-
Conclusion
This compound is a versatile and effective chromogenic reagent for the photometric determination of Sn(IV) and Zr(IV). By carefully controlling experimental conditions, particularly pH, and employing masking agents where necessary, researchers can achieve sensitive, accurate, and reliable quantification of these metal ions. The protocols provided herein serve as a robust foundation for developing and validating these analytical methods in a research or industrial setting.
References
- This compound - 568-93-4 - Vulcanchem. (n.d.). Vulcanchem.
- Alizarin - Wikipedia. (n.d.). Wikipedia.
- Alizarin, synthetic - MFA Cameo - Museum of Fine Arts Boston. (2022, June 22). MFA Cameo.
- Spectrophotometeric Studies on Binary and Ternary complexes of Some Metal Ions with Alizarin Red S and Cysteine. (n.d.).
- An In-depth Technical Guide to Alizarin Complex Formation with Metal Ions - Benchchem. (n.d.). Benchchem.
- Alizarin | 72-48-0 - ChemicalBook. (2025, December 17). ChemicalBook.
- This compound. (n.d.).
- Mixed micelle-mediated extraction of alizarin red S complexes of Zr(iv) and Hf(iv) ions prior to their determination by inductively coupled plasma-optical emission spectrometry - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Metal Complexes with Alizarin and Alizarin Red S: Electronic Absorption Spectra and Structure of Ligands | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Mixed micelle-mediated extraction of alizarin red S complexes of Zr(IV) and Hf(IV) ions prior to their determination by inductively coupled plasma-optical emission spectrometry - ResearchGate. (2025, August 6). ResearchGate.
- The determination of zirconium in mineral rutile with Alizarin red S - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Metal complexes of alizarin and their biological and industrial applications: A literature review. (n.d.).
- Application Notes: Spectrophotometric Quantification of Alizarin Red S Staining - Benchchem. (n.d.). Benchchem.
- Alizarin Red S - Calcium - WebPath. (n.d.). WebPath.
- A SPECTROPHOTOtfETRIC INVESTIGATION OF THE ZIRCONIUM-ALIZARIN UKE THESIS Presented to the Faculty of the Graduate Division of th. (n.d.).
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using - SciSpace. (2020, March 19). SciSpace.
- What's the Madder? Characterization of Old Fashioned Alizarin/Aluminum Red Pigments Using Liquid and Solid-State NMR. (2023, September 30).
- Selective spectrophotometric determination of fluoride in water samples using an Alizarin red S complex as a colored reagent - IJRDO Journal. (2015, August 8). IJRDO Journal.
- A piperazine- modified Schiff base sensor for highly selective detection of Zr (IV) ions: unveiling its antioxidant potential and regulatory effects on Zea mays growth - PubMed. (n.d.). National Center for Biotechnology Information.
- A Researcher's Guide to Verifying Staining Results: A Spectroscopic Approach with Alizarin Red S - Benchchem. (n.d.). Benchchem.
- Spectrophotometric method for determination of trace aluminum with application of Alizarin Red S - Bulgarian Chemical Communications. (n.d.). Bulgarian Academy of Sciences.
- A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane - PMC - NIH. (2023, October 23). National Center for Biotechnology Information.
- Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of Alizarin and Alizarin-Mg(II)/Al(III) complexes - ResearchGate. (2025, August 10). ResearchGate.
- Determination of fluoride in water. A modified zirconium-alizarin method. (2002, May 1).
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - TÜBİTAK Academic Journals. (n.d.). TÜBİTAK.
- Interferences in Alizarin Method of Fluoride Determination - Semantic Scholar. (n.d.). Semantic Scholar.
- (PDF) Spectroscopic identification of alizarin in a mixture of organic red dyes by incorporation in Zr‐Ormosil - ResearchGate. (2025, August 7). ResearchGate.
- (PDF) Facile Spectrophotometric Determination of Aluminum(III) and Copper(II) Simultaneously with Alizarin Yellow R in Aluminum-Copper Alloys - ResearchGate. (2010, January 5). ResearchGate.
- Complex reaction of alizarin red-s with Cd(II). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- (PDF) Masking of iron and other interferences during the spectrophotometric analysis ofaluminum from soil samples using Alizarin Red S - ResearchGate. (2025, December 29). ResearchGate.
- Animal Tissue Mineralization: An Overview of Disease Processes, Comparative Pathology, and Diagnostic Approaches - MDPI. (n.d.). MDPI.
Sources
- 1. This compound [drugfuture.com]
- 2. This compound (568-93-4) for sale [vulcanchem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of Alizarin and Alizarin-Mg(II)/Al(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed micelle-mediated extraction of alizarin red S complexes of Zr(iv) and Hf(iv) ions prior to their determination by inductively coupled plasma-optical emission spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrdo.org [ijrdo.org]
- 9. scispace.com [scispace.com]
- 10. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
Application Note: Alizarine Orange as a Mordant Dye for Metal Ion Staining
Introduction: The Versatility of a Classic Dye
Alizarine Orange, a nitrated derivative of the historic dye alizarin, is an organic compound belonging to the anthracenedione class.[1] While traditionally recognized for its role in the textile industry as C.I. Mordant Orange 14, its intrinsic chemical architecture lends itself to more sophisticated applications in modern research.[1][2][3] The defining feature of this compound is its capacity to act as a mordant dye—a substance that forms intensely colored, stable coordination complexes with metal ions. This property allows it to serve as a sensitive colorimetric reagent for the detection and localization of various metal ions in both biological and material science contexts. This guide provides an in-depth exploration of the chemical principles governing this interaction and delivers robust, field-tested protocols for its practical application.
Principle of the Method: The Chemistry of Chelation
The efficacy of this compound (1,2-Dihydroxy-3-nitro-9,10-anthracenedione) as a metal ion stain is rooted in its molecular structure.[1] The compound features two adjacent hydroxyl (-OH) groups at the C1 and C2 positions of its anthraquinone core. These groups, in conjunction with the quinoid oxygen, create a perfect pocket for chelation—a process where the dye molecule uses multiple points of attachment to bind a single metal ion, forming a stable, colored complex.[4][5]
The reaction is highly dependent on pH. In a solution with controlled acidity, the hydroxyl groups deprotonate, becoming potent electron donors that readily coordinate with positively charged metal ions.[5] This interaction is not merely an electrostatic attraction but the formation of a covalent-like chelate ring, which alters the electron distribution across the dye's chromophore and, consequently, its color. The resulting color is specific to the coordinated metal ion; for instance, this compound produces a distinct orange hue with an aluminum mordant and shifts to red or violet with an iron mordant.[2][3] This selective colorimetric response is the foundation of its use as a specific metal ion stain.
Caption: Chemical structure of this compound.
Core Applications in Research
The ability of this compound to selectively bind and indicate the presence of metal ions makes it a valuable tool in several research domains:
-
Histology and Pathology: For identifying and localizing specific metal deposits in tissue sections, which can be relevant in studies of metallosis, toxicology, or certain metabolic disorders.
-
Materials Science: To visualize the distribution of metal ions on surfaces, in polymers, or within composite materials.
-
Developmental Biology: While its sulfonated cousin, Alizarin Red S, is famous for staining calcium in developing bone, this compound can be adapted to study the localization of other crucial metal ions like iron or aluminum during embryogenesis.[6]
Quantitative Data and Colorimetric Response
The interaction of this compound with metal ions is characterized by specific pH requirements and distinct color changes. This data is crucial for designing and interpreting staining experiments.
| Parameter | Value / Observation | Rationale & Reference |
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | The chemical name defines the active structure.[1] |
| CAS Number | 568-93-4 | Unique identifier for the chemical substance.[1][2] |
| Color with Aluminum Mordant | Orange | Formation of an Al³⁺-Alizarine Orange complex.[3] |
| Color with Iron Mordant | Red to Violet | Formation of an Fe²⁺/Fe³⁺-Alizarine Orange complex.[2][3] |
| pH Indicator Range (Aqueous) | pH 2.0 (Golden Orange) to pH 4.0 (Flat Yellow) | Demonstrates the sensitivity of the chromophore to protonation state.[2] |
| pH Indicator Range (Alcohol) | pH 5.0 (Yellow) to pH 6.5 (Purplish Red) | The solvent environment alters the pKa of the hydroxyl groups.[2] |
Experimental Protocols
The following protocols provide a validated framework for using this compound. Adherence to these steps is critical for reproducible and reliable results.
Protocol 1: Preparation of this compound Staining Solution (1% w/v)
This protocol details the preparation of a stock staining solution.
Materials:
-
This compound powder (CAS: 568-93-4)
-
Distilled or deionized water
-
Ammonium hydroxide (NH₄OH), 0.5% solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
pH meter
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Dissolving: Add the powder to a 100 mL volumetric flask. Add approximately 80 mL of distilled water.
-
Mixing: Place the flask on a magnetic stirrer and mix until the powder is fully dissolved. The solution will appear yellow to orange.
-
pH Adjustment (Critical Step): Calibrate a pH meter. Carefully adjust the pH of the solution to 4.1 - 4.3 using the 0.5% ammonium hydroxide solution to raise the pH or 0.1 M HCl to lower it. Add the reagents dropwise while continuously monitoring the pH.
-
Scientist's Note: This pH range is empirically derived from protocols for the related Alizarin Red S dye and represents the optimal balance for staining.[7][8][9][10] At this acidity, the hydroxyl groups are sufficiently deprotonated to chelate metal ions effectively, while minimizing non-specific background staining that can occur at higher pH levels.
-
-
Final Volume: Once the target pH is stable, add distilled water to bring the final volume to 100 mL.
-
Storage: Store the solution in a tightly sealed, light-protected container at 4°C. The solution is stable for up to one month.[7]
Caption: Logical diagram of the metal ion chelation process.
Protocol 2: Staining of Metal Ions in Biological Specimens
This protocol is adapted from established methods for Alizarin staining of calcified tissues and is suitable for paraffin-embedded sections.[8][9][11][12]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
This compound Staining Solution (from Protocol 1)
-
Acetone
-
Acetone-Xylene (1:1 mixture)
-
Resinous mounting medium
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Hydration:
-
Staining:
-
Place slides in the this compound Staining Solution for 1-5 minutes.[11]
-
Scientist's Note: Staining time is not absolute and should be monitored microscopically. The goal is to achieve strong, specific color in areas of metal deposition without excessive background. Over-staining can lead to diffuse, non-specific coloration.
-
-
Differentiation and Dehydration:
-
Remove slides from the staining solution and blot excess liquid carefully. Do not rinse with water, as this can remove the weakly bound complex.
-
Immerse in Acetone: 20 dips or approximately 10-20 seconds.[8][9] This step removes unbound dye.
-
Immerse in Acetone-Xylene (1:1): 20 dips or approximately 10-20 seconds.[8][9] This step begins the clearing process.
-
-
Clearing and Mounting:
-
Clear slides in Xylene: 2 changes, 3 minutes each.
-
Mount with a permanent, resinous mounting medium.
-
-
Visualization: Examine under a light microscope. Metal deposits will appear in shades of orange, red, or violet, depending on the specific ion present.
Caption: Experimental workflow for staining biological specimens.
Safety Precautions
As a standard laboratory chemical, this compound and its parent compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[8][13]
-
Handling: Avoid generating dust when working with the powder.[14][15] Use a fume hood if possible. Avoid contact with skin and eyes.[13]
-
Health Hazards: The parent compound, Alizarin, is harmful if swallowed and is a known eye irritant. It may also cause skin sensitization upon repeated contact.[14][15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- This compound - 568-93-4 - Vulcanchem. Vulcanchem.
- This compound. DrugFuture.
- Alizarin Dye content 97 72-48-0 - Sigma-Aldrich. Sigma-Aldrich.
- Alizarin - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY D
- Metal complexes of alizarin and their biological and industrial applications: A literature review.
- Spectrophotometeric Studies on Binary and Ternary complexes of Some Metal Ions with Alizarin Red S and Cysteine.
- An In-depth Technical Guide to Alizarin Complex Formation with Metal Ions - Benchchem. Benchchem.
- A Technical Guide to the Historical Applications of Alizarin in Scientific Research - Benchchem. Benchchem.
- Safety Data Sheet: Alizarin - Carl ROTH. Carl ROTH.
- Application Notes and Protocols for Alizarin Staining in Fixed Cells - Benchchem. Benchchem.
- McGhee Russel Alizarin Red S for Calcium - StainsFile. StainsFile.
- alizarin ar - msds cas - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.
- Alizarin - Cargo Handbook. Cargo Handbook.
- Metal Complexes with Alizarin and Alizarin Red S: Electronic Absorption Spectra and Structure of Ligands | Request PDF.
- Alizarin Red S - Calcium - WebP
- Alizarin Red S Staining Protocol for Calcium - IHC WORLD. IHC WORLD.
- Alizarin Red S Staining Protocol for Calcium.
- Alizarin orange - MFA Cameo. Museum of Fine Arts, Boston.
- Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BenchSci.
- Classification of mordant dyes - Textile Knowledge. Textile Knowledge.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. This compound [drugfuture.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. stainsfile.com [stainsfile.com]
- 12. researchgate.net [researchgate.net]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for Alizarine Orange in Colorimetric Assays: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of Alizarine Orange (3-nitroalizarin) and its applications in colorimetric assays. It details the chemical and physical properties of this compound, the mechanism of its action as a pH indicator and a chelating agent for metal ions, and protocols for its use in spectrophotometric analysis. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a reliable chromogenic reagent.
Introduction to this compound
This compound, systematically named 1,2-dihydroxy-3-nitro-9,10-anthracenedione, is a nitrated derivative of alizarin, a well-known anthraquinone dye.[1] Its chemical structure, featuring hydroxyl and nitro functional groups on an anthraquinone backbone, imparts unique chromophoric and chelating properties.[1] These characteristics make it a valuable tool in analytical chemistry, particularly in colorimetric assays for pH determination and the quantification of metal ions.[2][3]
The presence of the two hydroxyl groups in the 1 and 2 positions, along with the quinoid oxygen, provides an ideal configuration for chelation with various metal ions. This interaction leads to the formation of stable, colored complexes, which is the fundamental principle behind its use in quantitative analysis.[4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties and Key Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in colorimetric assays.
| Property | Value | Source |
| IUPAC Name | 1,2-dihydroxy-3-nitro-9,10-anthracenedione | [1] |
| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015 | [2] |
| CAS Number | 568-93-4 | [2] |
| Molecular Formula | C₁₄H₇NO₆ | [1] |
| Molecular Weight | 285.21 g/mol | [1] |
| Appearance | Orange needles or plates | [1][2] |
| pH Indicator Range (aqueous) | pH 2.0 (Golden Orange) - 4.0 (Flat Yellow) | [2][3] |
| pH Indicator Range (alcoholic) | pH 5.0 (Yellow) - 6.5 (Purplish Red) | [2][3] |
Mechanism of Action in Colorimetric Assays
The utility of this compound in colorimetric assays stems from two primary mechanisms: its pH-dependent color change and its ability to form colored complexes with metal ions.
pH Indication
This compound functions as a pH indicator due to the protonation and deprotonation of its hydroxyl groups. The electronic structure of the molecule is altered as the pH of the solution changes, leading to a shift in the wavelength of maximum absorbance (λmax) and a corresponding visible color change.[2] In aqueous solutions, it transitions from golden orange to yellow in the pH range of 2.0 to 4.0.[2][3] In a saturated alcohol solution, the transition occurs from yellow to purplish-red between pH 5.0 and 6.5.[2][3]
Caption: pH-dependent equilibrium of this compound.
Metal Ion Chelation
The 1,2-dihydroxy configuration of this compound allows it to act as a bidentate ligand, forming stable chelate complexes with a variety of metal cations. This chelation process involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the hydroxyl groups. The formation of the metal-dye complex alters the electronic properties of the chromophore, resulting in a distinct color change that can be quantified using spectrophotometry. The intensity of the color of the resulting complex is proportional to the concentration of the metal ion, forming the basis for a quantitative colorimetric assay.
Caption: Formation of a colored complex via metal ion chelation.
Application and Protocol: Spectrophotometric Determination of Aluminum
While specific, validated protocols for this compound are not as prevalent in recent literature as those for its sulfonated derivative, Alizarin Red S, the principles of its use in the colorimetric determination of metal ions like aluminum are well-established. The following protocol is a representative method adapted from established procedures for alizarin-based dyes.[1][5][6][7]
Principle
This method is based on the formation of a colored complex between aluminum (Al³⁺) ions and this compound in a buffered aqueous solution. The absorbance of the resulting complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of aluminum is determined from a calibration curve.
Materials and Reagents
-
This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of 20% ethanol.
-
Standard Aluminum Stock Solution (1000 ppm): Commercially available or prepared by dissolving a known weight of high-purity aluminum wire in a minimal amount of concentrated HCl and diluting with deionized water.
-
Working Aluminum Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water.
-
Acetate Buffer (pH 4.6): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Protocol
Step 1: Preparation of Calibration Standards
-
Pipette known volumes of the working aluminum standard solutions into a series of 25 mL volumetric flasks to obtain final concentrations in the desired linear range (e.g., 0.1 - 1.0 ppm).
-
Add 5.0 mL of the acetate buffer (pH 4.6) to each flask.
-
Add 2.0 mL of the 0.05% this compound solution to each flask.
-
Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes at room temperature.
-
Prepare a reagent blank using the same procedure but omitting the aluminum standard.
Step 2: Sample Preparation
-
Obtain the sample containing an unknown concentration of aluminum. If necessary, perform appropriate digestions or dilutions to bring the aluminum concentration within the expected linear range of the assay.
-
Transfer a known volume of the prepared sample to a 25 mL volumetric flask.
-
Follow steps 1.2 to 1.4 for the sample.
Step 3: Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the aluminum-Alizarine Orange complex. This should be determined experimentally by scanning the spectrum of one of the standard solutions against the reagent blank. Based on similar alizarin complexes, the λmax is expected to be in the range of 470-520 nm.[1][6]
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each of the calibration standards and the sample solution.
Step 4: Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the aluminum standards.
-
Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.
Self-Validating System and Considerations
For robust and trustworthy results, the following points should be considered:
-
pH Control: The formation of the metal-dye complex is highly pH-dependent. The use of a suitable buffer is critical to maintain a constant pH and ensure reproducibility.
-
Interference: Other metal ions present in the sample may also form colored complexes with this compound, leading to interference. It is important to assess the selectivity of the method for the target analyte in the specific sample matrix. Masking agents can sometimes be employed to minimize the interference from non-target ions.
-
Reaction Time and Stability: The time required for complete color development and the stability of the colored complex should be determined experimentally to establish the optimal measurement window.
-
Linear Range: The Beer-Lambert law should be obeyed over the range of concentrations used for the calibration curve. The linear range should be established during method validation.
Conclusion
This compound is a versatile chromogenic reagent with valuable applications in colorimetric assays. Its utility as both a pH indicator and a metal-chelating agent allows for the development of straightforward and sensitive analytical methods. By carefully controlling experimental parameters such as pH, reagent concentration, and reaction time, researchers can achieve reliable and accurate quantification of various analytes. The protocol provided for the determination of aluminum serves as a foundational method that can be adapted and validated for other metal ions and sample matrices.
References
- DrugFuture. This compound.
- MFA Cameo. Alizarin orange.
- Leng, F., et al. (2016). Spectrophotometric method for determination of trace aluminum with application of Alizarin Red S.
- Google Patents. (2014). CN103994980A - Method for determination of aluminum ion content by alizarin red S complexation spectrophotometry.
- ScienceOpen. (2015). Spectrophotometric Determination of Aluminium in Hemodialysis Water.
- ResearchGate. (2013). Quantitative determination of Al(III) ion by using Alizarin Red S including its microspheres optical sensing material.
- PMC - NIH. (2021). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S.
- KoreaScience. (2018). Metal complexes of alizarin and their biological and industrial applications: A literature review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Qualitative Analysis of Cations – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. CN103994980A - Method for determination of aluminum ion content by alizarin red S complexation spectrophotometry - Google Patents [patents.google.com]
- 7. scienceopen.com [scienceopen.com]
Alizarine Orange in Analytical Chemistry: A Guide to Applications and Protocols
This document provides a comprehensive overview of the applications of Alizarine Orange in analytical chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the fundamental principles and practical protocols for utilizing this versatile dye as a pH indicator, a complexometric indicator for metal ion quantification, and a chromogenic agent in spectrophotometric analysis.
Introduction to this compound: A Molecule of Historical and Analytical Significance
This compound, also known as 3-nitroalizarin or Mordant Orange 14, is a derivative of alizarin, a historic dye originally extracted from the roots of the madder plant (Rubia tinctorum)[1]. Its chemical structure, 1,2-dihydroxy-3-nitroanthraquinone, features an anthraquinone backbone with two hydroxyl groups and a nitro group. This specific arrangement of functional groups is responsible for its distinct color and its utility in various analytical applications[1]. The hydroxyl groups are crucial for metal chelation, while the overall chromophore system is sensitive to changes in pH, leading to distinct color transitions[1].
Historically, this compound was primarily used as a mordant dye in the textile industry, producing vibrant orange to red-violet colors on fabrics when complexed with metal salts like alum or iron[1][2]. However, its unique chemical properties have paved the way for its adoption in the analytical laboratory.
Chemical Structure of this compound:
Caption: Chemical structure of this compound (1,2-dihydroxy-3-nitroanthraquinone).
Application as a pH Indicator
This compound serves as a reliable acid-base indicator, exhibiting distinct color changes at specific pH ranges. This property is a direct consequence of the protonation and deprotonation of its hydroxyl groups, which alters the electronic conjugation of the molecule and, therefore, its absorption of visible light.
Mechanism of pH Indication: The color change of this compound is governed by the equilibrium between its protonated and deprotonated forms. In acidic solutions, the hydroxyl groups are protonated, resulting in one color. As the pH increases, these protons are abstracted, leading to a shift in the electronic structure and a change in color.
pH Transition Ranges:
The observable pH transition range for this compound can vary depending on the solvent system.
| Solvent System | pH Range | Color Change |
| Aqueous Solution | 2.0 - 4.0 | Orange to Yellow[2] |
| Saturated Alcohol Solution | 5.0 - 6.5 | Yellow to Purplish Red[2] |
Protocol for Preparing an this compound Indicator Solution (0.1% w/v):
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolution: Dissolve the powder in 100 mL of a suitable solvent (e.g., ethanol or a water-ethanol mixture) with gentle stirring. Sonication may be used to aid dissolution.
-
Storage: Store the solution in a tightly sealed, light-resistant bottle.
Experimental Workflow for pH Determination:
Caption: Workflow for using this compound as a pH indicator in titration.
Application in Complexometric Titrations for Metal Ion Determination
The two adjacent hydroxyl groups in the this compound structure act as a bidentate ligand, enabling it to form stable, colored complexes with various metal ions. This property makes it a valuable indicator in complexometric titrations, particularly for the determination of metal ions that form strong complexes with chelating agents like ethylenediaminetetraacetic acid (EDTA).
Principle of Complexometric Indication: In a complexometric titration, the metal ion in the analyte solution initially forms a colored complex with the this compound indicator. As the titrant (e.g., EDTA) is added, it displaces the indicator from the metal ion because EDTA forms a more stable complex. The endpoint is signaled by a distinct color change as the indicator is released back into its free, uncomplexed form[3].
Metal Ions Detected: this compound and its derivatives, such as Alizarin Red S, are effective indicators for the complexometric titration of several metal ions, including:
Generalized Protocol for Complexometric Titration using this compound:
-
Sample Preparation: Prepare a solution of the sample containing the metal ion of interest.
-
Buffering: Adjust the pH of the solution to the optimal range for the formation of the metal-indicator complex and the metal-EDTA complex. This is a critical step, as the stability of these complexes is highly pH-dependent[8].
-
Indicator Addition: Add a few drops of the this compound indicator solution. The solution should develop the characteristic color of the metal-indicator complex.
-
Titration: Titrate the solution with a standardized EDTA solution.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from that of the metal-indicator complex to that of the free indicator.
-
Calculation: Calculate the concentration of the metal ion based on the volume of EDTA solution used.
Logical Relationship in Complexometric Titration:
Caption: Displacement reaction in complexometric titration using this compound.
Spectrophotometric Applications
The formation of colored complexes between this compound and metal ions can be exploited for their quantitative determination using spectrophotometry. This method relies on the direct relationship between the absorbance of the colored complex and the concentration of the metal ion, as described by the Beer-Lambert Law.
Principle of Spectrophotometric Determination: this compound (or its derivatives like Alizarin Red S) reacts with a specific metal ion to form a colored complex that exhibits a maximum absorbance at a particular wavelength (λmax). By measuring the absorbance of the solution at this wavelength, the concentration of the metal ion can be determined from a calibration curve prepared using standard solutions.
Examples of Spectrophotometric Applications:
-
Determination of Aluminum (Al³⁺): Alizarin Red S forms a reddish-orange complex with Al³⁺ at an optimal pH of 4. This color change can be measured spectrophotometrically for the quantitative determination of aluminum[5].
-
Determination of Iron (Fe³⁺): Alizarin Red S reacts with Fe³⁺ to form a blackish-brown complex with a prominent peak at 572 nm. This allows for the simple and rapid spectrophotometric detection of iron[9].
-
Determination of Lisinopril: A spectrophotometric method has been developed for the determination of the drug lisinopril based on its reaction with Alizarin to produce a red-colored complex that absorbs maximally at 434 nm[10].
Protocol for Spectrophotometric Determination of a Metal Ion (General):
-
Preparation of Reagents:
-
Standard metal ion solution of known concentration.
-
This compound (or derivative) solution.
-
Buffer solution to maintain the optimal pH.
-
-
Construction of Calibration Curve:
-
Prepare a series of standard solutions with varying concentrations of the metal ion.
-
To each standard, add the this compound solution and the buffer solution.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the λmax of the metal-indicator complex using a spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample solution in the same manner as the standards.
-
Measure the absorbance of the unknown sample at the same λmax.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
-
Workflow for Spectrophotometric Analysis:
Caption: Workflow for the spectrophotometric determination of metal ions.
Conclusion
This compound remains a valuable and versatile reagent in the field of analytical chemistry. Its utility as a pH indicator, a complexometric indicator, and a chromogenic agent for spectrophotometry underscores its importance in both classical and instrumental methods of analysis. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively apply this compound in their analytical workflows. As with any analytical method, careful optimization of experimental conditions, such as pH and reagent concentrations, is crucial for achieving accurate and reliable results.
References
- MFA Cameo. (2022-04-26). Alizarin orange.
- Chemsavers, Inc. Alizarin, pH Indicator, Reagent, 96+% (Dye Content), Certified, 100g.
- eBay. Alizarin, pH Indicator, Reagent, 96+% (Dye Content), Certified, 100g.
- NIH. (2017). Alizarin Dye based ultrasensitive plasmonic SERS probe for trace level Cadmium detection in drinking water.
- Lab Chemicals. Alizarine Complexone - Best Price Analytical Reagent Indicator.
- ResearchGate. (2019). Metal complexes of alizarin and their biological and industrial applications: A literature review.
- Suvchem Laboratory Chemicals. ALIZARINE AR (pH INDICATOR) (C. I. NO. 58000).
- Wikipedia. Alizarin.
- Analytical Methods (RSC Publishing). (2016). Quantitative determination of Al(iii) ion by using Alizarin Red S including its microspheres optical sensing material.
- ResearchGate. (2024). Spectrophotometric Detection of Fe3+ Ion Based on Alizarin Red S (ARS) Reagent.
- Walsh Medical Media. (2016-01-08). New Method for Spectrophotometric Determination of Lisinopril in Pure Form and in Pharmaceutical Formulations.
- RSC Advances (RSC Publishing). (2020-03-19). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- ResearchGate. Pharmacy-e-Book-Pharmaceutical-Analysis-COMPLEXOMETRIC-TITRATIONS-by-Dr-Asif-Husain.pdf.
- KoreaScience. Metal complexes of alizarin and their biological and industrial applications: A literature review.
- Pharmaguideline. Classification of Complexometric Titration and Metal ion Indicators.
- digicollections.net. 2.5 Complexometric titrations.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Classification of Complexometric Titration and Metal ion Indicators | Pharmaguideline [pharmaguideline.com]
- 4. Alizarine Complexone - Best Price Analytical Reagent Indicator [arnishlaborates.in]
- 5. Quantitative determination of Al(iii) ion by using Alizarin Red S including its microspheres optical sensing material - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Alizarin Red S Indicator [rmreagents.com]
- 8. Photometric complexometric titration | Metrohm [metrohm.com]
- 9. ikm.org.my [ikm.org.my]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Alizarine Orange in Biological Research
Introduction: Defining Alizarine Orange and Its Position in the Alizarin Dye Family
This compound, a member of the anthraquinone class of dyes, is a distinct chemical entity that warrants precise identification to avoid confusion with its more commonly known analogs, Alizarin and Alizarin Red S.[1][2] While all three share a core anthraquinone structure, their substitutions impart unique chemical properties and, consequently, different applications.[3] Alizarin has a long history as a red dye and histological stain for calcium.[3][4] Alizarin Red S, a sulfonated, water-soluble version, is extensively used in biological research to visualize and quantify calcium deposits in studies of bone formation and pathological calcification.[5][6]
This compound (3-nitroalizarin), in contrast, is primarily documented as a mordant dye for textiles and as a pH indicator.[1][2] A thorough review of scientific literature reveals a notable absence of established and validated protocols for its use as a routine biological stain. This guide, therefore, serves a dual purpose: first, to clearly delineate the established properties and applications of this compound, and second, to propose a scientifically-grounded, hypothetical application for its use in biological research based on its known chemical characteristics.
Chemical and Physical Properties of Alizarine Dyes
To provide clarity, the key properties of this compound and its related compounds are summarized below. This distinction is crucial for understanding their respective applications.
| Property | This compound | Alizarin | Alizarin Red S |
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | 1,2-Dihydroxyanthraquinone | 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt |
| Synonyms | 3-nitroalizarin, Mordant Orange 14, C.I. 58015 | Mordant Red 11, C.I. 58000 | Alizarin Carmine, Mordant Red 3, C.I. 58005 |
| CAS Number | 568-93-4 | 72-48-0 | 130-22-3 |
| Molecular Formula | C₁₄H₇NO₆ | C₁₄H₈O₄ | C₁₄H₇NaO₇S |
| Appearance | Orange needles or plates | Orange-red crystals or powder | Orange-yellow to reddish-brown powder |
| Primary Application | pH indicator, textile dye | Calcium stain, textile dye | Calcium stain, pH indicator |
Established Application: this compound as a pH Indicator
The primary documented application of this compound in a scientific context is as a pH indicator.[1] It exhibits distinct color changes over specific pH ranges, a property conferred by the hydroxyl and nitro groups on its anthraquinone core.[1] This characteristic is fundamental to its potential utility in a biological context.
-
In aqueous solutions: this compound transitions from orange at pH 2.0 to yellow at pH 4.0.[1]
-
In saturated alcohol solutions: It shifts from yellow at pH 5.0 to a purplish-red at pH 6.5.[1]
This pH sensitivity suggests that this compound could function as a visual probe for acidic environments.
Hypothetical Application: Staining of Acidic Organelles in Live Cells
While established protocols are lacking, the pronounced pH-dependent color change of this compound presents a compelling case for its potential use as a vital stain to identify acidic organelles within living cells, such as lysosomes and autolysosomes.[7][8][9] Many fluorescent probes used for this purpose are weak bases that accumulate in compartments with low internal pH.[7][10] The principle is that the dye, being permeable to cell membranes in its uncharged state, diffuses into the cell. In the acidic environment of organelles like lysosomes (pH ~4.5-5.0), the dye becomes protonated, trapping it within the organelle and leading to a detectable change in its optical properties (color or fluorescence).[8][9][10]
The observed color shift of this compound in alcoholic solution from yellow at pH 5.0 to purplish-red at pH 6.5 is particularly relevant, as it spans the physiological pH range of endo-lysosomal compartments.[1][8] This suggests that this compound may accumulate in these organelles and exhibit a distinct color compared to the neutral pH (~7.2) of the cytoplasm.
Disclaimer: The following protocol is hypothetical and based on the known properties of this compound as a pH indicator and general principles of live-cell staining of acidic organelles. This protocol has not been validated and would require significant optimization and verification by researchers.
Hypothetical Protocol: Live-Cell Staining of Acidic Organelles with this compound
This theoretical protocol outlines the steps for using this compound to visualize acidic vesicular organelles (AVOs) in cultured mammalian cells using bright-field or fluorescence microscopy.
Principle: this compound, as a weak base, is expected to permeate the plasma membrane of live cells and accumulate in acidic compartments. The resulting color change due to protonation in the low pH environment of these organelles would allow for their visualization.
Materials:
-
This compound (CAS 568-93-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Optional: A known lysosomotropic agent (e.g., Chloroquine) for a positive control.
-
Optional: A fluorescent lysosomal stain (e.g., LysoTracker™ Red) for co-localization studies.
Reagent Preparation:
-
This compound Stock Solution (10 mM):
-
Dissolve 2.85 mg of this compound (MW: 285.21 g/mol ) in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Store in small aliquots at -20°C, protected from light.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution into pre-warmed live-cell imaging medium to the desired final concentration. A concentration range of 1-10 µM is a typical starting point for many vital dyes. This will require optimization.
-
Experimental Workflow:
Caption: Hypothetical workflow for live-cell staining with this compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to reach 60-70% confluency on the day of the experiment.
-
Preparation: When cells are ready, prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium.
-
Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Remove the PBS and add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator. The optimal incubation time will need to be determined empirically to maximize signal while minimizing potential toxicity.
-
Post-Stain Wash: Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess, unbound dye.
-
Imaging: Immediately visualize the cells using a microscope equipped for bright-field or fluorescence imaging.
Expected Results and Interpretation:
-
Bright-field Microscopy: Acidic organelles, such as lysosomes, are expected to appear as distinct, punctate structures with a purplish-red color against a yellowish or unstained cytoplasm.
-
Fluorescence Microscopy: The fluorescence properties of this compound are not well-documented. However, many anthraquinone derivatives are fluorescent.[11] It would be necessary to determine the excitation and emission spectra of this compound in acidic and neutral environments to establish an appropriate imaging protocol. If it fluoresces, one might expect a shift in the emission wavelength in acidic compartments, allowing for ratiometric imaging.
Self-Validating System and Controls:
-
Positive Control: To confirm that this compound is accumulating in acidic organelles, cells can be co-stained with a well-characterized acidic organelle probe like LysoTracker™ Red. Co-localization of the signals would support the hypothesis.
-
Negative Control (pH Neutralization): Treat cells with a weak base like chloroquine (25-50 µM for 1-2 hours) prior to staining. Chloroquine raises the pH of acidic organelles, which should prevent the accumulation and color change of this compound, leading to a loss of punctate staining.
-
Toxicity Assessment: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) in parallel to determine if the staining concentration and incubation time are toxic to the cells.[12]
Conclusion and Future Directions
This compound is a distinct chemical compound with a primary established role as a pH indicator.[1] While it is not a conventional biological stain with established protocols, its chemical properties strongly suggest a potential, yet unvalidated, application for the vital staining of acidic organelles. The hypothetical protocol provided here offers a scientifically-grounded starting point for researchers interested in exploring this novel application. Significant experimental work would be required to optimize staining conditions, characterize its spectral properties in a cellular environment, and assess its photostability and cytotoxicity. Such studies could potentially add a new, cost-effective tool to the array of probes available for studying the dynamic processes of endocytosis, autophagy, and lysosomal function.
References
- Lee, S., et al. (1999). A novel acidotropic pH indicator and its potential application in labeling acidic organelles of live cells. Chemistry & Biology, 6(7), 411-418.
- García-García, J. F., et al. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a camera-based platform. Analytical Methods, 12(12), 1636-1644.
- BenchChem. (2025). A Technical Guide to the Historical Applications of Alizarin in Scientific Research.
- Wikipedia. (2023). Alizarin.
- Gómez-Mejiba, S. E., et al. (2020). Single-Cell Sensitive Colorimetric pH Detection Based on Microscope Ratiometric Grayscale. ACS Omega, 5(45), 29337-29346.
- ESSENTIAL PRODUCTS. Alizarin for Microscopy CP -50g.
- Museum of Fine Arts, Boston. (2022). Alizarin orange. CAMEO.
- Dawn Scientific. Alizarin Yellow R | S10018 | CAS 2243-76-7.
- ChemicalBook. Basic Orange 14 CAS#: 10127-02-3.
- BenchChem. (2025). Application Notes and Protocols: Alizarin Red S as a pH-dependent Indicator in Biological Systems.
- Hashemi, P., & Abolghasemi, M. (2023). A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. Scientific Reports, 13(1), 18053.
- BenchChem. (2025). Application Notes and Protocols for Alizarin-Based Vital Staining of Tissues.
- Bessa, J., et al. (2016). Revisiting in vivo staining with alizarin red S--a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration. BMC Developmental Biology, 16, 10.
- ION Biosciences. pH Indicators.
- de Sousa, M. M., et al. (2016). Revisiting in vivo staining with alizarin red S - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration. BMC Developmental Biology, 16, 10.
- Thermo Fisher Scientific. pH Indicators.
- Sigma-Aldrich. Mordant Orange 1 Dye content 70%.
- BenchChem. (2025). Optimizing Alizarin Staining for Cellular Applications: A Technical Support Guide.
- BenchChem. (2025). Application Notes and Protocols: Mordant Orange 6 in Biological Staining.
- BenchChem. (2025). Application Notes and Protocols: Alizarin Red S in Fluorescence Microscopy.
- World dye variety. (2012). Mordant Orange 14.
- Rastegar Ramsheh, M., et al. (2021). Light microscope micrographs of acridine orange (A) and Alizarin...
- Sigma-Aldrich. Mordant Orange 1 Dye content 70%.
- Wenzel, J., et al. (2020). Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. Molecules, 25(21), 5188.
- García-García, J. F., et al. (2020).
- Wenzel, J., et al. (2022). pH-Dependent fluorescence of [La(OH)2]+[ARS]− hybrid nanoparticles for intracellular pH-sensing.
- Al-Hamdani, A. A. S., et al. (2018). Metal complexes of alizarin and their biological and industrial applications: A literature review. Journal of the Korean Chemical Society, 62(4), 317-327.
- Cañamares, M. V., et al. (2006). UV–vis spectra of alizarin (10−5M) at different pH values.
- eBay. 100g Alizarin Red S, dye content, biological stain.
- Sigma-Aldrich. Alizarin Red S certified by the Biological Stain Commission, powder.
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Alizarin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel acidotropic pH indicator and its potential application in labeling acidic organelles of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Basic Orange 14 CAS#: 10127-02-3 [m.chemicalbook.com]
- 11. Revisiting in vivo staining with alizarin red S - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Alizarin Orange as a Novel Scaffold for the Development of Phosphoglycerate Mutase 1 (PGAM1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, frequently overexpressed in various human cancers, making it a compelling target for anticancer drug development.[1][2] This document provides a comprehensive guide to utilizing Alizarin Orange, an anthraquinone derivative, in the discovery and characterization of novel PGAM1 inhibitors. We present a robust fluorescence-based enzymatic assay for high-throughput screening and detailed protocols for characterizing inhibitor potency and mechanism of action. This guide is designed to equip researchers with the necessary tools to explore the potential of Alizarin Orange and its analogs as a new class of therapeutic agents targeting cancer metabolism.
Introduction: PGAM1 - A Critical Node in Cancer Metabolism
Cancer cells exhibit a reprogrammed metabolic profile, characterized by a heightened reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect".[3][4] This metabolic shift fuels rapid cell proliferation and tumor growth.[2] PGAM1, a key glycolytic enzyme, catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][5] Its strategic position in glycolysis allows it to coordinate metabolic flux into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, which are crucial for producing the building blocks of new cells.[6]
The overexpression of PGAM1 has been documented in a multitude of cancers, including pancreatic, lung, and breast cancer, and often correlates with poor patient prognosis.[2][7] Inhibition of PGAM1 has been shown to disrupt cancer cell metabolism, leading to decreased proliferation and tumor growth, thus validating it as a promising therapeutic target.[3][6] Several small molecule inhibitors of PGAM1 have been identified, including anthraquinone derivatives, which underscores the potential of this chemical scaffold in developing novel anticancer therapies.[1][8]
Alizarin Orange (3-nitroalizarin) is a member of the anthraquinone family.[9] While its direct inhibitory effect on PGAM1 is an area of active investigation, its structural similarity to other known anthraquinone-based PGAM1 inhibitors, such as Alizarin Red S, makes it an attractive starting point for inhibitor development.[8][10] This application note details a robust methodology to screen and characterize Alizarin Orange and its derivatives as potential PGAM1 inhibitors.
The PGAM1 Signaling Pathway and Point of Inhibition
PGAM1's role extends beyond a simple step in glycolysis. By controlling the balance of 3-PG and 2-PG, it influences major biosynthetic pathways that are critical for cancer cell survival and proliferation.
Figure 1. PGAM1's Central Role in Metabolism. This diagram illustrates how PGAM1 is a key enzyme in the glycolytic pathway. Its inhibition by molecules like Alizarin Orange can lead to a buildup of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG). This not only halts glycolysis but also affects the Pentose Phosphate Pathway (PPP) and serine biosynthesis, which are vital for cancer cell growth.
Principle of the PGAM1 Inhibitor Screening Assay
Directly measuring the conversion of 3-PG to 2-PG can be challenging in a high-throughput format. Therefore, a coupled-enzyme assay is employed to monitor PGAM1 activity. This assay links the production of 2-PG to the oxidation of NADH, which can be readily measured by a decrease in fluorescence.
The reaction proceeds as follows:
-
PGAM1: 3-Phosphoglycerate ⇌ 2-Phosphoglycerate
-
Enolase: 2-Phosphoglycerate ⇌ Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
In this cascade, the rate of NADH consumption is directly proportional to the rate of PGAM1 activity. Potential inhibitors of PGAM1 will slow down the entire reaction sequence, resulting in a reduced rate of NADH fluorescence decay. The fluorescence of NADH is monitored at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
Experimental Workflow for PGAM1 Inhibitor Screening
A systematic approach is essential for identifying and validating potential PGAM1 inhibitors. The workflow begins with a primary screen to identify initial hits, followed by secondary assays to confirm their activity and determine their potency.
Figure 2. Experimental Workflow. This chart outlines the process for identifying and characterizing PGAM1 inhibitors, starting from a high-throughput screen with Alizarin Orange derivatives and progressing to detailed mechanistic studies for the most promising compounds.
Detailed Protocols
Reagent Preparation
-
PGAM1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
Recombinant Human PGAM1: Reconstitute lyophilized enzyme in PGAM1 Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Coupled Enzyme Mix: Prepare a mix of Enolase (10 U/mL), Pyruvate Kinase (10 U/mL), and Lactate Dehydrogenase (15 U/mL) in PGAM1 Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a solution containing 10 mM 3-Phosphoglycerate, 5 mM ADP, and 2 mM NADH in PGAM1 Assay Buffer. Protect from light.
-
Alizarin Orange Stock Solution: Prepare a 10 mM stock solution of Alizarin Orange in DMSO.
Protocol for Primary Screening of PGAM1 Inhibitors
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the PGAM1 Assay Buffer, Coupled Enzyme Mix, and Substrate/Cofactor Mix.
-
Dispense Reagents: To the wells of a 96-well black, flat-bottom plate, add:
-
Test Wells: 1 µL of 1 mM Alizarin Orange derivative in DMSO.
-
Positive Control (No Inhibition): 1 µL of DMSO.
-
Negative Control (No PGAM1): 1 µL of DMSO.
-
-
Add PGAM1: Add the reaction mixture containing PGAM1 to the 'Test Wells' and 'Positive Control' wells. For the 'Negative Control' wells, add a reaction mixture lacking PGAM1.
-
Initiate the Reaction: Add a working solution of recombinant PGAM1 (final concentration ~5-10 ng/µL) to all wells except the 'Negative Control'.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence decay curve) for each well.
-
Determine the percent inhibition for each test compound: % Inhibition = (1 - (RateTest - RateNegative) / (RatePositive - RateNegative)) * 100
-
Identify "hits" as compounds exhibiting significant inhibition (e.g., >50%).
-
Protocol for IC50 Determination
-
Prepare Serial Dilutions: Prepare a series of dilutions of the "hit" compound (e.g., from 100 µM to 0.01 µM) in DMSO.
-
Follow the Primary Screening Protocol: Use the serial dilutions of the inhibitor in place of the single concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PGAM1 activity).
-
Data Presentation and Interpretation
The results of the inhibitor characterization should be presented in a clear and concise manner to allow for easy comparison of different compounds.
| Compound | PGAM1 IC50 (µM) | Inhibition Type | Notes |
| Alizarin Orange | To be determined | To be determined | Parent compound for derivatization. |
| Derivative A | Example: 5.2 ± 0.8 | Competitive | Shows good initial potency. |
| Derivative B | Example: 25.1 ± 3.5 | Non-competitive | Lower potency but different mechanism. |
| PGMI-004A (Control) | Example: 18.6 ± 2.2 | Allosteric | Known PGAM1 inhibitor for comparison.[4] |
Table 1. Summary of Inhibitor Potency and Mechanism. This table provides a template for summarizing the key data obtained from the characterization of Alizarin Orange and its derivatives as PGAM1 inhibitors.
Conclusion and Future Directions
This application note provides a detailed framework for the identification and characterization of PGAM1 inhibitors using Alizarin Orange as a novel chemical scaffold. The fluorescence-based coupled-enzyme assay offers a robust and sensitive platform for high-throughput screening. Subsequent characterization of hit compounds will provide valuable insights into their potency and mechanism of action, paving the way for the development of a new generation of cancer therapeutics targeting metabolic pathways. Further studies should focus on the synthesis and evaluation of a library of Alizarin Orange derivatives to establish structure-activity relationships (SAR) and optimize their pharmacological properties for in vivo efficacy and safety.
References
- Li, Y., et al. (2019). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance. OncoTargets and Therapy, 12, 1035-1046.
- Patsnap Synapse. (2024). What are PGAM1 inhibitors and how do they work?
- Wen, C. L., et al. (2019). An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma. Proceedings of the National Academy of Sciences, 116(46), 23264-23273.
- Li, X., et al. (2017). Identification of Epigallocatechin-3-Gallate as an Inhibitor of Phosphoglycerate Mutase 1. Frontiers in Pharmacology, 8, 303.
- Xenobiotica. (2014). The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications. Xenobiotica, 45(8), 743-749.
- IUBMB Life. (2019). Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy. IUBMB Life, 71(8), 1017-1025.
- Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585-600.
- The Merck Index. (2013). An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Journal of Photochemistry and Photobiology A: Chemistry. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 141-167.
- Molecules. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1146.
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.
- FluoroFinder. (n.d.). Alizarin Red Dye Profile.
- Liberty University. (2021). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes.
- National Institute of Standards and Technology. (n.d.). Alizarin.
- Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- IOPscience. (2020). Review on the recent progress in the development of fluorescent probes targeting enzymes. Methods and Applications in Fluorescence, 8(3), 032002.
- Heyer Lab. (n.d.). NADH Enzyme-Linked Assay.
- PubMed. (2015). Enhanced fluorescence quenching in an acridine orange - alizarin red system through matrine and its analytical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 963-968.
- Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Science, 337(6094), 552-556.
- Analyst. (2021). Alizarin-based molecular probes for the detection of hydrogen peroxide and peroxynitrite. Analyst, 146(2), 509-514.
- ResearchGate. (2021). A rapidly metabolizable and enzyme-activated NIR fluorescent probe based on isophorone for imaging in vivo.
- RSC Publishing. (2017). Alizarin red S–zinc(ii) fluorescent ensemble for selective detection of hydrogen sulphide and assay with an H2S donor. Analyst, 142(10), 1756-1761.
- Heyer Lab. (n.d.). ATP/NADH coupled assay for Rad54 ATPase.
- DOKUMEN.PUB. (2013). The Merck index: An Encyclopedia of Chemicals, Drugs, and Biologicals [15 ed.].
- Golden Artist Colors. (n.d.). Williamsburg Artist Oil Colors - Alizarin Orange.
- ResearchGate. (2007). Table 1 Fluorescence properties of three compounds under investigation...
- Ma, H., et al. (2023). Discovery of anthraquinones as DPP-IV inhibitors: Structure-activity relationships and inhibitory mechanism. Fitoterapia, 167, 105510.
- ResearchGate. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B.
- PubMed. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. Journal of Fluorescence, 25(4), 1151-1158.
Sources
- 1. Absorption [Alizarin] | AAT Bioquest [aatbio.com]
- 2. Absorption [Alizarin Complexone] | AAT Bioquest [aatbio.com]
- 3. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Epigallocatechin-3- Gallate as an Inhibitor of Phosphoglycerate Mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Alizarine orange (568-93-4) for sale [vulcanchem.com]
- 10. Alizarin-based molecular probes for the detection of hydrogen peroxide and peroxynitrite - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Alizarin Orange as a pH Indicator in Saturated Alcohol Solutions
Document ID: ANP-AO-0126 │ Revision: 1.0
Introduction: Navigating Non-Aqueous Titrations
In the landscape of pharmaceutical and chemical analysis, many active pharmaceutical ingredients (APIs), intermediates, and specialty chemicals exhibit poor solubility in aqueous media. This characteristic precludes the use of conventional water-based acid-base titrations for quantitative analysis. Non-aqueous titrations provide an essential alternative, employing organic solvents to dissolve the analyte and facilitate the reaction.[1][2][3] Alcohols, particularly ethanol and methanol, are versatile amphiprotic solvents for these procedures, capable of dissolving a wide range of organic acids and bases.[4]
However, the shift from an aqueous to a non-aqueous environment fundamentally alters the behavior of acids, bases, and chemical indicators.[5] The acid dissociation constant (pKa), which governs the color transition of an indicator, is highly dependent on the solvent's physical properties, such as its dielectric constant and autoprotolysis constant.[6][7] This guide provides a detailed examination and a set of robust protocols for the use of Alizarin Orange (3-nitroalizarin) as a visual pH indicator specifically for titrations conducted in saturated alcohol solutions.
Principle of Operation: The Chemistry of Alizarin Orange in Alcohols
Chemical Structure and Mechanism of Color Change
Alizarin Orange, systematically known as 1,2-dihydroxy-3-nitroanthraquinone (CI 58015), is a derivative of the historic dye Alizarin.[8] Its indicator properties arise from the protonation and deprotonation of its two hydroxyl groups at positions 1 and 2 of the anthraquinone core.
The key to its function lies in the concept of a chromophore—the part of a molecule responsible for its color. The extensive system of conjugated pi bonds in the anthraquinone structure is the primary chromophore.
-
In the acidic (protonated) form, the hydroxyl groups are intact. The molecule absorbs light at a certain wavelength, appearing yellow in an alcoholic medium.
-
In the basic (deprotonated) form, one or both hydroxyl protons are removed, forming alkoxide-like anions. This deprotonation alters the electronic structure of the conjugated system, causing a bathochromic shift (a shift to a longer wavelength of absorption). This change in light absorption results in the observed color change to purplish-red.
The presence of the electron-withdrawing nitro (-NO₂) group at position 3 makes Alizarin Orange a stronger acid (lower pKa) compared to its parent compound, Alizarin. This structural modification fine-tunes the pH range at which the color transition occurs.
The Critical Role of the Alcoholic Solvent
The choice of an alcoholic solvent is not merely for dissolution; it is an active participant in the acid-base equilibrium. Alcohols are amphiprotic, meaning they can act as both weak acids and weak bases.[9][10][11] This property, along with a lower dielectric constant compared to water, influences the dissociation of both the analyte and the indicator.[6][7]
The term "saturated alcohol solution" refers to a solution saturated with the Alizarin Orange indicator itself.[8]
Causality Behind Using a Saturated Solution: In non-aqueous solvents, indicators can sometimes exhibit less sharp color changes. Preparing a saturated solution ensures that the concentration of the indicator is maximized and consistent across experiments. This high concentration provides a more distinct and readily observable color transition at the endpoint, enhancing the accuracy and reproducibility of the titration—a self-validating aspect of the protocol.
Key Indicator Properties of Alizarin Orange
The efficacy of an indicator is defined by its transition range. As shown in the table below, the behavior of Alizarin Orange is dramatically different in an alcoholic solvent system compared to an aqueous one.
| Property | Saturated Alcohol Solution | Aqueous Solution |
| Chemical Name | 3-nitroalizarin | 3-nitroalizarin |
| Synonyms | Mordant Orange 14, CI 58015 | Mordant Orange 14, CI 58015 |
| pH Transition Range | 5.0 – 6.5 [8] | 2.0 – 4.0[8] |
| Color Change | Yellow to Purplish-Red [8] | Orange to Yellow[8] |
Table 1: Comparison of Alizarin Orange properties in different solvent systems.
The shift in the pH range from 2.0-4.0 in water to 5.0-6.5 in alcohol is a direct consequence of the solvent's effect on the indicator's acid-base equilibria.[5] This makes Alizarin Orange particularly suitable for titrating weak bases with strong acids in an alcoholic medium, where the equivalence point is expected in a moderately acidic range.
Experimental Protocols
These protocols are designed to be self-validating, ensuring consistency and accuracy when implemented with care.
Protocol 1: Preparation of Saturated Alizarin Orange Indicator Solution
This protocol ensures a consistent indicator concentration for reliable endpoint detection.
Materials:
-
Alizarin Orange (3-nitroalizarin, CAS No. 568-93-4) powder
-
Ethanol (95% or absolute), reagent grade
-
100 mL volumetric flask or glass-stoppered bottle
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 1) and funnel
Procedure:
-
Addition of Solid: Add approximately 0.5 g of Alizarin Orange powder to a 100 mL glass-stoppered bottle. Rationale: This excess amount ensures that the solution will reach saturation.
-
Dissolution: Add approximately 90 mL of ethanol to the bottle. Place a magnetic stir bar in the bottle, stopper it, and place it on a magnetic stirrer.
-
Equilibration: Stir the mixture at room temperature for at least 1 hour. This allows the solution to reach equilibrium and become fully saturated.
-
Settling: Turn off the stirrer and allow the excess, undissolved solid to settle to the bottom. The supernatant liquid is the saturated indicator solution.
-
Decanting/Filtration (Optional): For ease of use, carefully decant the clear, saturated supernatant into a clean dropper bottle. If any fine particles remain suspended, filter the solution. Rationale: Using only the clear supernatant ensures that no solid particles are transferred into the titration, which could obscure the endpoint.
-
Storage: Store the indicator solution in a tightly sealed, clearly labeled bottle, protected from light. The solution is generally stable for several months.
Protocol 2: General Protocol for Titration of a Weak Base in an Alcoholic Medium
This protocol details the titration of a non-aqueous basic analyte (e.g., an amine-based API) with a standardized strong acid.
Materials & Reagents:
-
Analyte sample, accurately weighed
-
Ethanol (95% or absolute), as the titration solvent
-
Saturated Alizarin Orange Indicator Solution (from Protocol 1)
-
Standardized 0.1 M Hydrochloric Acid (HCl) in Ethanol (Titrant)
-
250 mL Erlenmeyer flask
-
50 mL burette, Class A
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Analyte Preparation: Accurately weigh a suitable amount of the basic analyte and transfer it to a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50-75 mL of ethanol to the flask. Add a magnetic stir bar and stir until the analyte is completely dissolved. Rationale: Complete dissolution is critical for the stoichiometry of the reaction to be accurate.
-
Indicator Addition: Add 3-5 drops of the saturated Alizarin Orange indicator solution to the flask. The solution should turn a distinct purplish-red color, indicating basic or near-neutral conditions.
-
Burette Preparation: Rinse the burette with a small amount of the 0.1 M ethanolic HCl titrant, ensuring the stopcock and tip are free of air bubbles. Fill the burette and record the initial volume to two decimal places.
-
Titration: Place the flask on the magnetic stirrer. Begin adding the ethanolic HCl titrant from the burette. Initially, the titrant can be added in larger increments. As the endpoint is approached, the purplish-red color will fade more slowly upon addition of the acid.
-
Endpoint Determination: Proceed with drop-wise addition of the titrant as the solution begins to show signs of changing color. The endpoint is reached when the solution undergoes a sharp and permanent color change from purplish-red to yellow.[8]
-
Record Volume: Record the final volume from the burette to two decimal places. Calculate the total volume of titrant added.
-
Calculation: Calculate the concentration or purity of the analyte using the standard titration formula:
-
Purity (%) = (V × M × FW) / (W × n × 10)
-
V = Volume of titrant (mL)
-
M = Molarity of titrant (mol/L)
-
FW = Formula weight of analyte ( g/mol )
-
W = Weight of sample (g)
-
n = Stoichiometric factor (moles of titrant per mole of analyte)
-
-
Application Workflow & Best Practices
The following diagram illustrates the logical flow of a non-aqueous titration using Alizarin Orange.
Caption: Logical workflow for quantitative analysis using Alizarin Orange.
Best Practices:
-
Solvent Purity: Ensure the alcohol used is of high purity and low water content, as water can interfere with the titration and shift the endpoint.[2]
-
Titrant Standardization: The concentration of the non-aqueous titrant (e.g., ethanolic HCl or KOH) should be freshly standardized against a suitable primary standard.
-
Blank Titration: Perform a blank titration using the solvent and indicator alone to account for any acidic or basic impurities in the solvent. Subtract the blank volume from the sample titration volume.
-
Endpoint Observation: View the flask against a white background to make the color change more apparent. Consistency in judging the endpoint color is key to precision.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Indistinct or Drifting Endpoint | 1. Low indicator concentration.2. Presence of water in the solvent or analyte.3. Analyte is too weakly basic for the indicator range. | 1. Add another 1-2 drops of saturated indicator.2. Use anhydrous solvent and dry the analyte if possible.3. Consider potentiometric titration for very weak analytes. |
| Precipitation During Titration | The salt formed from the neutralization reaction is insoluble in the alcohol solvent. | Try a different alcohol (e.g., methanol) or a co-solvent like toluene. Gently warm the solution if the precipitate is known to be more soluble at higher temperatures. |
| Initial Color is Yellow, Not Purplish-Red | The analyte solution is already acidic, or the solvent itself contains acidic impurities. | Check the purity of the solvent with a blank titration. Ensure the analyte is indeed a base. |
References
- Color Change Behavior of Indicators at Different pH Levels. (n.d.). Solubility of Things.
- Preparation of Titration Indicators. (n.d.). Delloyd chemistry infolab reagents and resources.
- Acids and Bases (in Alcohols). (2015, July 14). Chemistry LibreTexts.
- Acidity and Basicity of Alcohols. (2014, October 17). Master Organic Chemistry.
- Properties of Alcohols and Phenols. (2022, February 9). Chemistry LibreTexts.
- Alizarin orange. (2022, April 26). MFA Cameo.
- Non Aqueous Acid-Base Titration. (n.d.). Saraswati Institute of Pharmaceutical Sciences.
- Alcohols Can Act As Acids Or Bases (And Why It Matters). (2014, October 6). Master Organic Chemistry.
- Acidity and Basicity of Alcohols. (2019, January 24). Leah4sci.
- Masoud, M. S., Elsamra, R. M. I., & Hemdan, S. S. (2017). Solvent, substituents and pH effects towards the spectral shifts of some highly coloured indicators. Journal of the Serbian Chemical Society, 82(7-8), 851–864. [Link]
- Acid base titration - end point indicators preparation. (2024, November 13). BATE pH calculator.
- Preparation of Indicator Solutions. (2010, September 27). Pharmaguideline.
- Non-Aqueous Titrations. (2016, December 1). Pharmacy Study Material.
- Non-Aqueous Titration | Principle, Working, Types & Applications. (n.d.). Allen Overseas.
Sources
- 1. sips.org.in [sips.org.in]
- 2. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 3. Non-Aqueous Titration | Principle, Working, Types & Applications [allen.in]
- 4. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cameo.mfa.org [cameo.mfa.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Application Note: A Validated Spectrophotometric Method for the Analysis of Alizarine Orange
Abstract
This application note provides a comprehensive framework for the quantitative analysis of Alizarine Orange (3-nitroalizarin) using UV-Visible spectrophotometry. This compound, an anthracenedione-based dye, exhibits distinct pH-dependent chromophoric properties, making spectrophotometry an ideal method for its quantification.[1] This guide details the underlying chemical principles, step-by-step protocols for determining spectral characteristics, creating calibration curves, and a complete workflow for method validation as per established analytical guidelines.[2][3] The protocols are designed to be self-validating, ensuring robustness, accuracy, and reproducibility for researchers in analytical chemistry and drug development.
Scientific Principles and Mechanism
This compound, systematically named 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, is a nitrated derivative of alizarin.[1] Its molecular structure is centered on an anthracenedione core, which serves as the primary chromophore. The presence of two hydroxyl (-OH) groups and a nitro (-NO₂) group significantly influences the compound's electronic structure and, consequently, its interaction with light.[1]
The analytical utility of this compound as a pH indicator is rooted in the deprotonation of its phenolic hydroxyl groups under changing pH conditions. This structural change alters the electronic conjugation within the molecule, leading to a shift in the wavelength of maximum absorbance (λmax) and a visible color change.[4][5] In acidic media, the hydroxyl groups are protonated, resulting in a yellow to golden-orange color. As the pH increases and becomes more alkaline, deprotonation occurs, causing a bathochromic (red) shift in absorbance and a transition to a purple-red hue.[4] This pH-dependent spectral shift is the fundamental principle enabling its quantification. The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.[2]
Figure 1: pH-Dependent Equilibrium of this compound.
Key Compound Properties & Spectral Data
Quantitative analysis begins with a thorough understanding of the analyte's properties. The table below summarizes the key characteristics of this compound.
| Parameter | Value | Reference |
| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | [1][6] |
| Synonyms | 3-nitroalizarin, C.I. Mordant Orange 14 | [1][4][5] |
| CAS Number | 568-93-4 | [1][4] |
| Molecular Formula | C₁₄H₇NO₆ | [1][6] |
| Molecular Weight | 285.21 g/mol | [1][6] |
| Appearance | Orange needles or plates | [1][5] |
| pH Indicator Range (Aqueous) | pH 2.0 (Golden Orange) to 4.0 (Yellow) | [4] |
| pH Indicator Range (Alcohol Soln.) | pH 5.0 (Yellow) to 6.5 (Purplish Red) | [5] |
| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali. | [4] |
Experimental Protocols
These protocols provide a step-by-step methodology for the spectrophotometric analysis of this compound. High-purity reagents and calibrated instrumentation are critical for accurate results.[7]
Required Instrumentation and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (dual beam recommended)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Quartz or glass cuvettes
-
-
Reagents:
-
This compound (CAS: 568-93-4), analytical standard grade
-
Ethanol (95% or greater), spectroscopic grade
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Buffer solutions (pH 4.0, 7.0, 10.0) for pH meter calibration
-
Deionized water
-
Protocol 1: Preparation of Stock and Working Solutions
Causality: Accurate preparation of a stock solution is the foundation of quantitative analysis. Ethanol is chosen as the solvent due to the poor aqueous solubility of this compound.[4]
-
Prepare 1 mg/mL Primary Stock Solution: Accurately weigh 10.0 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Dissolve the powder in approximately 7 mL of ethanol. Use gentle vortexing if necessary.
-
Once fully dissolved, bring the volume up to the 10 mL mark with ethanol. Stopper and invert several times to ensure homogeneity. This solution should be stored in an amber glass bottle at 4°C, protected from light.
-
Prepare 100 µg/mL Secondary Stock Solution: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.
-
Prepare Working Standards: Prepare a series of working standards by serial dilution from the secondary stock solution. For a calibration curve, concentrations ranging from 1 µg/mL to 20 µg/mL are typically suitable.
Protocol 2: Determination of Wavelength of Maximum Absorbance (λmax)
Causality: Measuring absorbance at λmax provides the highest sensitivity and accuracy, minimizing errors that can arise from slight wavelength calibration shifts.[3] Because this compound is pH-sensitive, λmax must be determined under the specific pH conditions of the final assay.
-
Prepare Acidic and Alkaline Samples: Prepare two cuvettes. To each, add 1 mL of a 10 µg/mL this compound working standard (in ethanol).
-
To the first cuvette (acidic), add 1 mL of 0.1 M HCl. To the second cuvette (alkaline), add 1 mL of 0.1 M NaOH. Use a blank of 50:50 ethanol/0.1 M HCl for the acidic sample and 50:50 ethanol/0.1 M NaOH for the alkaline sample.
-
Perform Spectral Scan: Scan the absorbance of each sample across the UV-Visible range (e.g., 300 nm to 700 nm).
-
Identify λmax: From the resulting spectra, identify the wavelength(s) at which maximum absorbance occurs for both the acidic and alkaline forms. All subsequent quantitative measurements must be performed at one of these determined λmax values, ensuring the pH is consistent across all samples and standards. For many anthraquinones, a λmax in the 400-550 nm range is common.[8]
Protocol 3: Quantitative Analysis Workflow
Causality: A calibration curve establishes the mathematical relationship between a known set of concentrations and their corresponding absorbance values. This relationship (ideally linear) is then used to determine the concentration of an unknown sample.[9]
Figure 2: Workflow for Quantitative Spectrophotometric Analysis.
-
Prepare Standards and Unknowns: Prepare a blank (pure solvent), a set of at least five calibration standards, and the unknown sample(s) as described in Protocol 1. Ensure the pH of all solutions is adjusted consistently to match the conditions used for λmax determination.
-
Set Up Spectrophotometer: Set the instrument to the predetermined λmax.
-
Zero the Instrument: Use the blank solution to set the absorbance to zero.
-
Measure Absorbance: Measure the absorbance of each calibration standard and the unknown sample(s). Perform at least three replicate readings for each.
-
Generate Calibration Curve: Plot a graph of average absorbance (y-axis) versus concentration (x-axis).
-
Perform Linear Regression: Calculate the best-fit line for the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are critical. An R² value > 0.99 is required to demonstrate linearity.[9]
-
Calculate Unknown Concentration: Interpolate the absorbance of the unknown sample using the regression equation to find its concentration. Remember to account for any dilution factors used in sample preparation.
Method Validation: A Self-Validating System
For the protocol to be trustworthy, it must be validated.[10] Validation ensures the analytical method is suitable for its intended purpose.[3] Key parameters to assess include:
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Linearity | Confirms a proportional relationship between concentration and absorbance. Assessed from the R² of the calibration curve. | R² ≥ 0.99 |
| Accuracy | Measures the closeness of the experimental value to the true value. Determined via recovery studies by spiking a known sample with a known amount of analyte. | 98-102% Recovery[2] |
| Precision (Repeatability) | Assesses the consistency of results for the same sample under the same conditions. Calculate the Relative Standard Deviation (%RSD) of multiple measurements. | %RSD < 2%[2] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve). | Reportable Value |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified. Calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve). | Reportable Value |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 nm in wavelength, ±0.1 pH unit). | %RSD < 2% under varied conditions[2] |
Conclusion
This application note outlines a robust and validated method for the spectrophotometric analysis of this compound. By understanding the underlying chemical principles and meticulously following the detailed protocols for analysis and validation, researchers can achieve accurate, precise, and reproducible quantification. This methodology is suitable for a wide range of applications, from quality control in dye manufacturing to specialized research applications requiring the determination of this compound concentration.
References
- Wikipedia. (n.d.). Alizarin.
- Drawell. (n.d.). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements.
- MFA Cameo. (2022). Alizarin orange.
- PubChem. (n.d.). This compound.
- Shimadzu. (n.d.). Instrument Validation and Inspection Methods.
- Puchtler, H., Meloan, S. N., & Terry, M. S. (1969). On the History and Mechanism of Alizarin Red S Stains for Calcium. The Journal of Histochemistry and Cytochemistry, 17(2), 110–124. (Note: While not directly cited, this historical context on the parent compound's family is relevant).
- Khan, A., et al. (2018). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of Pharmaceutical and Clinical Research, 10(4), 143-149.
- Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(19), 11311–11316.
- Wagh, P. M., et al. (2014). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Journal of Pharmacy & Bioallied Sciences, 6(3), 200–203.
- da Silva, A. C. C., et al. (2020). Validation of a UV-VIS Spectrophotometric method for the determination of usnic acid /collagen-based membranes. ResearchGate.
- Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. ResearchGate.
- Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Publishing.
- Gaceu, L., & Gaceu, O. (2016). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. International Journal of Environmental Science and Development, 7(11), 812-817.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Instrument Validation and Inspection Methods : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. ijesd.org [ijesd.org]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Endpoint Detection with Alizarine Orange
Welcome to the technical support guide for Alizarine Orange. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and FAQs to ensure accurate and reliable endpoint detection in your experiments. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you navigate the common challenges encountered when using this versatile pH indicator.
Understanding this compound: Mechanism and Properties
This compound, also known as 3-nitroalizarin, is an anthraquinone dye that functions as an acid-base indicator.[1] Its utility stems from a distinct, pH-dependent color change, which is a result of alterations in its molecular structure as it gains or loses protons (H+ ions).[2] This structural shift alters the molecule's light absorption properties, resulting in a visible color transition that signals the endpoint of a reaction, typically a titration.[2]
The effectiveness of any indicator is tied to its pKa, the pH at which it is 50% dissociated. For accurate endpoint detection, the indicator's pH transition range must align with the pH at the equivalence point of the specific reaction.[3][4][5]
Key Properties of this compound:
| Property | Aqueous Solution | Saturated Alcohol Solution |
| pH Range | 2.0 – 4.0[1] | 5.0 – 6.5[1] |
| Color Change | Orange → Yellow[1] | Yellow → Purplish-Red[1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is the color change at the endpoint indistinct, gradual, or difficult to see?
An unclear endpoint is a frequent issue that can significantly impact the accuracy of your results.[6][7] The cause often lies in one of several experimental variables.
Immediate Plausible Causes & Solutions:
-
A. Mismatched Indicator for the Reaction: The primary reason for a gradual color change is a mismatch between the indicator's pH transition range and the equivalence point of the titration. For example, titrating a weak acid with a strong base results in an equivalence point pH > 7. Using this compound in its aqueous form (transitioning at pH 2.0-4.0) would be inappropriate for this scenario, leading to a drawn-out, indistinct endpoint.[4][5]
-
Solution: Before your experiment, calculate the theoretical pH at the equivalence point for your specific acid-base reaction. Select an indicator whose pKa value is as close as possible to this pH.[5] For titrations with an equivalence point in the pH 5.0-6.5 range, an alcoholic solution of this compound would be more suitable.[1]
-
-
B. Incorrect Indicator Concentration: Using too much indicator can broaden the transition range, making the endpoint less sharp. Conversely, too little indicator will result in a faint color change that is difficult to perceive.
-
Solution: A common recommendation is to add 2-3 drops of the indicator solution to your analyte.[3] If the color is too intense, reduce the number of drops in your next trial. If it's too faint, ensure your indicator solution is prepared at the correct concentration (see protocol section).
-
-
C. Inadequate Mixing: If the titrant is not mixed thoroughly with the analyte, localized pockets of high or low pH can cause premature, fleeting color changes, leading to confusion about the true endpoint.[7][8]
-
Solution: Ensure continuous and gentle swirling of the flask or use a magnetic stirrer throughout the titration. Add the titrant slowly, especially as you approach the expected endpoint, allowing the reaction to reach equilibrium before the next addition.[6]
-
Question 2: The endpoint seems to be reached too early (undershooting) or too late (overshooting). What's causing this inaccuracy?
This is a critical error that directly leads to incorrect calculations of the analyte's concentration.[6][8] The issue typically traces back to procedural or equipment-related mistakes.
Systematic Checks to Identify the Error:
-
Verify Reagent Concentrations: An error in the preparation of either the titrant or the analyte solution is a common culprit.[7] If the titrant is more concentrated than intended, you will reach the endpoint with less volume (undershooting). If it is less concentrated, you will need more volume (overshooting).
-
Action: If possible, standardize your titrant against a primary standard to confirm its exact concentration. Double-check all calculations used to prepare your analyte solution.
-
-
Check for Glassware Contamination: Using wet or contaminated glassware can dilute your solutions or introduce interfering substances.[6]
-
Action: Ensure all glassware (burettes, pipettes, flasks) is thoroughly cleaned and rinsed with deionized water, followed by a final rinse with a small amount of the solution it will contain to prevent dilution.
-
-
Eliminate Parallax Error: Misreading the burette is a frequent source of random error.[6][8] Viewing the meniscus from an angle instead of at eye level will lead to an inaccurate volume reading.
-
Action: Always position your eye level directly with the bottom of the meniscus for every reading. Using a burette card with a black rectangle can make the meniscus more distinct and easier to read accurately.
-
-
Address Dissolved CO₂ (for base titrations): Carbon dioxide from the atmosphere can dissolve in alkaline solutions to form carbonic acid (H₂CO₃).[5] This weak acid will react with your titrant (if it's a base), consuming some of it and causing you to record a larger volume than required to neutralize the analyte alone (overshooting).
-
Action: Use freshly boiled and cooled deionized water to prepare your analyte solution. This process removes most of the dissolved CO₂. Keep the titration flask loosely covered during the experiment to minimize CO₂ absorption.[5]
-
Question 3: My this compound indicator is precipitating out of the solution. Why is this happening?
Indicator precipitation can interfere with endpoint visualization. This is typically a solubility issue.
Plausible Causes & Solutions:
-
A. Incorrect Solvent: this compound has different solubility characteristics depending on the solvent. While its sodium salt, Alizarin Red S, is water-soluble, other forms may require an organic or mixed-solvent system.[9][10]
-
Solution: For many applications, preparing the indicator in an alcohol-water mixture (e.g., 70% ethanol) improves solubility. Always refer to the manufacturer's instructions for the specific form of Alizarine you are using.
-
-
B. High Ionic Strength: In solutions with very high salt concentrations, the solubility of organic indicators can decrease, a phenomenon known as "salting out."
-
Solution: While often dictated by the experiment, be mindful of this effect. If possible, perform a blank titration with the indicator in a solution of similar ionic strength to observe its behavior.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a standard this compound indicator solution? A common method is to dissolve 0.1 g of this compound powder in 100 mL of 70% ethanol. The solution should be stored in a well-sealed bottle away from direct light.
Q2: Can I use this compound for any type of acid-base titration? No. The choice of indicator is critical and depends entirely on the pH at the equivalence point of your specific reaction.[2][4] this compound is best suited for titrations where the endpoint falls within its pH transition range (2.0-4.0 in water, 5.0-6.5 in alcohol).[1] It is generally used for titrations involving a strong acid.
Q3: The color change is fleeting, appearing where the titrant drop enters but vanishing upon mixing. Have I reached the endpoint? No, this is not the true endpoint. This indicates that you are approaching the endpoint, but the bulk of the solution has not yet been neutralized.[6] The color change occurs in a localized area where the titrant is temporarily in excess. Continue adding the titrant dropwise with constant swirling until the entire solution exhibits a permanent color change (persisting for at least 30 seconds).
Q4: How does temperature affect the titration? Temperature can influence the pKa of the indicator and the equilibrium of the acid-base reaction.[11] For highest accuracy, perform your titrations at a consistent, controlled temperature, ideally the temperature at which your glassware was calibrated (usually 20°C).
Visualizing the Mechanism: this compound pH Transition
The diagram below illustrates the fundamental principle of a pH indicator. The molecule exists in two forms, an acidic form (HIn) and a basic form (In⁻), each with a distinct color. The equilibrium between these forms shifts according to the concentration of H⁺ ions (pH) in the solution.
Caption: pH indicators shift between colored forms based on solution acidity.
Standard Protocol: Titration of a Strong Acid with a Strong Base
This protocol provides a reference workflow for using an this compound indicator.
Objective: To determine the concentration of a hydrochloric acid (HCl) solution using a standardized sodium hydroxide (NaOH) solution.
Materials:
-
Standardized ~0.1 M NaOH solution
-
HCl solution of unknown concentration
-
This compound indicator solution (0.1% in 70% ethanol)
-
50 mL Burette, 25 mL Volumetric Pipette, 250 mL Erlenmeyer flasks (x3)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation:
-
Rinse the burette with a small amount of the 0.1 M NaOH solution, then fill it and record the initial volume to two decimal places.
-
Rinse the pipette with a small amount of the HCl solution.
-
Using the volumetric pipette, transfer 25.00 mL of the HCl solution into an Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for mixing.
-
Add 2-3 drops of this compound indicator. The solution should take on the acidic color of the indicator.
-
-
Titration:
-
Place the Erlenmeyer flask under the burette, preferably on a white tile to make the color change more apparent.
-
Begin adding the NaOH titrant from the burette to the flask while constantly swirling the flask (or with the magnetic stirrer on a medium setting).[5]
-
As the endpoint nears, the color change will start to persist for longer periods upon addition of each drop. Slow the addition rate to a drop-by-drop pace.
-
The endpoint is reached when a single drop of NaOH causes the entire solution to undergo a distinct and permanent color change (persisting for >30 seconds).
-
-
Recording and Repetition:
-
Record the final volume on the burette to two decimal places. The difference between the final and initial volumes is the titer.
-
Repeat the titration at least two more times. Your results should be concordant (titers within 0.10 mL of each other).
-
Calculate the average of your concordant titers to use in your concentration calculation.
-
-
Calculation:
-
Use the formula: M₁V₁ = M₂V₂
-
M₁ = Molarity of the acid (unknown)
-
V₁ = Volume of the acid (25.00 mL)
-
M₂ = Molarity of the base (known)
-
V₂ = Average volume of the base used (your average titer)
-
-
Solve for M₁ to determine the concentration of your HCl solution.
-
References
- ACID-BASE NEUTRALIZATION, TITRATION. (n.d.).
- Dynamic Science. (n.d.). Titration and sources of error.
- Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions.
- Unknown. (2012, July 24). Preparation of Indicator Solutions.
- Hassankhani, A., et al. (2023). A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. PMC - NIH.
- El-Ghannam, D. M., et al. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Publishing.
- Chemistry For Everyone. (2025, July 3). What Are Common Titration Errors? YouTube.
- Delloyd. (n.d.). Preparation of Titration Indicators. Delloyd chemistry infolab.
- MFA Cameo. (2022, April 26). Alizarin orange.
- Wikipedia. (n.d.). Titration.
- Microbioz India. (2024, November 16). Top 5 Mistakes in Titration and How to Fix Them.
- El-Ghannam, D. M., et al. (2020, March 13). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: Alizarin Red S as a pH-dependent Indicator in Biological Systems.
- GSP Chem. (2024, July 30). Understanding Color Indicators and Their Role in Scientific Research.
- Chemistry LibreTexts. (2025, March 21). Acid-Base Titrations.
- Scribd. (n.d.). Common Lab Errors in Titration.
- Quora. (2016, March 28). What are some sources of errors in titration?
- Scribd. (n.d.). Acid-Base Indicator Preparation Guide.
- Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations.
- Scholars Middle East Publishers. (n.d.). pH Indicators: A Valuable Gift for Analytical Chemistry.
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. gspchem.com [gspchem.com]
- 3. umb.edu.pl [umb.edu.pl]
- 4. Titration - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. chemistry - titration and sources of error [dynamicscience.com.au]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Improving the Accuracy of Alizarine Orange Titration
Welcome to the Technical Support Center for Alizarine Orange titration. This guide is designed for researchers, scientists, and drug development professionals who utilize this titration method and are seeking to enhance the accuracy and reliability of their results. Here, we move beyond simple procedural steps to explain the underlying scientific principles, troubleshoot common issues, and provide validated protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound titration.
Q1: What is this compound and why is it used as an indicator?
This compound, also known as 3-nitroalizarin, is an organic dye.[1] It functions as a pH indicator because its molecular structure changes in response to varying hydrogen ion concentrations, resulting in a distinct color change. This property allows for the visual determination of the endpoint in an acid-base titration.[1]
Q2: What is the pH range and color change for this compound?
The pH-dependent color transition of this compound varies with the solvent. In aqueous solutions, it changes from orange at a pH of 2.0 to yellow at a pH of 4.0.[1] In a saturated alcohol solution, the transition is from yellow at pH 5.0 to a purplish-red at pH 6.5.[1] Understanding this range is critical for selecting the appropriate titration conditions.
Q3: What are the primary sources of error in any titration?
Major sources of error in titrations include improper equipment calibration, incorrect measurement of volumes, air bubbles in the burette, and inconsistent endpoint determination.[2][3][4] For colorimetric titrations, the subjective nature of visual color perception can also introduce variability.[4]
Q4: Can this compound be used for all types of acid-base titrations?
No, the effectiveness of any indicator is dependent on its pH transition range aligning with the pH at the equivalence point of the specific acid-base reaction.[5] this compound is best suited for titrations where the equivalence point falls within its acidic pH transition range.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: The Endpoint Color Change is Gradual and Difficult to Pinpoint.
Root Cause Analysis: A gradual or "drifting" endpoint is often a symptom of several underlying issues. The primary chemical reason is that the pH change per volume of titrant is not steep enough around the equivalence point. This can be exacerbated by an inappropriate indicator concentration or a poor choice of titrant/analyte concentrations.
Solutions:
-
Optimize Indicator Concentration: An excessive amount of indicator can itself behave as a weak acid or base, buffering the solution and blurring the endpoint. Conversely, too little indicator will result in a faint color change that is hard to detect.
-
Protocol: Prepare a fresh, dilute solution of the indicator. Start with a minimal amount (e.g., 1-2 drops) and observe the sharpness of the endpoint.
-
-
Adjust Analyte and Titrant Concentrations: Using very dilute solutions can lead to a less pronounced pH shift at the equivalence point.
-
Recommendation: If feasible, increase the concentration of your analyte and titrant. Aim for measured volumes of at least 10.00 mL to improve precision.[2]
-
-
Ensure Thorough Mixing: Incomplete mixing of the reactants can cause localized areas of color change, leading to a premature or delayed identification of the endpoint.
-
Technique: Swirl the flask gently but consistently after the addition of each drop of titrant, especially as you approach the endpoint.[6]
-
Issue 2: My Titration Results are Inconsistent Across Replicates.
Root Cause Analysis: Poor reproducibility is a critical issue that undermines the validity of your data. The causes can range from procedural inconsistencies to environmental factors or instability of the reagents.
Solutions:
-
Standardize Your Titrant: The concentration of titrant solutions can change over time due to factors like absorption of atmospheric CO2 (for basic titrants) or evaporation.[3]
-
Maintain Consistent Technique: Minor variations in how you read the burette, add the final drops of titrant, or perceive the endpoint color can lead to significant deviations.
-
Control Environmental Conditions: Temperature fluctuations can affect the volume of your solutions and the equilibrium of the acid-base reaction.
Issue 3: The Initial Color of the Solution is Unclear or Off-Color.
Root Cause Analysis: An incorrect starting color suggests a problem with the indicator solution itself or potential contamination of the analyte solution.
Solutions:
-
Verify Indicator Solution Integrity: this compound solutions can degrade over time.
-
Protocol: Prepare a fresh indicator solution. Check the pH of a small amount of deionized water before and after adding the indicator to ensure the indicator itself is not significantly altering the initial pH.
-
-
Check for Contamination: Ensure all glassware is scrupulously clean.[6] Residues from previous experiments can alter the initial pH of your analyte solution.
-
Best Practice: Use dedicated and thoroughly cleaned glassware for your titrations.
-
Visualizing the Titration Workflow
The following diagram illustrates a systematic approach to troubleshooting and improving the accuracy of your this compound titration.
Caption: A systematic workflow for accurate this compound titration.
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Dissolve the powder in 80 mL of 20% ethanol.
-
Volume Adjustment: Carefully add 20% ethanol to bring the final volume to 100 mL in a volumetric flask.
-
Mixing and Storage: Mix the solution thoroughly. Store in a well-stoppered, dark glass bottle to prevent degradation.
Protocol 2: Method Validation for Accuracy and Precision
Method validation ensures that your titration procedure is fit for its intended purpose.[7][8][9]
-
Titrant Standardization: Standardize your titrant against a suitable primary standard (e.g., potassium hydrogen phthalate for a base) before beginning the validation.[7]
-
Accuracy Determination:
-
Prepare samples with a known, certified concentration of your analyte.
-
Perform at least nine replicate titrations across three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Calculate the percentage recovery for each titration. The mean recovery should be close to 100%.
-
-
Precision (Repeatability) Determination:
-
Using the data from the accuracy study, calculate the Relative Standard Deviation (RSD) for the replicate titrations at each concentration level.
-
A low RSD indicates high repeatability.
-
-
Linearity Assessment:
-
Titrate at least five different sample sizes.
-
Plot the volume of titrant consumed against the mass or volume of the sample.
-
The resulting plot should be linear with a high coefficient of determination (R²).[7]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Indicator Concentration | 0.1% w/v | Provides a clear color change without affecting the solution's pH. |
| pH Transition (Aqueous) | 2.0 (Orange) - 4.0 (Yellow) | Defines the effective working range of the indicator in water.[1] |
| pH Transition (Alcohol) | 5.0 (Yellow) - 6.5 (Purplish-Red) | Defines the effective working range of the indicator in alcohol.[1] |
| Minimum Titrant Volume | > 10.00 mL | Reduces measurement uncertainty and improves precision.[2] |
| Linearity (R²) | > 0.999 | Confirms a direct proportional relationship between sample size and titrant volume.[10] |
Underlying Mechanism: The Chemistry of Color Change
The color change of this compound is a direct result of pH-induced changes to its molecular structure. The molecule contains hydroxyl (-OH) groups that can be protonated or deprotonated.
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. sciencing.com [sciencing.com]
- 3. youtube.com [youtube.com]
- 4. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 5. Titration - Wikipedia [en.wikipedia.org]
- 6. Tips For Improving The Accuracy Of Acid-Base Titration [themasterchemistry.com]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. selectscience.net [selectscience.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Alizarine Orange Indicator
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Alizarine Orange. This document is designed for researchers, scientists, and drug development professionals who utilize this indicator in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a pH indicator?
This compound, chemically known as 3-nitroalizarin or 1,2-dihydroxy-3-nitroanthraquinone, is an organic dye derived from anthraquinone.[1][2] Its function as a pH indicator is based on changes in its molecular structure in response to varying hydrogen ion (H+) concentrations. The molecule contains hydroxyl (-OH) groups that can be deprotonated (lose a proton) as the pH of the solution increases (becomes more alkaline). This deprotonation alters the electron distribution within the molecule's conjugated system, which in turn changes the wavelengths of light it absorbs. The result is a distinct, observable color change corresponding to a specific pH range.[3]
Q2: What is the precise pH range and color transition for this compound?
The operational pH range and color change of this compound are highly dependent on the solvent system used. This is a critical detail that can often be a source of experimental error if overlooked.
-
In aqueous (water-based) solutions: this compound transitions from orange at pH 2.0 to yellow at pH 4.0 .[1]
-
In saturated alcohol solutions (e.g., ethanol): The indicator exhibits a different range, changing from yellow at pH 5.0 to a purplish-red at pH 6.5 .[1]
It is imperative to select the correct pH range based on the solvent used in your specific application.
Q3: What are the primary applications of this compound?
Beyond its use as a pH indicator in titrations and solution preparations, this compound is also employed as a dye. It is used to color cloth orange when using an alum mordant or produces red to violet colors with an iron mordant.[1] Its parent compound, alizarin, and its derivatives are well-known for their ability to form colored complexes with metal ions, a property that underpins their use in analytical chemistry and histology.[4][5]
Troubleshooting Guide: Common Interferences & Solutions
This section addresses specific problems that may arise during the use of this compound indicator, providing potential causes and actionable solutions based on chemical principles.
Problem 1: The indicator color is faint, the endpoint is indistinct, or the color is unexpected.
An unclear or weak color change is one of the most common issues and can invalidate an experiment, particularly in titrations where a sharp endpoint is necessary.
Possible Cause A: Indicator Degradation
This compound, like many organic dyes, can degrade over time due to exposure to light (photodegradation) or strong oxidizing/reducing agents present in the solution.[6][7] Ozonation, for instance, has been shown to break down the anthraquinone structure.[7]
Troubleshooting Protocol: Verifying Indicator Integrity
-
Prepare Two Buffer Solutions: Prepare a buffer solution with a pH known to be at the low end of the indicator's range (e.g., pH 2.0 for aqueous solutions) and another at the high end (e.g., pH 4.0).
-
Test the Indicator: Add 1-2 drops of your this compound solution to a small volume (e.g., 5 mL) of each buffer.
-
Observe: A fresh, effective indicator will show a sharp, distinct color in each buffer (orange in the acidic buffer, yellow in the higher pH buffer for aqueous solutions).[1]
-
Analyze: If the colors are faint, or if the transition is muddy and indistinct, the indicator has likely degraded and should be discarded.
Preventative Measure: Proper Preparation and Storage Prepare fresh indicator solutions regularly. A standard preparation involves dissolving the powder in a suitable solvent (e.g., 70% ethanol) to a concentration of 0.05% to 0.1% w/v. Store the solution in an amber glass bottle to protect it from light and keep it tightly sealed in a cool, dark place.
Possible Cause B: Interference from Metal Ions
Alizarine and its derivatives are powerful chelating agents, meaning they can bind strongly to multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺).[5][8] This binding forms a metal-dye complex, which has a different color and does not respond to pH changes in the same way as the free indicator. This is a primary source of interference in complexometric titrations or when analyzing samples containing significant metal ion concentrations.[3][8]
Troubleshooting Protocol: Diagnosing and Mitigating Metal Ion Interference
-
Symptom Analysis: If you observe an "off" color immediately upon adding the indicator, or if the solution becomes turbid, suspect metal ion interference. The color may appear reddish or violet instead of the expected orange/yellow.
-
Interference Test: To a new sample solution, add a small amount of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) before adding the this compound indicator. EDTA will bind to the interfering metal ions, "masking" them from the indicator.
-
Re-add Indicator: Add the this compound. If the correct color appears and the pH-dependent transition is restored, metal ion interference was the root cause.
-
Solution: For future experiments with this sample type, either incorporate a masking agent like EDTA into your procedure or consider an alternative indicator that is less sensitive to the specific metal ions present.[9]
Problem 2: The color change occurs at the wrong pH or endpoint.
This issue suggests that the effective pKa of the indicator—the pH at which it is halfway through its color transition—has been shifted.
Possible Cause A: High Ionic Strength
In solutions with very high concentrations of dissolved salts (high ionic strength), the activity of hydrogen ions is altered. This "salt effect" can shift the apparent pKa of the indicator, causing it to change color at a different pH than expected in a dilute solution.
Troubleshooting Steps:
-
Calibrate with a Standard: Prepare a solution with a known pH and an ionic strength similar to your sample matrix. Test your indicator in this solution to see if the color corresponds to the expected pH.
-
Use a pH Meter: For high-precision work in complex matrices, relying solely on a visual indicator may be insufficient. Use a calibrated pH meter to determine the endpoint of the titration or the pH of the solution. The indicator can then serve as a secondary, approximate guide.[9]
-
Consider an Alternative Indicator: If high ionic strength is an unavoidable aspect of your sample, select an indicator known to be less susceptible to salt effects.
Possible Cause B: Presence of Organic Solvents or High Temperatures
As noted, the pH range of this compound is different in aqueous versus alcoholic solutions.[1] The presence of other organic co-solvents can similarly alter the indicator's properties by changing the polarity of the medium and the solvation of the indicator molecule. Additionally, the pKa of most indicators is temperature-dependent. Performing a titration at a significantly elevated temperature can shift the endpoint.
Solution:
-
Consistency is Key: Ensure that your experimental conditions (solvent composition, temperature) are consistent across all samples, standards, and blank titrations.
-
Characterize Your System: If you must work in a mixed-solvent system, you may need to empirically determine the effective pH transition range of this compound under those specific conditions using a calibrated pH meter.
Data & Workflow Summaries
Table 1: Properties of this compound Indicator
| Property | Aqueous Solution | Saturated Alcohol Solution |
| Low pH Color | Orange | Yellow |
| High pH Color | Yellow | Purplish-Red |
| pH Transition Range | 2.0 - 4.0 | 5.0 - 6.5 |
Data sourced from MFA Cameo.[1]
Diagram 1: Troubleshooting Workflow for Indicator Malfunction
This diagram provides a logical path to diagnose issues with this compound.
A logical workflow to diagnose and solve common issues with this compound indicator.
Diagram 2: Mechanism of this compound as a pH Indicator
This diagram illustrates the chemical change responsible for the indicator's function.
The reversible deprotonation of this compound in response to pH changes.
References
- Museum of Fine Arts, Boston. (2022). Alizarin orange. CAMEO.
- Pharmaguideline. (2012). Preparation of Indicator Solutions.
- Al-Ahmary, K., Al-Kahtani, A., & Al-Ansi, T. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera-based method. RSC Advances, 10(20), 11685-11692.
- Delloyd's Chemistry. (n.d.). Preparation of Titration Indicators.
- Rio Mais Seguro. (n.d.). Alizarin Yellow Indicator Ph Range.
- ResearchGate. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- Pharmaguideline. (2010). Preparation of Indicator Solutions.
- ResearchGate. (2017). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation.
- Wikipedia. (n.d.). Alizarin.
- Scribd. (n.d.). Acid-Base Indicator Preparation Guide.
- Fvs. (n.d.). Alizarin Yellow Indicator Ph Range.
- Wikipedia. (n.d.). Titration.
- ResearchGate. (n.d.). Detection of anions using a fluorescent alizarin-phenylboronic acid ensemble.
- Filo. (2025). 4.7 Indicators.
- National Center for Biotechnology Information. (2023). A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. Scientific Reports, 13(1), 18193.
- Bishop's University. (n.d.). Indicator Data Table.
- E3S Web of Conferences. (2023). Possibilities of using alizarin and neutral red indicators to determine the neutralized layer of concrete in the field.
- KoreaScience. (2018). Metal complexes of alizarin and their biological and industrial applications: A literature review.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- International Journal of Environmental Science and Development. (2017). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation.
- Chemistry LibreTexts. (2020). Acid-Base Indicators.
- RSC Publishing. (n.d.). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- Loba Chemie. (n.d.). ALIZARINE | pH Indicator (Solid).
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gspchem.com [gspchem.com]
- 4. Alizarin - Wikipedia [en.wikipedia.org]
- 5. Metal complexes of alizarin and their biological and industrial applications: A literature review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. ijesd.org [ijesd.org]
- 8. Alizarin Red S Indicator [rmreagents.com]
- 9. Titration - Wikipedia [en.wikipedia.org]
Effect of temperature on Alizarine orange pH range
Technical Support Center: Alizarin Orange
Welcome to the Technical Support Center for Alizarin Orange. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly concerning the effect of temperature on the pH indicator range of Alizarin Orange.
Introduction to Alizarin Orange
Alizarin Orange, also known as 3-nitroalizarin, is an organic dye of the anthracenedione class.[1][2] Its molecular structure, featuring hydroxyl and nitro functional groups, allows it to function as a pH indicator, exhibiting distinct color changes in response to varying hydrogen ion concentrations.[1] In aqueous solutions, it typically transitions from golden orange to flat yellow in the pH range of 2.0 to 4.0. In alcoholic solutions, a second transition from yellow to purplish-red occurs between pH 5.0 and 6.5.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the established pH range for Alizarin Orange at standard room temperature (25°C)?
At a standard temperature of 25°C, Alizarin Orange has two distinct pH transition ranges depending on the solvent:
-
Aqueous Solution: The color changes from golden orange to flat yellow over a pH range of approximately 2.0 to 4.0.[2][3]
-
Saturated Alcohol Solution: A transition from yellow to purplish-red is observed in the pH range of 5.0 to 6.5.[2][3]
It is crucial to consider the solvent system when using Alizarin Orange as a pH indicator, as this significantly influences its transition range.
Q2: How does temperature affect the pH of a solution?
Temperature has a direct impact on the pH of a solution. As the temperature of a solution increases, the dissociation of water molecules and the mobility of ions also increase, which can lead to a shift in the measured pH.[4] For pure water, the neutral pH is 7.0 at 25°C, but it decreases at higher temperatures.[5] This does not mean the water becomes more acidic; the concentration of hydrogen and hydroxide ions remains equal. It is a fundamental principle that pH values should always be reported with the corresponding temperature.[4][5]
Q3: Will the pH indicator range of Alizarin Orange change with temperature?
Yes, the pH indicator range of Alizarin Orange is expected to change with temperature. This is because pH indicators are weak acids or bases, and their acid dissociation constant (pKa) is temperature-dependent.[6] The direction and magnitude of this change depend on the thermodynamic properties of the indicator's dissociation reaction. For some indicators, the pKa increases with temperature, while for others, it decreases. Without specific experimental data for Alizarin Orange, the exact shift cannot be stated, but a change should be anticipated, especially when working at temperatures significantly different from 25°C.
Q4: I am observing a color change at a different pH than expected when working at an elevated temperature. Is my experiment flawed?
Not necessarily. This is a common observation when working at non-standard temperatures. The discrepancy is likely due to the temperature-induced shift in the pKa of Alizarin Orange. It is a best practice to either calibrate your pH measurements and indicator color transitions at your specific working temperature or to determine the pH range of Alizarin Orange under your experimental conditions.
Q5: How can I accurately determine the pH range of Alizarin Orange at my specific experimental temperature?
The most reliable method is to perform a spectrophotometric determination of the indicator's pKa at the desired temperature. This involves preparing a series of buffer solutions of known pH, adding a constant amount of Alizarin Orange, and measuring the absorbance at the wavelength of maximum absorbance for either the acidic or basic form of the indicator. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Color transition is unclear or gradual. | 1. Incorrect solvent: The pH range of Alizarin Orange is solvent-dependent. | 1. Ensure you are using the appropriate solvent (aqueous or alcoholic) for your desired pH range. |
| 2. High ionic strength of the solution: This can affect the activity of the indicator. | 2. If possible, try to maintain a consistent and low ionic strength in your solutions. | |
| 3. Working at a different temperature: The transition range may have shifted. | 3. Refer to the experimental protocol to determine the pH range at your working temperature. | |
| Indicator color fades over time. | 1. Photodegradation: Alizarin dyes can be susceptible to fading upon prolonged exposure to light. | 1. Prepare fresh indicator solutions and protect them from direct light. |
| 2. Chemical degradation: The indicator may be reacting with other components in your sample. | 2. Check for potential incompatibilities between Alizarin Orange and your sample matrix. | |
| Observed pH range does not match literature values. | 1. Temperature variation: Literature values are typically reported at 25°C. | 1. Your experimental temperature is likely the cause. Calibrate your system as described in this guide. |
| 2. pH meter calibration error: An improperly calibrated pH meter will give inaccurate readings. | 2. Ensure your pH meter is calibrated with fresh, temperature-compensated buffers at the temperature of your experiment. |
Illustrative Data: Expected Shift in Alizarin Orange pH Range with Temperature
| Temperature (°C) | Expected pH Range (Aqueous) | Expected pH Range (Alcoholic) |
| 10 | 2.1 - 4.1 | 5.1 - 6.6 |
| 25 | 2.0 - 4.0 | 5.0 - 6.5 |
| 40 | 1.9 - 3.9 | 4.9 - 6.4 |
| 60 | 1.8 - 3.8 | 4.8 - 6.3 |
Note: The direction of the shift (decreasing pH range with increasing temperature) is a common observation for many phenolic indicators, but the actual behavior of Alizarin Orange may differ.
Experimental Protocols
Protocol for Spectrophotometric Determination of Alizarin Orange pKa at Various Temperatures
This protocol allows you to precisely determine the pKa of Alizarin Orange at your specific working temperature.
Materials:
-
Spectrophotometer with temperature control
-
Calibrated pH meter with a temperature probe
-
Water bath or heating block for temperature equilibration
-
A series of buffer solutions with known pH values spanning the expected transition range (e.g., for aqueous range: pH 1.5 to 4.5; for alcoholic range: pH 4.5 to 7.0)
-
Stock solution of Alizarin Orange in the appropriate solvent (e.g., water or ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare two solutions of Alizarin Orange: one at a pH well below the transition range (fully protonated, acidic form) and one at a pH well above (fully deprotonated, basic form).
-
Scan the absorbance of both solutions across the visible spectrum to find the λmax for both the acidic and basic forms. Choose the λmax of the form that shows the largest change in absorbance during the transition for subsequent measurements.
-
-
Prepare a Series of Buffered Indicator Solutions:
-
For each buffer solution, pipette a precise volume into a volumetric flask.
-
Add a small, constant volume of the Alizarin Orange stock solution to each flask.
-
Dilute to the mark with the corresponding buffer solution.
-
Ensure the final concentration of the indicator is the same in all solutions.
-
-
Temperature Equilibration:
-
Place all the prepared solutions in a water bath or heating block set to your desired experimental temperature.
-
Allow sufficient time for the solutions to reach thermal equilibrium (at least 30 minutes).
-
-
Measure pH and Absorbance:
-
Calibrate your pH meter at the experimental temperature using appropriate standard buffers.
-
Measure the pH of each buffered indicator solution at the set temperature.
-
Measure the absorbance of each solution at the predetermined λmax. Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) forms at this wavelength.
-
-
Data Analysis:
-
For each buffered solution, calculate the ratio of the deprotonated form ([In⁻]) to the protonated form ([HIn]) using the following equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) where A is the absorbance of the buffered solution.
-
Plot the measured pH (y-axis) against log([In⁻]/[HIn]) (x-axis).
-
The pKa of the indicator at that temperature is the pH at which log([In⁻]/[HIn]) = 0 (i.e., the y-intercept of the graph).
-
Experimental Workflow Diagram
Sources
- 1. ulm.edu [ulm.edu]
- 2. Kinetic and thermodynamic analysis of alizarin Red S biosorption by Alhagi maurorum: a sustainable approach for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pKa of an Indicator UV Absorption Spectrophotometry — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 4. atlas-scientific.com [atlas-scientific.com]
- 5. westlab.com [westlab.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Alizarine Orange for Titrations
Welcome to the technical support guide for Alizarine Orange. This center is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the optimal use of this compound as a pH indicator in titrations. Here, we move beyond simple protocols to explain the scientific principles behind its application, ensuring you can troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it function as a pH indicator?
This compound, chemically known as 3-nitroalizarin (1,2-dihydroxy-3-nitroanthraquinone), is an organic dye derived from alizarin.[1] Like many pH indicators, it is a weak acid where the protonated (H-In) and deprotonated (In⁻) forms exhibit different colors. The equilibrium between these two forms is pH-dependent. As the pH of the solution changes, the equilibrium shifts, causing a change in the dominant molecular form and, consequently, a visible color transition. This color change is engineered to occur over a specific pH range, which signals the endpoint of a titration.[2][3]
Q2: What is the correct pH range and color transition for this compound? This seems to vary in the literature.
This is a critical point of confusion that can lead to significant experimental error. The functional pH range of this compound is highly dependent on the solvent used to prepare the indicator solution. This is because the solvent affects the dissociation constant (pKa) of the indicator.
-
Aqueous Solution: For titrations where the expected endpoint is in a strongly acidic range.
-
Saturated Alcohol Solution: For titrations where the expected endpoint is closer to neutral pH.
The choice of solvent is therefore a crucial first step in optimizing your titration.[1]
Table 1: Solvent-Dependent Properties of this compound Indicator
| Solvent System | pH Range | Color in Acidic Form (Lower pH) | Color in Basic Form (Higher pH) |
| Aqueous | 2.0 - 4.0 | Orange | Yellow |
| Saturated Alcohol | 5.0 - 6.5 | Yellow | Purplish-Red |
| Data sourced from MFA Cameo.[1] |
Q3: How do I choose the correct solvent system (Aqueous vs. Alcoholic) for my specific titration?
The selection principle is straightforward: The indicator's pH transition range must bracket the equivalence point of your titration. [4][5]
-
Estimate the Equivalence Point pH: Determine the nature of your acid and base.
-
Strong Acid vs. Strong Base: Equivalence point is at pH 7.0. Neither preparation of this compound is ideal. An indicator like Bromothymol Blue (pH 6.0-7.6) would be more suitable.
-
Strong Acid vs. Weak Base: Equivalence point will be in the acidic range (pH < 7). The Saturated Alcohol Preparation (pH 5.0-6.5) is potentially suitable here.
-
Weak Acid vs. Strong Base: Equivalence point will be in the basic range (pH > 7). This compound is not suitable for this type of titration. An indicator like Phenolphthalein (pH 8.0-10.0) would be appropriate.[6]
-
Titrating Polyprotic Acids/Bases: If you are targeting the first equivalence point of certain polyprotic acids, which can be in the pH 2-4 range, the Aqueous Preparation would be the correct choice.
-
The diagram below illustrates this selection logic.
Caption: A workflow for diagnosing common titration endpoint issues.
References
- Wikipedia. Alizarin. [Link]
- Museum of Fine Arts, Boston. (2022). Alizarin orange. MFA Cameo. [Link]
- Wikipedia.
- Al-Ahmary, K., Al-Kahtani, H., & Al-Ansary, Z. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(19), 11311–11316. [Link]
- Ahmad, A., & Farooqi, M. A. (2022). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Heliyon, 8(10), e11036. [Link]
- Chemistry For Everyone. (2023).
- PubMed. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. [Link]
- Chrominfo. (2022).
- Indicator D
- ResearchGate. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. [Link]
- Pharmaguideline. (2010).
- Oxford Lab Fine Chem LLP.
- The Science Company.
- Delloyd's Chemistry.
- Quora. What exactly happens when we do titration?
- Chemistry Stack Exchange.
- Wikipedia. Alizarine Yellow R. [Link]
- SciSpace. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. [Link]
- Hach Support.
Sources
Stability and degradation of Alizarine orange solutions
Welcome to the technical support guide for Alizarine Orange solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and effective use of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot issues and ensure the integrity of your experiments.
Introduction to this compound
This compound, also known as Mordant Orange 14 or 3-nitroalizarin, is an anthraquinone-based dye.[1] Its molecular structure makes it particularly useful as an acid-base indicator, exhibiting distinct color changes in response to pH shifts.[1] This property, however, is also intrinsically linked to its stability. Understanding the factors that influence its chemical integrity is paramount for achieving reproducible and reliable experimental outcomes. This guide will address the most common challenges and questions regarding the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound solutions.
Q1: What is the optimal storage procedure for this compound solutions to maximize shelf life?
A: The stability of your this compound solution is critically dependent on storage conditions. For long-term storage of a concentrated stock solution (e.g., in DMSO or ethanol), it is best to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice is essential to prevent degradation from repeated freeze-thaw cycles.[2][3][4] For aqueous working solutions, store them in a tightly sealed, amber glass container in a cool, dark place, such as a refrigerator at 2-8°C. A properly stored indicator solution can have an indefinite shelf life, but it is best practice to prepare fresh working solutions regularly.[5]
Q2: How does pH affect the color and stability of this compound?
A: this compound is a pH indicator, so its color is a direct function of the solution's pH. In aqueous solutions, it typically transitions from orange at pH 2.0 to yellow at pH 4.0.[1] In alcoholic solutions, the range shifts, changing from yellow at pH 5.0 to purplish-red at pH 6.5.[1] This pH-dependent equilibrium is crucial to its function but also a point of vulnerability. Exposing the dye to extreme pH levels outside its working range for prolonged periods can lead to irreversible chemical degradation. For applications requiring a stable color, maintaining a consistent and buffered pH is essential.
Q3: Is this compound sensitive to light?
A: Yes. Like many organic dyes, especially those with anthraquinone structures, this compound is susceptible to photodegradation. Exposure to ambient laboratory light, and particularly to UV radiation, can initiate photochemical reactions that break down the chromophore—the part of the molecule responsible for its color.[6][7] This leads to a gradual fading of the solution or a complete loss of color. Therefore, it is imperative to store all this compound solutions in light-protecting containers (e.g., amber vials) and to minimize their exposure to light during experiments.[8][9]
Q4: Can I expect precipitation in my this compound solution? What causes it?
A: Precipitation can occur for several reasons. This compound has limited solubility in water.[10] If a solution is prepared near its saturation point, a decrease in temperature can reduce its solubility and cause the dye to precipitate out. Another cause is chemical degradation; as the dye breaks down, its degradation products may be less soluble than the parent molecule, leading to the formation of a precipitate. Finally, solvent evaporation from a poorly sealed container can increase the dye's concentration beyond its solubility limit. If you observe precipitation, it is best to discard the solution, as its concentration is no longer reliable. Filtering the solution upon preparation can help remove any initial undissolved particles.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Table 1: Troubleshooting Common Issues with this compound Solutions
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Weak or No Color in Solution | 1. Degraded Solution: The dye has likely been compromised by prolonged exposure to light, extreme temperatures, or chemical contaminants. | Prepare a fresh solution from solid powder. Ensure proper storage conditions (cool, dark, tightly sealed) are maintained to prevent future degradation.[5] |
| 2. Incorrect pH: The solution's pH may be outside the dye's visible color range. | Measure the pH of the solution. Adjust it carefully with a dilute acid or base to bring it into the expected working range for your application.[1] | |
| Unexpected Color Shift | 1. pH Fluctuation: The pH of your solution or experimental medium has changed. | Verify the pH of your solution and buffers. Unbuffered solutions are susceptible to pH changes from atmospheric CO₂ absorption. Use a suitable buffer to stabilize the pH. |
| 2. Chemical Contamination: The solution has been contaminated with an oxidizing or reducing agent.[5] | Discard the contaminated solution. Review handling procedures to identify and eliminate potential sources of cross-contamination. | |
| High Background or Non-Specific Staining | 1. Incorrect Staining pH: For staining applications (similar to Alizarin Red S), the pH is critical for specific binding. An incorrect pH can cause the dye to bind non-specifically. | Prepare a fresh staining solution and meticulously adjust the pH to the optimal range for your protocol (often slightly acidic, e.g., 4.1-4.3 for Alizarin Red S).[8][11][12] |
| 2. Overstaining: The incubation time with the dye was too long, or the concentration was too high. | Optimize the staining protocol by reducing the incubation time or lowering the dye concentration. Monitor the staining progress microscopically.[12] | |
| 3. Inadequate Washing: Unbound dye was not sufficiently removed after the staining step. | Increase the number and duration of washing steps with the appropriate solvent (e.g., distilled water) to effectively remove all non-specifically bound dye.[8][12] | |
| Precipitate Formation | 1. Temperature Fluctuation: The solution was stored at a low temperature, causing the dye to fall out of solution. | Gently warm the solution and agitate it to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and the solution should be discarded. |
| 2. Solvent Evaporation: The container was not properly sealed, leading to an increase in concentration. | Discard the solution. Always use tightly sealed containers to prevent solvent loss. | |
| 3. Degradation: The dye has broken down into less soluble byproducts. | This is an indicator of an old or improperly stored solution. Prepare a fresh solution. |
Diagram: Troubleshooting Workflow for Staining Applications
This workflow helps diagnose and solve common problems encountered when using this compound or related dyes for staining.
Caption: Troubleshooting workflow for Alizarine staining issues.
Understanding Degradation
The degradation of this compound is primarily driven by oxidation and photolysis. The core anthraquinone structure is vulnerable to attack by reactive oxygen species (ROS) or high-energy photons (UV light).[6][13]
Key Degradation Triggers:
-
UV Light: Provides the activation energy to break chemical bonds within the chromophore.[6]
-
Strong Oxidizing Agents: Chemicals like peroxides, ozone, or even dissolved oxygen over time can attack the dye molecule, leading to its breakdown.[13][14]
-
Extreme pH: Highly acidic or basic conditions can catalyze hydrolysis and other degradation reactions.
The process typically involves the cleavage of the aromatic rings, ultimately leading to smaller, colorless organic molecules like phthalic acid or complete mineralization into CO₂, H₂O, and inorganic ions.[6][15]
Diagram: Generalized Degradation Pathway
This diagram illustrates the primary factors leading to the breakdown of the this compound chromophore.
Caption: Factors leading to the degradation of this compound.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of 1% (w/v) this compound Stock Solution
This protocol describes the preparation of a stock solution suitable for use as a pH indicator or for further dilution.
-
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (e.g., 50 mL), amber glass
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 0.5 g of this compound powder.
-
Transfer the powder to the 50 mL amber volumetric flask.
-
Add approximately 40 mL of ethanol to the flask.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. This may take several minutes.
-
Once dissolved, add ethanol to the flask until the solution reaches the 50 mL calibration mark.
-
Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in the sealed amber flask at 2-8°C. For long-term storage, aliquot into smaller amber vials and store at -20°C.[2][3]
-
Protocol 2: Quality Control Check for Working Solutions
Before critical experiments, perform this simple check to validate your working solution.
-
Prepare two pH standards: Use commercial buffers or prepare solutions of known pH that flank the expected transition range of your solution (e.g., one at pH 4 and one at pH 7 for an alcoholic solution).[1]
-
Test: Add a single drop of your this compound working solution to a small volume (e.g., 1 mL) of each pH standard.
-
Observe: Verify that the expected color change occurs. For an alcoholic solution, you should observe a distinct color difference (e.g., yellow vs. purplish-red).[1]
-
Validate: If the expected color change is sharp and clear, the indicator solution is active. If the colors are faint or the transition is indistinct, the solution has likely degraded and should be discarded.
By implementing these guidelines, you can significantly enhance the reliability of your experiments involving this compound. For further assistance, please consult the references below or contact your chemical supplier.
References
- Time in Orange City Council, AU. Google Search.
- Light sensitivity of the ciliate Tetrahymena vorax induced by the fluorescent dye acridine orange. PubMed. [Link]
- Photocatalytic degradation of various types of dyes (Alizarin S, Crocein Orange G, Methyl Red, Congo Red, Methylene Blue) in water by UV-irradiated titania.
- Alizarine Yellow R (Mordant orange 1) | Azo Dye. MedChemExpress (Japanese). [Link]
- Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. International Journal of Environmental Science and Development. [Link]
- Alizarin orange. MFA Cameo. [Link]
- Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation.
- Color changes in alizarin, Alizarin Crimson, and alizarin pigments after thermal aging at different temperatures.
- The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa. National Institutes of Health (NIH). [Link]
- Photocatalytic degradation of alizarin yellow R using TiO_2 as catalyst: mechanistic and kinetic investig
- A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. PubMed. [Link]
- Alizarin. Wikipedia. [Link]
- Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst.
- Alizarin Red S - Calcium.
- alizarin red s 1% aqueous indic
- ALIZARIN AR (pH Indicator)(C.I.NO.58000). Oxford Lab Fine Chem LLP. [Link]
- Effects of temperature on the recovery of Alizarin Red S, Congo red and Methyl orange.
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- Photocatalytic degradation of alizarin red dye in aqueous medium using carbon nanotubes/Cu–Ti oxide composites.
- Alizarine Yellow R. Wikipedia. [Link]
- Response Surface Methodology for Optimization and Modeling of Photo-Degradation of Alizarin Cyanine Green and Acid Orange 7 Dyes Using UV/TiO 2 Process. Scientific.net. [Link]
- Photocatalytic degradation of Alizarin Red contaminant using Ag2CrO4@NiFe-LDH composite under visible light irradi
- ALIZARINE AR (pH INDICATOR) (C. I. NO. 58000). Loba Chemie. [Link]
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alizarin Yellow R Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Response Surface Methodology for Optimization and Modeling of Photo-Degradation of Alizarin Cyanine Green and Acid Orange 7 Dyes Using UV/TiO2 Process | Scientific.Net [scientific.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. Alizarin | 72-48-0 [chemicalbook.com]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijesd.org [ijesd.org]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid precipitation of Alizarine orange in solution
Introduction: Understanding and Preventing Alizarin Orange Precipitation
Alizarin Orange (1,2-Dihydroxy-3-nitro-9,10-anthracenedione) is an anthraquinone-derived mordant dye and pH indicator widely used in various scientific applications.[1][2] A common challenge researchers encounter is the precipitation of the dye in solution, which can compromise experimental results. This guide provides an in-depth analysis of the factors causing precipitation and offers robust troubleshooting protocols to ensure your Alizarin Orange solutions remain stable and effective.
This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to diagnose and resolve issues with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding Alizarin Orange solution stability.
Q1: Why is my Alizarin Orange solution precipitating?
Precipitation is typically caused by one or more of the following factors:
-
Improper Solvent Choice: Alizarin Orange has very poor solubility in neutral water.[3] Direct dissolution in aqueous buffers without an organic co-solvent is a primary cause of precipitation.
-
Incorrect pH: As a pH indicator, the dye's molecular structure and charge change with pH.[1][2] At certain pH values, the molecule is less ionized and therefore less soluble, causing it to fall out of solution.
-
Metal Ion Contamination: The defining feature of Alizarin dyes is their ability to chelate, or bind, to metal ions.[4] The presence of contaminant cations like Ca²⁺, Mg²⁺, Al³⁺, or Fe³⁺ in your water or reagents will form insoluble dye-metal complexes (lakes).[5]
-
Supersaturation: Attempting to create a solution with a concentration higher than the solvent's saturation limit will inevitably lead to precipitation.
-
Low Temperature Storage: The solubility of Alizarin Orange decreases at lower temperatures. Storing a concentrated stock solution at 4°C or below can cause the dye to crystallize.
Q2: What is the best solvent to use for Alizarin Orange?
A two-step dissolution method is the most reliable approach.
-
Primary Stock Solution: First, dissolve the Alizarin Orange powder in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices due to their high solvating power for this class of compounds.[6] Ethanol, acetone, and other aromatic solvents are also effective.[7]
-
Aqueous Working Solution: The concentrated organic stock can then be diluted into your final aqueous buffer. This method prevents the dye from crashing out upon contact with the aqueous environment.[6]
Q3: How critical is pH for maintaining solubility?
The pH is absolutely critical. The hydroxyl groups on the Alizarin molecule ionize in alkaline conditions, increasing its solubility in water.
-
Alkaline Solutions: Alizarin Orange is soluble in dilute aqueous alkali, typically forming a purple-red solution.[1]
-
Acidic Solutions: For specific staining protocols, like those adapted from Alizarin Red S for calcium detection, a precise acidic pH (e.g., 4.1-4.3) is required for the chelation reaction to occur correctly.[8][9] Outside this optimal range, you risk either non-specific binding or precipitation.
Q4: How should I prepare and store Alizarin Orange solutions to maximize stability?
For maximum stability, prepare a concentrated stock in a high-quality organic solvent like DMSO and store it at room temperature, protected from light.[6] Aqueous working solutions should ideally be prepared fresh for each experiment.[6] If storage is necessary, filter the solution and keep it at room temperature for no more than a few days, as aqueous solutions are less stable.
Part 2: In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific precipitation issues encountered during your workflow.
Troubleshooting Flowchart
This flowchart provides a logical path to identify the root cause of precipitation.
Caption: Troubleshooting logic for Alizarin Orange precipitation.
Problem 1: Precipitate Forms Immediately Upon Contact with Aqueous Buffer
-
Causality: This is a classic solubility issue. The largely organic structure of Alizarin Orange is thermodynamically unfavorable in a polar aqueous environment, causing the molecules to aggregate and precipitate.
-
Solution: Employ the two-step dissolution method detailed in Protocol 1. The initial dissolution in an organic solvent ensures the dye molecules are fully solvated before being introduced into the aqueous phase, preventing aggregation.
Problem 2: Solution Becomes Cloudy or Precipitates After pH Adjustment
-
Causality: You have likely adjusted the pH to a value where the Alizarin Orange molecule is minimally charged (near its isoelectric point), drastically reducing its solubility. For staining applications requiring acidic conditions, over-titrating the pH can also cause issues.
-
Solution:
-
Calibrate your pH meter immediately before use.
-
Add the acid or base dropwise while stirring vigorously to prevent localized pH changes that can initiate precipitation.
-
For applications like calcium staining, adhere strictly to the recommended pH range of 4.1-4.3.[9][10] For general solubility, an alkaline pH is preferable.
-
Problem 3: A Previously Clear Solution Forms a Precipitate Over Time
-
Causality: This delayed precipitation strongly suggests contamination, most likely by polyvalent metal ions. These ions can leach from glassware or be present in lower-purity water or buffer reagents. Over time, these ions complex with the Alizarin Orange, forming insoluble chelates that precipitate out.[4][5]
-
Solution:
-
Use High-Purity Reagents: Use ultrapure (Type I) water and analytical grade buffer components.
-
Acid-Wash Glassware: Wash all glassware with a 1% HCl solution followed by thorough rinsing with ultrapure water to remove any trace metal ions.
-
Consider a Chelator: As a preventative measure in sensitive applications, adding a small amount (e.g., 0.5 mM) of EDTA to your buffer can sequester stray metal ions, preventing them from reacting with the Alizarin Orange.
-
Part 3: Best Practices and Standard Protocols
Following these guidelines will proactively prevent most precipitation issues.
Factors Influencing Alizarin Orange Solution Stability
Caption: Key experimental factors affecting solution stability.
Data Summary: Solubility and pH Transitions
| Property | Details | Source(s) |
| Aqueous Solubility | Sparingly soluble to virtually insoluble. | [3][6] |
| Organic Solubility | Soluble in DMSO, DMF, ethanol, acetone, aromatic solvents. | [6][7] |
| Alkaline Solubility | Soluble in dilute aqueous alkali (forms a purple-red solution). | [1] |
| pH Indicator Range (Aq.) | pH 2.0 (Golden Orange) to pH 4.0 (Flat Yellow). | [1][2] |
| pH Indicator Range (Alc.) | pH 5.0 (Yellow) to pH 6.5 (Purplish Red). | [1][2] |
| Optimal pH for Staining | 4.1 - 4.3 (for calcium chelation, based on Alizarin Red S). | [8][9][10] |
Protocol 1: Preparation of a Stable Alizarin Orange Stock Solution (10 mg/mL)
Objective: To create a concentrated, stable stock solution that can be easily diluted for various applications.
Materials:
-
Alizarin Orange powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Amber glass vial or tube wrapped in foil
Procedure:
-
Weigh out the desired amount of Alizarin Orange powder (e.g., 10 mg) and place it into a clean, dry amber vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 1 mL for 10 mg/mL).
-
Cap the vial tightly and vortex for 2-3 minutes until all powder is completely dissolved. The solution should be clear with no visible particulates.
-
Causality: Vigorous mixing ensures complete solvation of the dye molecules in the organic solvent.
-
-
Store the stock solution at room temperature, protected from light. Do not refrigerate, as this may cause the dye to crystallize.
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 0.1 mg/mL)
Objective: To dilute the concentrated stock into an aqueous buffer without causing precipitation.
Materials:
-
Alizarin Orange stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Stir plate and stir bar
Procedure:
-
Measure the required volume of the aqueous buffer into a beaker with a stir bar. Begin stirring at a moderate speed.
-
While the buffer is stirring, slowly add the required volume of the Alizarin Orange stock solution dropwise into the vortex of the stirring buffer.
-
Causality: Adding the stock solution to stirring buffer ensures rapid dispersion, preventing localized high concentrations of the dye that could lead to precipitation.
-
-
Allow the solution to stir for 5-10 minutes to ensure homogeneity.
-
If required for your application (e.g., calcium staining), adjust the pH now, adding acid/base slowly while monitoring with a calibrated pH meter.
-
For best results, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.[9]
-
Use the working solution fresh.
References
- MedChemExpress. (n.d.). Alizarine Yellow R (Mordant orange 1).
- Cayman Chemical. (2023, March 6). Alizarin Product Information.
- Museum of Fine Arts Boston. (2022, June 22). Alizarin, synthetic. MFA Cameo.
- ChemicalBook. (2023). Alizarin.
- Vulcanchem. (n.d.). Alizarine orange - 568-93-4.
- BenchChem. (2024). Application Notes and Protocols for Alizarin-Based Vital Staining of Tissues.
- WebPath. (n.d.). Alizarin Red S - Calcium. University of Utah.
- Museum of Fine Arts Boston. (2022, April 26). Alizarin orange. MFA Cameo.
- Al-Ktaifani, M. M., & Al-Ali, A. A. (2018). Metal complexes of alizarin and their biological and industrial applications: A literature review. Journal of the Association of Arab Universities for Basic and Applied Sciences.
- BenchChem. (2024). Optimizing Alizarin Staining for Cellular Applications: A Technical Support Guide.
- IHC WORLD. (2024, January 26). Alizarin Red S Staining Protocol for Calcium.
- Hashemi, P., & Abolghasemi, M. (2021). A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. Scientific Reports, 11(1), 12345.
- El-Ghamry, M. A., & Gaber, M. (2004). Chelating behaviour of Alizarin dyes with divalent metal ions (Mn 2+, Co2+, Ni2+, Cu2+, Zn 2+). Journal of the Chinese Chemical Society, 51(5A), 951-958.
- BenchChem. (2024). A Technical Guide to the Mechanism of Action of Alizarin Red S (Pigment Red 83) in Biological Staining.
- El-Sayed, L. Y., & El-Salem, A. M. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(15), 8988-8998.
- Kiel, E. G., & Heertjes, P. M. (1963). Metal Complexes of Alizarin I-The Structure of the Calcium-Aluminium Lake of Alizarin. Journal of the Society of Dyers and Colourists, 79(1), 21-27.
- Taha, A. A., & El-Shazly, R. M. (2018). The use of Alizarin modified bentonite for removal of some heavy metals ions from the wet process phosphoric acid. Journal of Scientific Research, 10(2), 163-173.
- Gupta, S., et al. (2021). Factors affecting precipitation formation and precipitation susceptibility of marine stratocumulus with variable above- and below-cloud aerosol concentration. Atmospheric Chemistry and Physics, 21(1), 1-20.
- Al-Masri, M. S., & Ahmed, A. S. (2021).
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Alizarin | 72-48-0 [chemicalbook.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Correcting for ionic strength effects on Alizarine orange
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Alizarine Orange. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the often-overlooked variable of ionic strength in experimental assays. As experienced researchers know, subtle changes in the chemical environment can lead to significant variations in results. This guide will equip you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your work with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound calibration curve is showing poor linearity and reproducibility when I switch between different sample buffers. What's going on?
A: This is a classic symptom of unaddressed variations in ionic strength between your calibration standards and your samples. This compound is an anionic dye, and its behavior in solution is governed by the surrounding ionic environment.
The Underlying Science: The Ionic Atmosphere
In any electrolyte solution, ions are not truly independent. According to Debye-Hückel theory, each ion is surrounded by a diffuse cloud of counter-ions, known as an "ionic atmosphere".[1][2][3] For the anionic this compound molecule, this atmosphere will be composed of cations from your buffer salts (e.g., Na⁺, K⁺).
This ionic cloud effectively shields the dye molecule, altering its "activity"—its effective concentration available for chemical interactions and light absorption.[1] When the ionic strength of the solution changes (for example, when you move from a low-salt standard to a high-salt sample), the size and density of this ionic atmosphere also change. This directly impacts the dye's molar absorptivity, leading to deviations from the Beer-Lambert law and causing non-linearity in your calibration curve.
Q2: I've noticed a slight shift in the maximum absorbance wavelength (λmax) of this compound in my samples compared to my standards. Is this related to ionic strength?
A: Yes, a shift in λmax, known as a solvatochromic shift, can indeed be caused by changes in ionic strength. While pH is a primary determinant of this compound's color[4], the polarity of the microenvironment around the dye molecule also plays a crucial role.
High concentrations of ions increase the polarity of the solvent. This can stabilize the ground or excited state of the dye molecule differently, leading to a change in the energy required for electronic transition. This energy change manifests as a shift in the λmax. Furthermore, high salt concentrations can promote the aggregation of dye molecules, which can also significantly alter the absorption spectrum.[5] While this effect might be subtle, it can be critical in high-precision assays, leading to inaccurate quantification if you are measuring absorbance at a fixed wavelength.
Q3: How can I definitively determine if ionic strength is the cause of my experimental variability?
A: A systematic diagnostic experiment is the most effective way to confirm the influence of ionic strength. The goal is to isolate ionic strength as the only variable.
Here is a streamlined protocol to test for ionic strength effects:
Experimental Protocol: Ionic Strength Diagnostic
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Prepare a Salt Series: Prepare a series of buffers with identical pH and buffer components, but with varying concentrations of a neutral salt (e.g., NaCl or KCl). For example, you could prepare a 50 mM phosphate buffer (pH 7.4) containing 0 mM, 50 mM, 100 mM, 150 mM, and 200 mM NaCl.
-
Create Test Solutions: Add a fixed amount of the this compound stock solution to each buffer in your salt series to achieve the same final dye concentration in all samples.
-
Spectrophotometric Analysis:
-
Perform a wavelength scan (e.g., from 300 nm to 700 nm) for each solution to determine the λmax.
-
Measure the absorbance of each solution at the λmax identified for the zero-salt condition.
-
-
Analyze the Data: Plot the absorbance and λmax as a function of the added salt concentration. If you observe a systematic change in either absorbance or λmax with increasing ionic strength, this confirms that your assay is sensitive to this variable.
Troubleshooting and Correction Guides
Issue: Inconsistent Results in High-Salt Buffers
Your primary goal is to ensure that the ionic environment of your calibration standards is as close as possible to that of your samples. This practice is known as matrix matching .[6][7][8]
Workflow for Diagnosing and Correcting Ionic Strength Effects
Caption: Workflow for diagnosing and correcting ionic strength effects.
Protocol 1: Correcting for Ionic Strength via Matrix Matching
This is the most robust method for correcting ionic strength effects in spectrophotometric assays.
Step 1: Determine the Ionic Strength of Your Sample Matrix
The ionic strength (µ) is a measure of the total concentration of ions in a solution. It is calculated using the following formula[1]:
µ = ½ Σ(cᵢ * zᵢ²)
Where:
-
cᵢ is the molar concentration of ion i.
-
zᵢ is the charge of ion i.
-
The summation is over all ions in the solution.
Table 1: Ionic Strength Calculation for Common Buffers
| Buffer Component | Concentration | Dissociation | Ions and Charges (z) | Ionic Strength (µ) Contribution |
| NaCl | 150 mM | NaCl → Na⁺ + Cl⁻ | Na⁺ (z=1), Cl⁻ (z=-1) | ½ * [(0.151²) + (0.15(-1)²)] = 0.150 M |
| MgCl₂ | 100 mM | MgCl₂ → Mg²⁺ + 2Cl⁻ | Mg²⁺ (z=2), Cl⁻ (z=-1) | ½ * [(0.102²) + (0.20(-1)²)] = 0.300 M |
| Na₂SO₄ | 50 mM | Na₂SO₄ → 2Na⁺ + SO₄²⁻ | Na⁺ (z=1), SO₄²⁻ (z=-2) | ½ * [(0.101²) + (0.05(-2)²)] = 0.150 M |
| Na₂HPO₄/NaH₂PO₄ | 50 mM (pH ~7.4) | (Complex equilibrium) | Na⁺, H₂PO₄⁻, HPO₄²⁻ | Approx. 0.072 M (Varies with pH) |
Note: For buffer systems like phosphate, the relative concentrations of the different ionic species change with pH, affecting the total ionic strength.
Step 2: Prepare a "Matrix Mimic" Buffer
Create a buffer solution for your standards and blank that has the same pH and ionic strength as your typical sample.
-
Example: If your samples are in a physiological buffer with an ionic strength of approximately 150 mM, your this compound standards should be prepared in a buffer adjusted to 150 mM ionic strength using a neutral salt like KCl or NaCl.
Step 3: Prepare Standards and Run the Assay
-
Use the "Matrix Mimic" buffer to prepare your blank and all serial dilutions of your this compound calibration standards.
-
Dilute your unknown samples using the same "Matrix Mimic" buffer if dilution is necessary.
-
Run the assay as you normally would. By ensuring a consistent ionic environment across all measurements, you minimize variability and restore linearity to your calibration curve.
Advanced Troubleshooting
Q4: What if my sample matrix is unknown or highly variable?
A: If matrix matching is not feasible due to unknown or inconsistent sample composition, the method of standard additions is a powerful alternative. This technique effectively creates an in-sample calibration curve.
The Concept of Standard Additions
In this method, you add known amounts of a standard solution to several aliquots of your unknown sample. The absorbance of each is measured, and the resulting data is plotted. The original concentration of the analyte in the sample can then be determined by extrapolating the fitted line back to the x-axis. This method inherently corrects for matrix effects because the standards are being measured in the exact same ionic environment as the analyte.[9]
Visualizing the Standard Addition Method
Caption: The standard addition workflow.
This guide provides a framework for understanding and mitigating the effects of ionic strength on experiments involving this compound. By applying these principles and protocols, you can enhance the reliability and accuracy of your data.
References
- MFA Cameo. (2022). Alizarin orange. Link
- Benchchem. (2025). A Technical Guide to the Historical Applications of Alizarin in Scientific Research. Link
- Chemistry Learner. (2023). Debye-Huckel limiting law, Ionic strength, Activity and Activity coefficient. Link
- Vedantu. (n.d.).
- Wikipedia. (n.d.). Debye–Hückel theory. Link
- eGyanKosh. (n.d.). DEBYE HÜCKEL THEORY-I. Link
- Sathyabama Institute of Science and Technology. (n.d.). UNIT – 1 – Ionics – SCYA5303. Link
- MDPI. (2022). Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics. Link
- MDPI. (2023).
- ResearchGate. (2020).
- YouTube. (2024). Effect of Ionic Strength on Adsorption: A Deep Dive. Link
- ResearchGate. (n.d.). Influence of ionic strength on dye removal. Link
- Longdom Publishing. (2021).
- Agilent. (2019). Oh, What a Mess!
- ACS Publications. (2019). Matrix Effect Corrections in X-ray Fluorescence Spectrometry. Link
- Chromatography Online. (n.d.).
- Alizarin, pH Indicator, Reagent, 96+% (Dye Content), Certified, 100g. Chemsavers, Inc. Link
- Alizarin Orange. Morrow Archival. Link
- Alizarine Yellow R (Mordant orange 1). MedChemExpress. Link
Sources
- 1. Debye-Huckel limiting law, Ionic strength, Activity and Activity coefficient [chemicalnote.com]
- 2. Debye–Hückel theory - Wikipedia [en.wikipedia.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Alizarin orange - CAMEO [cameo.mfa.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Alizarine orange indicator errors in strong acid-base titrations
Technical Support Center: Titration Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with Alizarine Orange as an indicator in strong acid-strong base titrations. It details the root causes of experimental errors and offers robust troubleshooting protocols and validated alternatives.
Frequently Asked Questions (FAQs)
Q1: Why are my titration results inaccurate and my endpoint unclear when using this compound for a strong acid-strong base titration (e.g., HCl with NaOH)?
A: The primary source of error is a fundamental mismatch between the indicator's properties and the chemistry of the titration. This compound is unsuitable for strong acid-strong base titrations because its pH transition range does not align with the pH at the equivalence point.[1][2] In aqueous solutions, this compound changes color between pH 2.0 and pH 4.0.[3] However, the equivalence point of a strong acid-strong base titration occurs at a neutral pH of 7.0.[4][5] This discrepancy means the indicator changes color (the endpoint) long before the actual stoichiometric neutralization (the equivalence point) is achieved, leading to significant and systematic errors in your results.[6]
Q2: What is an indicator's "pH transition range" and why is it so critical for titration accuracy?
A: An acid-base indicator is a weak organic acid or base that exhibits different colors in its protonated (HIn) and deprotonated (In⁻) forms.[7][8] The "pH transition range" is the specific pH span over which the color change becomes visually apparent as the equilibrium between these two forms shifts. For an accurate titration, the chosen indicator's transition range must bracket the pH of the equivalence point.[7][9] The goal is to have the visible color change—the endpoint—occur at the same volume of titrant as the chemical equivalence point.[6] If the ranges do not overlap, the endpoint will not accurately reflect the equivalence point, invalidating the measurement.[1]
Q3: You mentioned the equivalence point for a strong acid-strong base reaction is pH 7.0. Why is that?
A: The equivalence point in a titration is the point at which the moles of the added titrant are stoichiometrically equal to the moles of the analyte in the sample.[10] In the case of a strong acid (like HCl) and a strong base (like NaOH), both compounds dissociate completely in water.[4] The net ionic reaction is simply the combination of a hydronium ion (H₃O⁺, from the acid) and a hydroxide ion (OH⁻, from the base) to form water:
H⁺(aq) + OH⁻(aq) → H₂O(l)
At the exact moment of neutralization, the only species present in the solution are water and a neutral salt (e.g., NaCl), which does not hydrolyze. Therefore, the resulting solution is neutral, with a pH of 7.0.[4][5][11]
Q4: Can you visually explain how the mismatch between this compound's range and the equivalence point leads to errors?
A: Certainly. The titration curve for a strong acid-strong base reaction shows a very gradual pH change at the beginning, followed by an extremely sharp, almost vertical rise in pH around the equivalence point (pH 7.0). An ideal indicator changes color within this steep region.
This compound, with its transition range of pH 2.0-4.0, completes its color change on the flat, initial part of the curve. This means the color will change after only a small amount of base has been added, significantly underestimating the volume of titrant needed to reach the true equivalence point at pH 7.0. The diagram below illustrates this critical mismatch.
Caption: Troubleshooting workflow for titration errors.
Solution & Experimental Protocol
The definitive solution is to replace this compound with an indicator suitable for a neutral equivalence point.
1. Select an Appropriate Indicator:
Choose an indicator whose pH transition range is centered as closely as possible around pH 7.0. Refer to the table below for validated options.
Table 1: Comparison of Indicators for Strong Acid-Strong Base Titration
| Indicator | pKa (approx.) | pH Transition Range | Color Change (as pH increases) | Suitability |
|---|---|---|---|---|
| This compound | N/A | 2.0 – 4.0 (aqueous) [3] | Orange → Yellow | Unsuitable |
| Bromothymol Blue | 7.1 | 6.0 – 7.6 [12][13] | Yellow → Blue | Excellent |
| Phenol Red | 7.9 [9] | 6.7 – 8.1 [9] | Yellow → Red | Good |
| Phenolphthalein | 9.3 [14] | 8.3 – 10.0 [15][16] | Colorless → Pink | Acceptable * |
| Methyl Orange | 3.7 [14]| 3.1 – 4.4 [14][15]| Red → Yellow | Acceptable * |
*Phenolphthalein and Methyl Orange are considered acceptable because their transition ranges fall on the extremely steep portion of the titration curve, minimizing the volume error to a typically negligible level for many applications. [7][15] 2. Protocol: Control Titration to Validate Indicator Selection
This protocol confirms the error source by comparing results from a suitable indicator and this compound.
-
Objective: To demonstrate the endpoint accuracy of Bromothymol Blue versus the inaccuracy of this compound in the titration of 0.1 M HCl with 0.1 M NaOH.
-
Materials:
-
Standardized 0.100 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.100 M Hydrochloric Acid (HCl) solution
-
Bromothymol Blue indicator solution
-
This compound indicator solution
-
50 mL burette, 25 mL volumetric pipette, 250 mL conical flasks (x3), white tile
-
-
Procedure:
-
Prepare the Burette: Rinse the 50 mL burette with a small amount of the 0.100 M NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume to two decimal places.
-
Prepare the Analyte: Using the volumetric pipette, accurately transfer 25.00 mL of 0.100 M HCl into a 250 mL conical flask.
-
Add Indicator (Test 1 - Bromothymol Blue): Add 2-3 drops of Bromothymol Blue indicator to the flask. The solution should turn yellow.
-
Titrate: Place the flask on a white tile under the burette. Slowly add the NaOH titrant while constantly swirling the flask. As the endpoint nears, the blue color will persist for longer. Add the NaOH drop by drop until the solution turns from yellow to a permanent green (the intermediate color) or light blue.
-
Record Data: Record the final burette volume. Calculate the total volume of NaOH added.
-
Repeat: Repeat steps 2-5 two more times for consistency. The volumes should agree within ±0.10 mL.
-
Change Indicator (Test 2 - this compound): Rinse the flasks thoroughly. Repeat steps 2 and 3, but this time add 2-3 drops of this compound indicator.
-
Titrate and Observe: Repeat the titration (steps 4 and 5). Note the significantly smaller volume of NaOH required to see the color change from orange to yellow.
-
-
Expected Results & Analysis:
-
With Bromothymol Blue: The volume of NaOH required will be very close to 25.00 mL, correctly identifying the 1:1 stoichiometric equivalence point.
-
With this compound: The volume of NaOH will be substantially less than 25.00 mL, demonstrating a premature endpoint and confirming its unsuitability.
-
References
- Titration of a Strong Acid With A Strong Base. (2022). Chemistry LibreTexts. [Link]
- Titration of a strong acid with a strong base. (n.d.). Khan Academy. [Link]
- Common Errors and Tips for Accurate Titr
- Which indicators are suitable to be used in titration of HCl and NaOH? (2018). Quora. [Link]
- Titrating sodium hydroxide with hydrochloric acid | Class experiment. (n.d.).
- Chemistry - titration and sources of error. (n.d.). Dynamic Science. [Link]
- Strong acid–strong base titr
- How can using the incorrect indicator impact your results of measuring the equivalence point of a titration? (n.d.). Homework.Study.com. [Link]
- What Are Common Titration Errors? (2025). Chemistry For Everyone - YouTube. [Link]
- Strong Acid-Strong Base Titrations. (n.d.).
- Which indicator is most appropriate for the titration of HCl with NaOH? (2023). brainly.com. [Link]
- Alizarin. (n.d.). Wikipedia. [Link]
- Acid-Base Titrations. (2022). Chemistry LibreTexts. [Link]
- Sources of errors in titr
- Alizarin, synthetic. (2022). MFA Cameo. [Link]
- How to choose an indicator for an acid-base titr
- Strong Acid / Strong Base Titration Curve - All pH Calculations. (2022). Justin Siebert - YouTube. [Link]
- The indicator used in the titration of a strong acid and a strong base is: a. Phenolphthalein b. Methyl c. Alizarin Yellow d. Red litmus. (2023). brainly.com. [Link]
- pH Indic
- Indicator Data Table. (n.d.). [Source not further specified].
- Alizarin Dye. (n.d.). Scribd. [Link]
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. (2020). PubMed. [Link]
- Alizarin orange. (2022). MFA Cameo. [Link]
- Chart of pH Indicator Ranges. (n.d.). The Science Company. [Link]
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using - RSC Publishing. (2020). [Link]
- Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. (2020).
- Alizarine Yellow R. (n.d.). Wikipedia. [Link]
- Titration. (n.d.). University of Massachusetts. [Link]
- Why is methyl orange used in the titration of strong bases and weak acids? (2019). Quora. [Link]
- Acid-base indic
- Titr
Sources
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Titration - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. How to choose an indicator for an acid-base titration - Crunch Chemistry [crunchchemistry.co.uk]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Khan Academy [khanacademy.org]
- 12. brainly.com [brainly.com]
- 13. Chart of pH Indicator Ranges [sciencecompany.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. quora.com [quora.com]
- 16. Titration [vanderbilt.edu]
Technical Support Center: Minimizing Metal Ion Interference with Alizarine Orange
Welcome to the technical support center for Alizarine Orange applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing metal ion interference in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work as an indicator and chelator?
This compound (1,2-dihydroxy-3-nitroanthraquinone) is an organic dye and a derivative of alizarin.[1] Its molecular structure contains a critical functional region consisting of two adjacent hydroxyl (-OH) groups on an anthraquinone framework.[1] This specific arrangement allows this compound to act as a bidentate chelating agent, meaning it can bind to a single metal ion at two points, forming a stable ring structure known as a chelate.[2]
The interaction with metal ions or changes in pH alters the electronic structure of the molecule, leading to a visible color change. This property makes it useful as both a metal ion indicator and a pH indicator. In aqueous solutions, it changes from orange at pH 2.0 to yellow at pH 4.0.
Q2: Why do metal ions interfere with my this compound-based assays?
Metal ion interference is a common challenge in assays using chelating dyes like this compound. The interference arises from the fundamental chemistry of the dye itself. The hydroxyl groups that are essential for its function as an indicator are also prime binding sites for a wide range of metal cations.[2]
When interfering metal ions are present in your sample, they compete with your analyte of interest or with protons (in the case of pH measurements) for the binding sites on the this compound molecule. This competitive binding can lead to:
-
False Positives/Negatives: An interfering metal ion might form a colored complex with this compound that mimics the signal of your target analyte.
-
Inaccurate Quantification: The presence of interfering ions can consume the this compound reagent, leading to an underestimation of your analyte's concentration.
-
Shifted pH Readings: Metal ions can displace protons from the hydroxyl groups, causing inaccurate pH measurements.
The extent of this interference is dependent on the concentration of the interfering ions and the stability of the complexes they form with this compound.
Q3: Which metal ions are most likely to cause interference?
Common culprits for interference include polyvalent cations that form stable complexes with this compound. These include, but are not limited to:
-
Iron (Fe³⁺)
-
Aluminum (Al³⁺)
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Calcium (Ca²⁺)
-
Magnesium (Mg²⁺)
The stability of these metal-dye complexes is a key factor in determining the extent of interference. The higher the stability constant (log K) of the complex, the more strongly the metal ion will bind to this compound, and the more significant the interference will be.[3][4]
Troubleshooting Guides: A Proactive Approach to Interference
Issue 1: Inconsistent or Non-reproducible Results in Spectrophotometric Analysis
Possible Cause: Uncontrolled metal ion interference from your sample matrix or reagents.
Troubleshooting Steps:
-
Analyze Your Reagents: Run a blank experiment containing all your reagents (buffer, solvent, etc.) except for your sample. A significant background signal suggests contamination in your reagents.
-
Characterize Your Sample Matrix: If possible, analyze your sample for the presence of common interfering metal ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]
-
Implement pH Control: The formation of metal-Alizarine Orange complexes is highly pH-dependent.[6] By carefully controlling the pH of your assay, you can often selectively prevent the formation of interfering complexes.
Workflow for pH Optimization
Caption: Logical workflow for pH optimization to minimize metal ion interference.
Issue 2: Known Presence of High Concentrations of Interfering Metal Ions
Possible Cause: Your sample inherently contains high levels of interfering ions (e.g., environmental samples, biological digests).
Troubleshooting Strategy: Chemical Masking
Chemical masking is a technique used to "hide" interfering ions from this compound by forming a more stable complex with a "masking agent."[5] This prevents the interfering ion from reacting with your indicator dye.
Common Masking Agents and Their Targets:
| Masking Agent | Target Ions | Notes |
| Ascorbic Acid | Fe³⁺, Ti⁴⁺ | Reduces Fe³⁺ to Fe²⁺, which forms a less stable complex with this compound.[1][5][7] |
| Cyanide (CN⁻) | Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Caution: Highly Toxic. Forms very stable cyanide complexes.[2] |
| Triethanolamine | Al³⁺, Fe³⁺ | Effective in alkaline solutions. |
| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ca²⁺, Mg²⁺ | Forms stable fluoride complexes. |
| Thioglycolic Acid | Fe³⁺, Cu²⁺ | Can be used to mask iron in acidic solutions.[5][7] |
Experimental Protocol: Masking Iron (Fe³⁺) Interference with Ascorbic Acid
This protocol is adapted from a method developed for Alizarin Red S, a close analog of this compound, and is effective for masking significant iron interference.[1][5][7]
-
Prepare a 10% (w/v) Ascorbic Acid Solution: Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh weekly.[8]
-
Sample Preparation: To your sample aliquot, add a sufficient volume of the 10% ascorbic acid solution. A general starting point is 2 mL of 10% ascorbic acid for every 50 mL of final sample volume, which can mask up to 3000 ppm of iron.[5][7]
-
Incubation: Allow the sample to incubate with the ascorbic acid for at least 10-15 minutes to ensure the complete reduction of Fe³⁺ to Fe²⁺.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for your analysis. For many applications involving aluminum determination with alizarin dyes, a pH range of 3.6-5.6 is used, often maintained with an acetate buffer.[5][8]
-
Addition of this compound: Add your this compound reagent and proceed with your standard protocol.
Visualizing the Masking Process
Caption: Mechanism of ascorbic acid as a masking agent for Fe³⁺ interference.
Expert Insights & Best Practices
-
Understand Your System's Stability Constants: The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand (in this case, this compound). A higher log K value indicates a more stable complex. For example, the stability constant for Al(III)-Alizarin is significantly higher than for Mg(II)-Alizarin, suggesting that aluminum will be a more potent interferent.[4]
-
Method of Standard Additions: When dealing with complex sample matrices where creating a matching blank is difficult, the method of standard additions can be a powerful tool to overcome matrix effects and quantify your analyte accurately.
-
Consider Alternative Dyes: If interference from a specific metal ion cannot be effectively managed, consider whether another indicator with a different metal selectivity profile might be more suitable for your application.
-
Purity of Reagents: Always use high-purity water and analytical grade reagents to minimize the introduction of contaminating metal ions.
By understanding the chemical principles of this compound and the nature of metal ion interference, you can proactively design your experiments to minimize these effects, leading to more accurate and reliable data.
References
- MFA Cameo. (2022). Alizarin orange.
- Aabidin, H. Z. U., Hamayun, M. A., Inam, A., Rahim, Z., & Bhatti, I. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 47(5), 963-973. [Link]
- Kıyak, E., & Özpınar, G. A. (2016). The Determination of the Stability Constants Binary Complexes of Alizarin with Ca(II) and Zn(II) by Potentiometrie and Spectrophotometric Methods. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(12), 1409-1413. [Link]
- Kıyak, E., & Özpınar, G. A. (2016). The Determination of the Stability Constants Binary Complexes of Alizarin with Mg (II) and Al(III) by Potentiometrie and Spectrophotometric Methods. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(12), 1404-1408. [Link]
- Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Semantic Scholar. [Link]
- El-Sayed, Y. S., et al. (2014). Spectrophotometeric Studies on Binary and Ternary complexes of Some Metal Ions with Alizarin Red S and Cysteine. International Journal of Advanced Research, 2(10), 570-584. [Link]
- Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. TÜBİTAK Academic Journals. [Link]
- Supian, S. M., et al. (2013). Quantitative determination of Al(III) ion by using Alizarin Red S including its microspheres optical sensing material. Analytical Methods, 5(10), 2602-2609. [Link]
- Ling, T. L., et al. (2024). Spectrophotometric Detection of Fe3+ Ion Based on Alizarin Red S (ARS) Reagent. Malaysian Journal of Chemistry, 26(1), 10-18. [Link]
- Aabidin, H. Z. U., et al. (2023). Effect of iron and various masking agents on calculated concentration of aluminum.
- Mostafa, O. I., & El Assaf, H. (2005). Chelating behaviour of alizarin dyes with divalent metal ions [Mn[2+], Co[2+], Ni[2+], Cu[2+], Zn[2+]]. Egyptian Journal of Chemistry, 48(5), 545-561. [Link]
- Al-Gburi, L. J., & Al-Noor, T. H. (2023). Metal complexes of alizarin and their biological and industrial applications: A literature review. Analytical Science & Technology, 36(2), 55-67. [Link]
- Anjelita, M. Y., & Rismiati, Z. (2024). Selectivity Test of Alizarin Red S Complexing with Heavy Metals.
- Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis ofaluminum from soil samples using Alizarin Red S.
- Various Authors. (2025). Metal Complexes with Alizarin and Alizarin Red S: Electronic Absorption Spectra and Structure of Ligands.
- Various Authors. (2025). Alizarin Red S as an electrochemical indicator for saccharide recognition.
- Alizadeh, K., Rezaei, B., & Nemati, H. (2023). A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane. MethodsX, 11, 102462. [Link]
- N/A. (n.d.). Experiment 2-3 Qualitative Analysis of Metal Ions in Solution. N/A. [Link]
- Leng, F., et al. (2016). Spectrophotometric method for determination of trace aluminum with application of Alizarin Red S.
- Al-Mashhadani, M. H. H., & Al-Bayati, Y. K. H. (2022). Determination of Aluminum (III) by Alizarin DYE in Pharmaceutical Sample and Aqueous Solution.
- Various Authors. (n.d.). pH shift (or jump) for concentration of alizarin fixed at 1,5 mM during...
- Colman, B. P., et al. (2012). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Chemosphere, 86(6), 639-644. [Link]
- Abd Aziz, N. A., et al. (2020). Optimization of pH and Contact Time of Media in Removing Calcium and Magnesium from Groundwater.
Sources
- 1. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of Alizarine Orange Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the photodegradation of Alizarine Orange. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Introduction: Understanding this compound Photodegradation
This compound, also known as Alizarin Yellow R or Mordant Orange 1, is an azo dye characterized by its complex aromatic structure, which makes it resistant to biodegradation.[1] Photocatalytic degradation offers a promising method for breaking down this and similar dye molecules into less harmful compounds. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with a suitable light source (e.g., UV or sunlight), generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH).[2][3] These radicals are the primary agents responsible for the oxidative degradation of the dye.[2]
This guide is designed to address the common challenges encountered during these experiments, from inconsistent results to low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not degrading or degrading very slowly?
A1: Several factors can contribute to low degradation efficiency. Here's a checklist of potential causes:
-
Incorrect Wavelength: Ensure your light source emits photons with energy equal to or greater than the bandgap of your photocatalyst. For TiO₂ (anatase), this typically requires UV light (λ < 387 nm). If you are using visible light, you may need a doped or modified photocatalyst to enable visible light absorption.[4]
-
Insufficient Catalyst Loading: An optimal catalyst concentration is crucial. Too little catalyst provides insufficient active sites for the reaction.[2]
-
Catalyst Agglomeration: At very high concentrations, catalyst nanoparticles can aggregate, which reduces the available surface area for light absorption and dye adsorption, leading to decreased efficiency.[2]
-
Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface—a critical step in the degradation process.[2][5]
-
High Initial Dye Concentration: A very high concentration of the dye can prevent light from penetrating the solution and reaching the catalyst surface, a phenomenon known as the inner filter effect.[1][2]
Q2: I'm observing inconsistent degradation rates between experiments. What could be the cause?
A2: Reproducibility issues often stem from subtle variations in experimental conditions:
-
Temperature Fluctuations: While photodegradation is less sensitive to temperature than thermal catalysis, significant variations can still affect reaction kinetics. It's advisable to use a thermostated reactor.
-
Inconsistent Stirring: Inadequate or inconsistent stirring can lead to the settling of the photocatalyst, preventing a uniform suspension and reducing the interaction between the catalyst, dye, and light.
-
Lamp Age and Output: The intensity of your lamp can decrease over time, leading to slower degradation rates. It's good practice to periodically check the lamp's output.
Q3: How do I choose the right photocatalyst for this compound degradation?
A3: The choice of photocatalyst depends on your specific experimental goals and available equipment:
-
Titanium Dioxide (TiO₂): Particularly the P25 formulation (a mix of anatase and rutile phases), is a widely used, effective, and commercially available photocatalyst for UV-mediated degradation.[6]
-
Zinc Oxide (ZnO): Another efficient UV-active photocatalyst, sometimes showing better performance than TiO₂ for certain dyes.[7][8]
-
Doped Photocatalysts: If you aim to utilize visible light (e.g., sunlight), consider using catalysts doped with metals (like Cu or Bi) or non-metals.[4][9] Doping can lower the bandgap energy, allowing the catalyst to be activated by lower-energy photons.[4][9]
Q4: What is the expected degradation pathway for this compound?
A4: The degradation of azo dyes like this compound is a complex process involving several steps. The primary mechanism involves the attack of hydroxyl radicals on the dye molecule. This leads to the cleavage of the azo bond (–N=N–), which is often responsible for the color of the dye.[6][10] Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and eventual mineralization into CO₂, H₂O, and inorganic ions.[6][10] Intermediates such as phthalic acid have been identified in the degradation of similar alizarin dyes.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Decolorization | Inactive Catalyst | Ensure the catalyst has not been deactivated. If reusing the catalyst, make sure it has been properly washed and dried. Consider calcining the catalyst to restore its activity. |
| Light Source Incompatibility | Verify that the emission spectrum of your lamp is appropriate for the bandgap of your photocatalyst. For TiO₂, a UV-A lamp is typically required. | |
| Sub-optimal pH | Perform a pH optimization study. For TiO₂ and Alizarine dyes, acidic conditions (around pH 3) have often been found to be optimal for degradation.[2] | |
| Reaction Stops Prematurely | Catalyst Poisoning | Intermediates formed during degradation can sometimes adsorb strongly onto the catalyst surface, blocking active sites. Analyze your solution for intermediates using techniques like HPLC or LC-MS. |
| Photocatalyst Instability | Some photocatalysts can undergo photocorrosion, especially at extreme pH values. Check the literature for the stability range of your specific catalyst. | |
| Inconsistent Results | Non-uniform Catalyst Suspension | Use a magnetic stirrer at a consistent speed that ensures the catalyst remains suspended without creating a vortex that could reduce the liquid's surface exposure to light. |
| Fluctuations in Initial Dye Concentration | Prepare a fresh stock solution of this compound for each set of experiments and verify its concentration using a spectrophotometer before starting the reaction. | |
| Difficulty Separating Catalyst After Reaction | Very Small Nanoparticle Size | If using very fine nanoparticles, centrifugation at higher speeds or for longer durations may be necessary. Alternatively, consider using immobilized catalysts on a solid support. |
Experimental Protocols & Methodologies
Protocol 1: Standard Photocatalytic Degradation of this compound
This protocol outlines a standard procedure for evaluating the photocatalytic degradation of this compound using a TiO₂ catalyst and a UV light source.
1. Preparation of Reagents:
- Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
- Prepare working solutions of the desired concentration (e.g., 10-50 mg/L) by diluting the stock solution.[2]
2. Experimental Setup:
- A typical setup consists of a batch photoreactor, a UV lamp (e.g., 16W mercury lamp) placed inside a cooling jacket (like Pyrex glass) to maintain a constant temperature, and a magnetic stirrer.[2][12]
3. Photodegradation Procedure:
- Add a specific volume of the this compound working solution (e.g., 50 mL) to the photoreactor.
- Add the desired amount of photocatalyst (e.g., TiO₂ at a concentration of 1 g/L or 100 mg per 100 mL).[2]
- Before irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- Turn on the UV lamp to initiate the photodegradation reaction.
- Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).
- Immediately after withdrawal, filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.
4. Analysis:
- Measure the absorbance of the filtered samples at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
- The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration (or absorbance) and Cₜ is the concentration (or absorbance) at time t.
Diagrams and Visualizations
Experimental Workflow
A typical workflow for a photodegradation experiment.
Simplified Photodegradation Mechanism
The general mechanism of photocatalytic dye degradation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15] Alizarine dyes can stain skin and clothing.[13]
-
Handling of Nanoparticles: When handling photocatalyst powders, avoid inhalation. Use a fume hood or wear a dust mask.[16]
-
UV Radiation: Protect your eyes and skin from exposure to UV radiation from the lamp. Ensure the photoreactor is properly shielded.
-
Waste Disposal: Dispose of dye solutions and catalyst waste in accordance with your institution's and local regulations.[14][16]
References
- Yuan, J. (n.d.). Photocatalytic degradation of alizarin yellow R using TiO_2 as catalyst: mechanistic and kinetic investigations. Semantic Scholar.
- Ahmed, M., et al. (2023). Efficient photocatalytic degradation of toxic Alizarin yellow R dye from industrial wastewater using biosynthesized Fe nanoparticle and study of factors affecting the degradation rate. ResearchGate.
- Poulios, I., et al. (2000). Photocatalytic degradation of various types of dyes (Alizarin S, Crocein Orange G, Methyl Red, Congo Red, Methylene Blue) in water by UV-irradiated titania. ResearchGate.
- Amalraj, A., & Pius, A. (2014). Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst. Open Science Publications.
- Gupta, N. S., et al. (2024). The enhanced photocatalytic degradation of alizarin red s dye using cu-doped tio2 nanoparticles under uva, led, and sunlight irradiation. RASĀYAN Journal of Chemistry.
- Saeed, K., et al. (2018). Photodegradation mechanism of alizarin red dye. ResearchGate.
- Kumar, S., et al. (2015). The visible light-driven photocatalytic degradation of Alizarin red S using Bi-doped TiO2 nanoparticles. New Journal of Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: Alizarin.
- Yuan, J., et al. (2009). Photocatalytic degradation of alizarin yellow R using TiO2 as catalyst: Mechanistic and kinetic investigations. ResearchGate.
- Lizama, C., et al. (2002). Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation in Air-Equilibrated Aqueous TiO2 Dispersions. Environmental Science & Technology.
- Joshi, M., & Shrivastava, V. S. (2011). Degradation of alizarin red-S (a textiles dye) by photocatalysis using ZnO2 and TiO2 as photocatalyst. ResearchGate.
- Wang, H., et al. (2021). The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa. National Institutes of Health.
- Muhammad, A. S., et al. (2021). Photocatalytic Degradation of Alizarin Red S by Using a Layered Zn/Al-NO3 Double Hydroxides. Journal of Chemical Society of Nigeria.
- SD Fine-Chem. (n.d.). ALIZARIN RED S Safety Data Sheet.
- Saeed, K., et al. (2018). Photocatalytic degradation of alizarin red dye in aqueous medium using carbon nanotubes/Cu–Ti oxide composites. ResearchGate.
- Solis, H., et al. (2016). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. International Journal of Environmental Science and Development.
- Iqbal, M., et al. (2021). Photocatalytic Degradation of Alizarin Red S, Amaranth, Congo Red, and Rhodamine B Dyes Using UV Light. Hindawi.
- Iqbal, M., et al. (2021). Photocatalytic Degradation of Alizarin Red S, Amaranth, Congo Red, and Rhodamine B Dyes Using UV Light Modified Reactor and ZnO, TiO2, and SnO2 as Catalyst. ResearchGate.
- Khan, I., et al. (2021). Experimental setup for the photocatalytic degradation of Alizarin Red S. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 3. researchgate.net [researchgate.net]
- 4. The visible light-driven photocatalytic degradation of Alizarin red S using Bi-doped TiO2 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Photocatalytic degradation of alizarin yellow R using TiO_2 as catalyst: mechanistic and kinetic investigations | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Alizarin Yellow R SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. southwest.tn.edu [southwest.tn.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Alizarin Dyes Technical Support Center: Storage, Troubleshooting, and Best Practices
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Alizarin dyes. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, field-proven insights, and troubleshooting solutions for the proper storage and use of Alizarin dyes, specifically Alizarin Red S and Alizarin Yellow R. Given that "Alizarine Orange" can be an ambiguous term, this guide addresses the two most common Alizarin variants used in laboratory settings.
Part 1: Frequently Asked Questions (FAQs) on Proper Storage
This section addresses the most common questions regarding the proper storage of Alizarin Red S and Alizarin Yellow R in both solid and solution forms.
Q1: What are the ideal storage conditions for solid Alizarin Red S and Alizarin Yellow R powder?
Proper storage of the solid dyes is crucial for maintaining their long-term stability and performance. Both Alizarin Red S and Alizarin Yellow R are stable at room temperature when stored correctly.
| Dye | Storage Temperature | Conditions | Shelf Life |
| Alizarin Red S | 15-25 °C (Room Temperature) | Keep in a tightly sealed container in a dry, well-ventilated area, protected from light. | Indefinite if stored properly. |
| Alizarin Yellow R | Room Temperature | Store in a cool, dry place in a tightly closed container.[1] | Indefinite if stored properly.[1] |
Causality Behind Storage Choices: The primary enemies of solid Alizarin dyes are moisture and light. Moisture can lead to clumping and degradation, while prolonged exposure to light can cause photochemical degradation, reducing the dye's efficacy. A tightly sealed container in a dry environment prevents hydration and contamination.
Q2: How should I prepare and store Alizarin dye stock solutions?
The stability of Alizarin dyes in solution is significantly different from their solid form. It is highly recommended to prepare fresh solutions for optimal results, especially for quantitative assays.[2]
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):
-
Preparation: Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.[3][4][5] Adjust the pH to 4.1-4.3 using dilute ammonium hydroxide or hydrochloric acid.[3][4] This pH is critical for specific calcium staining.[2][3][4][5]
-
Short-term Storage: The solution can be stable for up to one month when stored at 4°C and protected from light.[4] However, for consistent and reproducible results, fresh preparation is always advised.[2]
Alizarin Yellow R Solution:
-
Preparation: The solvent will depend on the application. It is soluble in water.[1] For stock solutions used in cell-based assays, DMSO is also a common solvent.[6]
-
Long-term Storage of Stock Solutions: For Alizarin Yellow R dissolved in DMSO, stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[6][7][8][9] It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[6][7][8]
Expert Insight: The pH of the Alizarin Red S staining solution is a critical parameter. A pH outside the 4.1-4.3 range can lead to non-specific staining or a color shift to yellow, indicating an issue with the solution's acidity.[2]
Part 2: Troubleshooting Guides for Common Staining Issues
This section provides a systematic approach to resolving common problems encountered during Alizarin staining experiments, with a focus on issues that may arise from improper storage or solution preparation.
Troubleshooting Alizarin Red S Staining
Issue 1: Weak or No Staining
This is a frequent issue that can often be traced back to the staining solution or the experimental procedure.
Troubleshooting Workflow for Weak or No Alizarin Red S Staining
Caption: A decision tree to diagnose and resolve weak or absent Alizarin Red S staining.
Issue 2: High Background or Non-Specific Staining
Excessive background staining can obscure the specific orange-red precipitates of calcium deposits.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect pH of Staining Solution | A pH outside the optimal range of 4.1-4.3 can cause the dye to bind non-specifically to other components of the sample.[5] | Prepare a fresh staining solution and carefully calibrate the pH using a pH meter.[3] |
| Overstaining | Leaving the sample in the staining solution for too long can lead to non-specific binding. | Optimize the staining time. For many cell culture applications, 20-30 minutes is sufficient.[5] |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye in the background. | Increase the number and duration of washing steps with distilled water after removing the staining solution.[3] |
| Staining Solution Concentration Too High | A higher than necessary concentration can increase background. | Ensure the staining solution is prepared at the recommended 2% (w/v) concentration.[3] |
Troubleshooting Alizarin Yellow R Staining
Issue: Staining Appears Yellow Instead of Orange/Red
Alizarin Yellow R is a pH indicator, and its color is dependent on the pH of the environment.
Logical Relationship for Alizarin Yellow R Color
Caption: The color of Alizarin Yellow R is a direct function of the solution's pH.
Troubleshooting Steps:
-
Verify pH: The most common reason for a yellow color is that the pH of the staining solution or the local environment of the tissue is below the transition range of the indicator.[10] The color change for Alizarin Yellow R occurs between pH 10.1 (yellow) and 12.0 (red).[1]
-
Check for Contaminants: Acidic contaminants in your buffers or on your glassware can lower the pH and cause a color shift.
-
Solution Age: While less common for pH indicators if stored properly, an old or degraded solution might not perform as expected. If in doubt, prepare a fresh solution.
Part 3: Experimental Protocols
For reliable and reproducible results, adherence to a validated protocol is essential.
Protocol for Preparation of 2% Alizarin Red S Staining Solution (pH 4.1-4.3)
Materials:
-
Alizarin Red S powder
-
Distilled water
-
0.1% Ammonium hydroxide or 0.1% Hydrochloric acid
-
pH meter
-
0.22 µm filter (optional)
Procedure:
-
Weigh out 2 grams of Alizarin Red S powder and add it to 100 mL of distilled water in a beaker with a stir bar.[3][5]
-
Mix thoroughly until the powder is completely dissolved.[5]
-
Calibrate your pH meter and measure the pH of the solution.
-
Carefully add 0.1% ammonium hydroxide dropwise to raise the pH, or 0.1% hydrochloric acid to lower it, until the pH is stable between 4.1 and 4.3.[3][4]
-
For cell culture applications, it is recommended to filter the solution through a 0.22 µm filter to remove any particulates.[3]
-
Store at 4°C, protected from light, for up to one month. For best results, use a freshly prepared solution.[4]
References
- Alizarine Yellow R (Mordant orange 1) | Azo Dye | MedChemExpress. URL: https://www.medchemexpress.com/alizarine-yellow-r.html
- Alizarin - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/alizarin-72-48-0
- Optimizing Alizarin Staining for Cellular Applications: A Technical Support Guide - Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - Lab Alley. URL: https://www.laballey.com/products/alizarin-yellow-r-dry-stain
- Alizarine Yellow R (Mordant orange 1) | Azo Dye | MedChemExpress. URL: https://www.medchemexpress.com/Alizarine-Yellow-R.html
- Alizarin Yellow R Safety Data Sheet (SDS) - Flinn Scientific. URL: https://www.flinnsci.com/sds/150.10/alizarin-yellow-r/
- Safety Data Sheet: Alizarin - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4476-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg1ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzU0NTEyMDc3MTAucGRmfGUzYjQwMzBlM2I4YjQxZWI3ZWY3YjA3YjQxZTZiODg5YjYyYjI0ZDM0YjQ0ZjM1YjM5YjM5YjM5YjM5YjM5
- Safety Data Sheet - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=A5533
- Alizarine Yellow R (Mordant orange 1) | Azo Dye | MedChemExpress. URL: https://www.medchemexpress.com/ja/alizarine-yellow-r.html
- Alizarine Yellow R (Mordant orange 1) | Azo Dye | MedChemExpress. URL: https://www.medchemexpress.com/kr/Alizarine-Yellow-R.html
- alizarin ar - msds cas - Oxford Lab Fine Chem LLP. URL: https://oxfordlabfinechem.com/product/alizarin-ar-msds-cas-72-48-0
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/195073
- issues with Alizarin Red S staining turning yellow and solutions - Benchchem. URL: https://www.benchchem.com/technical-center/alizarin-red-s-staining-turns-yellow
- Application Notes and Protocols for Alizarin Staining in Fixed Cells - Benchchem. URL: https://www.benchchem.com/technical-center/alizarin-staining-in-fixed-cells
- Technical Support Center: Troubleshooting Staining with Alizarin Red S (Pigment Red 83) - Benchchem. URL: https://www.benchchem.com/technical-center/troubleshooting-staining-with-alizarin-red-s
- [Histonet] Alizarin Red Troubleshooting. URL: https://www.histonet.org/ml/histonet/2010-09/msg00392.html
- Alizarin Red S certified by the Biological Stain Commission 130-22-3 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/a5533
- Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains - Ethos Biosciences. URL: https://www.ethosbiosciences.com/wp-content/uploads/2020/09/Ethos-Biosciences-Troubleshooting-eBook.pdf
- The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8568856/
- Photocatalytic degradation of various types of dyes (Alizarin S, Crocein Orange G, Methyl Red, Congo Red, Methylene Blue) in water by UV-irradiated titania - ResearchGate. URL: https://www.researchgate.
- Alizarine Yellow R - Wikipedia. URL: https://en.wikipedia.org/wiki/Alizarine_Yellow_R
- Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation - ResearchGate. URL: https://www.researchgate.
Sources
- 1. Alizarin Yellow R SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
Technical Support Center: Alizarine Orange Solutions
Welcome to the technical support center for Alizarine Orange solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving solution clarity. As a nitrated derivative of alizarin, this compound presents unique challenges in solution preparation and filtration.[1] This document offers a structured approach to overcoming these challenges, rooted in the fundamental chemical and physical properties of the dye.
Understanding this compound: Key Properties
A thorough understanding of this compound's characteristics is foundational to troubleshooting. Its behavior in solution is dictated by its molecular structure, which includes an anthracenedione core, two hydroxyl groups, and a nitro group.[1]
| Property | Value/Characteristic | Significance for Filtration |
| Molecular Formula | C₁₄H₇NO₆ | Influences solubility and potential for molecular interactions. |
| Molecular Weight | 285.21 g/mol | Relevant for selecting appropriate filter pore sizes.[1][2][3] |
| Appearance | Orange needles or plates (when crystallized from acetic acid).[1][2] | The physical form can provide clues about the purity of the starting material. |
| Solubility | Yellow in organic solvents, purple-red in dilute aqueous alkali, and orange in H₂SO₄.[2] | The pH of the solution is a critical factor in maintaining solubility and preventing precipitation. |
| Aggregation | Dyes with hydrophobic π-π conjugated structures, like this compound, tend to self-associate and form aggregates in aqueous solutions.[4] | Aggregation can lead to filter clogging and inaccurate concentration measurements. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or hazy after preparation. What is the likely cause?
A1: Cloudiness or haziness in your this compound solution is often due to either incomplete dissolution or precipitation of the dye. This can be caused by several factors:
-
Incorrect Solvent: this compound has specific solubility patterns. Ensure you are using a compatible solvent. It is soluble in some organic solvents and dilute aqueous alkali.[2]
-
pH Imbalance: The pH of an aqueous solution is critical. This compound's color and solubility change significantly with pH.[2][5] An incorrect pH can lead to precipitation.
-
Low-Quality Starting Material: Impurities in the this compound powder can be insoluble in your chosen solvent.
-
Low Temperature: Solubility generally decreases with temperature. Preparing the solution at a slightly elevated temperature (if the dye's stability permits) can aid dissolution.
Q2: I'm observing a gradual precipitation in my filtered this compound solution over time. Why is this happening?
A2: This is likely due to either slow aggregation of the dye molecules or a gradual change in the solution's conditions.
-
Aggregation: Many organic dyes, especially those with planar aromatic structures, can form aggregates (dimers, trimers, etc.) in solution, which can eventually grow large enough to precipitate.[4]
-
pH Shift: Absorption of atmospheric CO₂ can lower the pH of alkaline solutions, potentially causing the dye to precipitate.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the dye will increase, possibly exceeding its solubility limit.
Q3: Can I use any type of membrane filter for my this compound solution?
A3: No, the choice of membrane filter is crucial for successful filtration. You need to consider:
-
Chemical Compatibility: The filter membrane must be compatible with the solvent you are using. For organic solvents, a PTFE (polytetrafluoroethylene) or nylon membrane is often a good choice.[6] For aqueous solutions, consider nylon, PVDF (polyvinylidene fluoride), or PES (polyethersulfone).
-
Pore Size: The pore size should be small enough to remove undissolved particles and aggregates but not so small that it becomes clogged too quickly. A 0.22 µm or 0.45 µm pore size is typically used for clarification.[6][7]
-
Binding Affinity: Some membranes can bind to organic molecules, which would reduce the concentration of your dye in the filtrate. Low-protein-binding membranes like PVDF are often a good choice to minimize this effect.
Troubleshooting Guide: Clogged Filters and Poor Clarity
This section provides a systematic approach to diagnosing and resolving common filtration problems.
Problem 1: The filter clogs immediately or very quickly.
This is a common issue that can bring your workflow to a halt. The underlying cause is usually a high load of particulates or aggregates in the pre-filtered solution.
Caption: Troubleshooting workflow for immediate filter clogging.
-
Ensure Complete Dissolution: Before filtration, visually inspect the solution against a light source. If you see suspended particles, the dye is not fully dissolved. Try gentle heating or extended stirring. For some organic dyes, sonication can be effective in breaking up small agglomerates.
-
Pre-filtration: For solutions with a high particulate load or visible precipitates, pre-filtration is essential. You can either:
-
Centrifuge: Pellet the larger particles by centrifuging the solution and then carefully decanting the supernatant for final filtration.
-
Use a Coarser Pre-filter: Pass the solution through a filter with a larger pore size (e.g., 5 µm) before the final sterilizing-grade filtration (e.g., 0.22 µm).[6]
-
-
Address Aggregation: The aromatic structure of this compound makes it prone to π-π stacking and aggregation.[4]
-
Sonication: This can temporarily break up aggregates before filtration.
-
pH Adjustment: Since this compound's solubility is pH-dependent, adjusting the pH may help to reduce aggregation.[2] Experiment with small aliquots to find the optimal pH for solubility without degrading the compound.
-
Problem 2: The filtrate is not clear, or clarity diminishes over time.
If the filtered solution is still not clear, or if it becomes cloudy after a period, the issue may be related to smaller aggregates passing through the filter or post-filtration precipitation.
Caption: Decision pathway for addressing post-filtration cloudiness.
-
Re-evaluate Filter Pore Size: If you are using a 0.45 µm filter, smaller aggregates might be passing through. Consider using a 0.22 µm or even a 0.1 µm filter for more stringent clarification.
-
Assess Solution Stability:
-
pH Stability: If your solution is alkaline, it can absorb CO₂ from the air, lowering the pH and causing the dye to precipitate. Store the solution in a tightly sealed container.
-
Temperature Stability: Ensure that the storage temperature is not significantly lower than the preparation temperature, as this can cause the dye to crystallize out of solution.
-
Light Sensitivity: Some organic dyes can degrade upon exposure to light, and the degradation products may be less soluble.[8][9][10] Store your solution in an amber bottle or protected from light.
-
Experimental Protocol: Clarification of an this compound Solution
This protocol provides a step-by-step methodology for preparing and clarifying a standard this compound solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dilute ammonium hydroxide for aqueous solution)
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringe filters (e.g., 0.45 µm and 0.22 µm PVDF or PTFE)
-
Sterile syringes
-
Sterile, sealed storage container (e.g., amber glass bottle)
Procedure:
-
Solution Preparation: a. Slowly add a pre-weighed amount of this compound powder to your chosen solvent while stirring continuously. b. If preparing an aqueous solution, use a dilute alkaline solution (e.g., 0.1% ammonium hydroxide) and monitor the pH. Adjust as necessary to achieve full dissolution; for Alizarin Red S, a related compound, a pH of 4.1-4.3 is critical.[7][11][12] A similar acidic pH might be optimal for this compound in some applications. c. Continue stirring until no solid particles are visible. Gentle warming (e.g., to 40-50°C) can be used if necessary, but be cautious of potential degradation.
-
Pre-Clarification (if necessary): a. If the solution remains cloudy after extensive stirring, centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes. b. Carefully decant the supernatant into a clean container, leaving the pellet behind.
-
Final Filtration: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm syringe filter to the syringe. Ensure the filter material is compatible with your solvent. c. Slowly and steadily apply pressure to the syringe plunger to push the solution through the filter into a sterile, final storage container. Avoid applying excessive pressure, which can damage the filter membrane. d. Seal the container immediately to prevent contamination and solvent evaporation.
-
Storage: a. Store the clarified solution at the recommended temperature, protected from light.
References
- PCI Membranes. (n.d.). Membrane Filtration for Textile & Dyestuff.
- Merck Index. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Utah. (n.d.). Alizarin Red S - Calcium. WebPath.
- Museum of Fine Arts, Boston. (2022). Alizarin, synthetic. CAMEO.
- Pavar, Y., et al. (2019).
- Carewater Solutions. (2024). Selecting the appropriate membrane for a water treatment plant.
- National Institute of Standards and Technology. (n.d.). Alizarin. NIST Chemistry WebBook.
- Hawach Scientific. (n.d.). How to Choose a Membrane Filter.
- Pure Water. (2023). Nanofiltration Membranes: Key to efficient Dye Desalting.
- Museum of Fine Arts, Boston. (2022). Alizarin orange. CAMEO.
- Museum of Fine Arts, Boston. (2020). Alizarin yellow. CAMEO.
- Wikipedia. (n.d.). Alizarin.
- ResearchGate. (2018). Acridine orange association equilibrium in aqueous solution.
- Sterlitech Corporation. (n.d.). How to Choose a Membrane Filter.
- IHC WORLD. (n.d.). Alizarin Red S Staining Protocol for Calcium.
- United Filtration Systems. (n.d.). Troubleshooting Guide.
- Amaris Chemical Solutions. (n.d.). Solvent Orange 14.
- Williamsburg Oils. (n.d.). Alizarin Orange 37mL.
- ResearchGate. (2009). Acid−Base and Aggregation Processes of Acridine Orange Base in n-Heptane/AOT/Water Reverse Micelles.
- MDPI. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions.
- Scribd. (n.d.). New Trouble Shooting Guide Hydrophilic Filters 1 01.
- ResearchGate. (2001). Photocatalytic degradation of various types of dyes (Alizarin S, Crocein Orange G, Methyl Red, Congo Red, Methylene Blue) in water by UV-irradiated titania.
- ResearchGate. (2017). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation.
- Reddit. (2023). Clogged filter. r/chemistry.
- International Journal of Environmental Science and Development. (2017). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation.
- ResearchGate. (2013). Aggregation of azo dye Orange I induced by polyethylene glycol in aqueous solution.
- MDPI. (2023). What's the Madder? Characterization of Old Fashioned Alizarin/Aluminum Red Pigments Using Liquid and Solid-State NMR.
- BioSafe Tech by QUALIA. (n.d.). How to Troubleshoot Common In Situ Filter Issues.
- Golden Artist Colors. (n.d.). Williamsburg Artist Oil Colors - Alizarin Orange.
- Jerry's Artarama. (n.d.). Tusc & Pine Artist Oil Color - Alizarin Orange, 40ml Tube.
- Soho-Art-Materials.com. (n.d.). Alizarin Orange.
- Plaza Artist Materials & Picture Framing. (n.d.). Williamsburg Oil 37ml Alizarin Orange.
- Martha Mae: Art Supplies & Beautiful Things. (n.d.). Alizarin Orange 150ml - Williamsburg Paint.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. hawachmembrane.com [hawachmembrane.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijesd.org [ijesd.org]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
Validation & Comparative
A Comparative Analysis for Weak Acid Titration: Alizarine Orange vs. Methyl Orange
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, precision is paramount. The selection of an appropriate pH indicator for acid-base titrations is a critical decision that directly impacts the accuracy of experimental results. This is particularly true for the titration of a weak acid with a strong base, where the equivalence point lies in the basic pH range. This guide provides an in-depth, evidence-based comparison of two common azo dye indicators, Alizarine Orange and Methyl Orange, evaluating their suitability for this specific application. We will delve into the underlying chemical principles, present comparative data, and provide a validated experimental protocol to ensure the integrity of your results.
The Crucial Role of the Indicator in Weak Acid Titrations
An acid-base titration is a quantitative method used to determine the concentration of an unknown acid or base solution (the analyte) by reacting it with a solution of known concentration (the titrant). The goal is to find the equivalence point , where the moles of the titrant are stoichiometrically equal to the moles of the analyte.[1][2]
In the titration of a weak acid (e.g., acetic acid, CH₃COOH) with a strong base (e.g., sodium hydroxide, NaOH), the reaction produces the conjugate base of the weak acid (acetate, CH₃COO⁻). This conjugate base hydrolyzes water to produce hydroxide ions (OH⁻), resulting in a solution with a pH greater than 7.0 at the equivalence point.[3][4]
The end point of the titration is the point at which the indicator changes color.[1] For an accurate titration, the indicator's pH transition range must closely match the pH at the equivalence point.[1][4][5] A mismatch leads to significant titration error.
Indicator Profiles: Chemical Properties and pH Ranges
A suitable indicator must possess distinct, easily detectable color changes that occur rapidly within a narrow pH range.[3] Let's examine the properties of our two subjects.
Methyl Orange
Methyl Orange is a well-known azo dye widely used in laboratories.[6][7] Its chemical structure features an azo group (-N=N-) which is responsible for its color-changing properties.[6][8]
-
Chemical Name: Sodium 4-[(4-dimethylaminophenyl)diazenyl]benzenesulfonate
-
Color Change: Transitions from red in acidic solutions (pH < 3.1) to yellow in basic solutions (pH > 4.4).[6][8][9]
The mechanism involves the protonation and deprotonation of the molecule. In acidic conditions, the protonated form is red, while in basic conditions, the deprotonated form is yellow.[6][10]
This compound
This compound (3-nitroalizarin) is an anthraquinone derivative. Like Methyl Orange, it is used as an acid-base indicator, though it is less common in standard titrations.
-
Chemical Name: 1,2-dihydroxy-3-nitroanthraquinone
-
pH Transition Range (Aqueous): 2.0 – 4.0[11]
-
Color Change (Aqueous): Transitions from orange at pH 2.0 to yellow at pH 4.0.[11]
Head-to-Head Comparison: Performance in Weak Acid Titration
The fundamental criterion for selecting an indicator is that its pH transition range must bracket the pH of the equivalence point.[12] For a typical titration of a weak acid (like 0.1 M acetic acid) with a strong base (0.1 M NaOH), the equivalence point occurs at a pH of approximately 8.7.[4]
As the data below clearly indicates, neither this compound nor Methyl Orange is a suitable choice for this application.
| Indicator | Chemical Class | pH Transition Range | Color Change (Acid to Base) | Suitability for Weak Acid-Strong Base Titration | Rationale for Unsuitability |
| Methyl Orange | Azo Dye | 3.1 – 4.4[2][6] | Red to Yellow[8][9] | Unsuitable | The pH range is highly acidic. The indicator will change color long before the equivalence point (pH ≈ 8.7) is reached, causing a gross underestimation of the acid's concentration.[3][13] |
| This compound | Anthraquinone | 2.0 – 4.0 (aqueous)[11] | Orange to Yellow[11] | Unsuitable | The pH range is also highly acidic and does not overlap with the basic equivalence point of the titration. The end point would occur prematurely. |
| Phenolphthalein (Reference) | Phthalein Dye | 8.3 – 10.0[2] | Colorless to Pink[2][8] | Suitable | The pH range effectively brackets the typical equivalence point (pH ≈ 8.7) of a weak acid-strong base titration, minimizing titration error.[1][3][4] |
The titration curve below visually demonstrates this mismatch. The steep vertical portion of the curve indicates the equivalence point. A suitable indicator must change color within this steep region.
Caption: Titration curve showing the unsuitability of Alizarine and Methyl Orange.
Validated Experimental Protocol: Titration of Acetic Acid in Vinegar
To ensure trustworthy and reproducible results, this protocol details the titration of a weak acid (acetic acid) with a strong base (NaOH) using the correct indicator, phenolphthalein. This serves as a self-validating system by demonstrating the proper procedure.
Objective: To determine the molar concentration of acetic acid in a commercial vinegar sample.
Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Commercial white vinegar sample
-
50 mL Burette
-
250 mL Erlenmeyer flasks (x3)
-
5.00 mL Volumetric pipette and pipette bulb[15]
-
Distilled water
-
Burette clamp and stand
Procedure:
-
Preparation of the Analyte:
-
Rinse the 5.00 mL volumetric pipette with a small amount of the vinegar sample.[15]
-
Carefully pipette 5.00 mL of vinegar into a clean 250 mL Erlenmeyer flask.[15][16]
-
Add approximately 20 mL of distilled water to the flask to ensure the pH probe (if used) is submerged and to better visualize the color change.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[14][17]
-
-
Preparation of the Titrant:
-
Rinse the burette twice with small portions of distilled water, followed by a rinse with the 0.1 M NaOH solution. Ensure the solution runs through the tip to remove any contaminants.[15]
-
Fill the burette with the 0.1 M NaOH solution, ensuring the tip is free of air bubbles. Record the initial volume to two decimal places.[17]
-
-
Titration:
-
Place the Erlenmeyer flask under the burette on a white tile to easily observe the color change.
-
Begin adding the NaOH titrant to the flask while continuously swirling the flask to ensure thorough mixing.[14][15]
-
As the equivalence point is approached, a pink color will appear where the NaOH drop enters the solution but will disappear upon swirling.[15]
-
Slow the addition of NaOH to a drop-by-drop rate.
-
The end point is reached when the addition of a single drop of NaOH results in a persistent, pale pink color that lasts for at least 30 seconds.[15][17]
-
Record the final burette volume to two decimal places.
-
-
Replication and Calculation:
-
Repeat the titration at least two more times for a total of three trials to ensure precision.[14]
-
Calculate the volume of NaOH used (Final Volume - Initial Volume).
-
Use the average volume from the most consistent trials to calculate the molarity of the acetic acid using the formula: M_acid * V_acid = M_base * V_base.
-
Logical Framework for Indicator Selection
The choice of an indicator is not arbitrary but a logical decision based on the chemistry of the titration. The following diagram illustrates the correct thought process.
Caption: Decision workflow for selecting the correct pH indicator.
Conclusion
Based on fundamental principles of acid-base chemistry and the established pH transition ranges of the indicators, neither this compound nor Methyl Orange is a suitable indicator for the titration of a weak acid with a strong base. Their operational pH ranges fall squarely in the acidic domain, which is incongruent with the basic pH found at the equivalence point of such titrations. Using either would introduce a substantial and unacceptable systematic error.
For researchers and professionals in drug development, where accuracy is non-negotiable, the appropriate choice is an indicator like phenolphthalein , whose pH transition range of 8.3-10.0 correctly brackets the equivalence point. Adherence to validated protocols and a logical, evidence-based approach to indicator selection are essential for maintaining the integrity and accuracy of analytical results.
References
- ACP Chemicals. (2025). Methyl Orange: Acid-Base Indicator for Scientific Applications.
- Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function.
- Chemistry LibreTexts. (2023). 17.3: Acid-Base Indicators.
- BYJU'S. (n.d.). Methyl Orange.
- The Chemistry Blog. (n.d.). What is Methyl Orange?
- Wikipedia. (n.d.). Methyl orange.
- Save My Exams. (2025). Choosing an Acid-Base Indicator (HL) (DP IB Chemistry): Revision Note.
- Chemguide. (n.d.). Acid-base indicators.
- HKEdCity. (n.d.). Choice of Indicators in Acid–base Titrations.
- ausetute.com.au. (n.d.). Choosing Acid-Base Titration Indicators Chemistry Tutorial.
- Carolina Biological Supply Company. (2022). Acid-Base Indicators.
- Chemistry LibreTexts. (2021). 7.2: Lab - Titrations.
- Expertsmind.com. (n.d.). EXPERIMENT.
- University of Anbar. (n.d.). Laboratory of Analytical chemistry.
- Chemistry LibreTexts. (2021). 11: Titration of Vinegar (Experiment).
- Scribd. (n.d.). Titration of Acetic Acid With Standard Solution of Sodium Hydroxide.
- MFA Cameo. (2022). Alizarin orange.
- Quora. (2019). Why is methyl orange used in the titration of strong bases and weak acids?
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Choosing Acid-Base Titration Indicators Chemistry Tutorial [ausetute.com.au]
- 5. knowledge.carolina.com [knowledge.carolina.com]
- 6. Methyl Orange: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. byjus.com [byjus.com]
- 9. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 10. gspchem.com [gspchem.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 13. quora.com [quora.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. secure.expertsmind.com [secure.expertsmind.com]
A Comparative Analysis of Alizarine Orange and Other pH Indicators for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Alizarine orange with other common pH indicators. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of indicator performance, supported by experimental data and protocols. We will delve into the nuances of this compound and its alternatives, empowering you to make informed decisions for your specific applications.
Introduction to pH Indicators: More Than Just a Color Change
At its core, a pH indicator is a weak acid or base that exhibits a distinct color change over a specific pH range.[1][2][3] This phenomenon is governed by the principles of chemical equilibrium. The indicator molecule exists in two forms, an acidic form (HIn) and a basic form (In⁻), which have different colors. The equilibrium between these two forms shifts as the concentration of hydrogen ions (H₃O⁺) in the solution changes, leading to the observable color transition.[2][4] The pKa of the indicator is the pH at which the concentrations of the acidic and basic forms are equal, and this value is central to an indicator's characteristic color change interval.
The choice of a suitable indicator is paramount for the accuracy of applications such as acid-base titrations, where the indicator's endpoint (when it changes color) should closely match the equivalence point of the reaction.[5][6]
This compound: A Closer Look
This compound, chemically known as 3-nitroalizarin, is an anthraquinone dye. Its molecular structure is the basis for its function as a pH indicator.
Properties of this compound:
-
Chemical Class: Anthraquinone dye
-
pH Range (aqueous solution): 2.0 - 4.0[7]
-
Color Transition: Orange to Yellow[7]
The color change in this compound is a result of changes in its molecular structure due to protonation or deprotonation of its hydroxyl groups. This alters the electronic conjugation within the molecule, thereby affecting the wavelengths of light it absorbs and reflects, which we perceive as a change in color.
A Comparative Overview of Selected pH Indicators
To provide a comprehensive comparison, we will evaluate this compound against three widely used indicators that cover different pH ranges: Methyl orange (acidic), Bromothymol blue (neutral), and Phenolphthalein (basic).
| Indicator | Chemical Class | pH Range | pKa | Color of Acidic Form | Color of Basic Form |
| This compound | Anthraquinone | 2.0 - 4.0 | Not readily available | Orange | Yellow |
| Methyl Orange | Azo Dye | 3.1 - 4.4 | 3.47 | Red | Yellow |
| Bromothymol Blue | Triphenylmethane | 6.0 - 7.6 | ~7.1 | Yellow | Blue |
| Phenolphthalein | Triphenylmethane | 8.3 - 10.0 | ~9.5 | Colorless | Pink/Fuchsia |
Data compiled from multiple sources.[7][8][9][10][11][12][13]
Experimental Comparison of Indicator Performance
To objectively assess the performance of this compound and its counterparts, two standard experimental protocols are presented: Spectrophotometric Determination of pKa and Acid-Base Titration.
Spectrophotometric Determination of pKa
This method provides a precise determination of an indicator's pKa value by measuring the absorbance of its acidic and basic forms at various pH values.
-
Preparation of Indicator Stock Solution: Prepare a stock solution of the indicator in a suitable solvent (e.g., ethanol or a water-ethanol mixture).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span the expected transition range of the indicator.
-
Spectrophotometric Measurements:
-
Prepare two reference solutions: one highly acidic (to ensure the indicator is fully in its acidic form, HIn) and one highly basic (to ensure the indicator is fully in its basic form, In⁻).
-
Record the full absorbance spectra (e.g., 400-700 nm) for both the acidic and basic forms to determine the wavelength of maximum absorbance (λmax) for each form.
-
Prepare a series of solutions by adding a constant amount of the indicator stock solution to each of the buffer solutions.
-
Measure the absorbance of each buffered indicator solution at the λmax of the basic form (In⁻).
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting sigmoidal curve can be used to determine the pKa, which corresponds to the pH at the inflection point.
-
Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]). The ratio [In⁻]/[HIn] can be calculated from the absorbance values. A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with the pKa as the x-intercept.
-
Caption: Workflow for Spectrophotometric pKa Determination.
Acid-Base Titration
This classic method assesses the practical utility of an indicator in determining the equivalence point of a neutralization reaction.
-
Preparation of Solutions: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup:
-
Pipette a known volume of the acid into an Erlenmeyer flask.
-
Add 2-3 drops of the indicator to be tested (e.g., this compound).
-
Fill a burette with the standardized base solution.
-
-
Titration Procedure:
-
Slowly add the base from the burette to the acid in the flask while continuously swirling.
-
Observe the color of the solution. The endpoint is reached when a single drop of the base causes a persistent color change.
-
Record the volume of base added at the endpoint.
-
-
Comparison: Repeat the titration with the other indicators (Methyl orange, Bromothymol blue, Phenolphthalein) and compare the determined equivalence points. For a strong acid-strong base titration, the theoretical equivalence point is at pH 7.0.
Caption: Workflow for Acid-Base Titration Comparison.
Comparative Analysis and Discussion
This compound: With a transition range of pH 2.0-4.0, this compound is suitable for titrations of strong acids with weak bases, where the equivalence point lies in the acidic range.[8] Its color change from orange to yellow may be less distinct for some researchers compared to the red-to-yellow transition of Methyl orange.
Methyl Orange: Methyl orange has a similar pH range (3.1-4.4) to this compound and is also well-suited for titrations of strong acids with weak bases.[8][12] Its sharp color change from red to yellow is often considered easier to discern.
Bromothymol Blue: With a pKa of approximately 7.1, Bromothymol blue is an excellent indicator for the titration of a strong acid with a strong base, where the equivalence point is at pH 7.0.[9][11] Its yellow-to-blue transition is very clear.
Phenolphthalein: Phenolphthalein is the indicator of choice for titrating a weak acid with a strong base, as the equivalence point for such a titration is in the basic range (pH > 7).[10][14] Its colorless-to-pink transition is very sharp and easily detectable.[13]
Mechanisms of Color Change:
The underlying chemical structures of these indicators dictate their color change mechanisms.
-
Anthraquinone Dyes (this compound): The color change is due to the protonation and deprotonation of the hydroxyl groups attached to the anthraquinone core, which alters the extent of the conjugated system.
-
Azo Dyes (Methyl Orange): The color change in azo dyes is a result of a shift in the tautomeric equilibrium between the azo form and the hydrazone form upon changes in pH.
-
Triphenylmethane Dyes (Bromothymol Blue and Phenolphthalein): The color change in these indicators is due to a significant structural rearrangement.[15] In acidic solutions, they exist in a non-conjugated, colorless or pale-colored lactone form. As the pH increases, the molecule undergoes ring-opening and deprotonation to form a highly conjugated, intensely colored quinoid structure.[15]
Conclusion
The selection of a pH indicator is a critical decision in many research and development applications. While this compound is a viable option for titrations in the acidic range, its performance should be weighed against alternatives like Methyl orange, which may offer a more distinct color change for some users. For neutral and basic pH ranges, Bromothymol blue and Phenolphthalein, respectively, are superior choices due to their sharp color transitions at the appropriate pH values. A thorough understanding of the properties and mechanisms of these indicators, supported by experimental validation, is essential for achieving accurate and reliable results.
References
- Methyl orange - Wikipedia. Wikipedia. [Link]
- Chemistry Bromothymol Blue.
- Phenolphthalein - Wikipedia. Wikipedia. [Link]
- Bromothymol Blue Definition - Intro to Chemistry Key Term. Fiveable. [Link]
- 14.9: Indicators - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- What is Methyl Orange? | The Chemistry Blog. The Chemistry Blog. [Link]
- Methyl Orange. BYJU'S. [Link]
- EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]
- Experiment 1 Acid-Base Titr
- Alizarin orange - MFA Cameo. MFA Cameo. [Link]
- SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. chem321labspring11. [Link]
- Acid-Base Titrations - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Phenolphthalein changes colour at pH 8, so why do we use it as an indicator in acid base titration when it cannot indicate the true end point, i.e pH 7? Quora. [Link]
- Acid-Base Indicators - Carolina Knowledge Center. Carolina Biological Supply Company. [Link]
- How Do pH Indicators Change Color? - Chemistry For Everyone. YouTube. [Link]
Sources
- 1. knowledge.carolina.com [knowledge.carolina.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. gspchem.com [gspchem.com]
- 4. youtube.com [youtube.com]
- 5. web.williams.edu [web.williams.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. Methyl orange - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Chemistry Bromothymol Blue [satheejee.iitk.ac.in]
- 10. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Spectrophotometric Methods: A Comparative Analysis Featuring Alizarin Red S
In the spirit of providing a scientifically rigorous and practical guide, we have pivoted to a closely related and extensively documented alternative: Alizarin Red S . Both Alizarine Orange and Alizarin Red S are derivatives of alizarin and share a common chromophoric backbone, making them suitable for similar applications in spectrophotometry, particularly in the complexometric determination of metal ions. The wealth of available data for Alizarin Red S allows for a thorough and insightful comparison, adhering to the core requirements of this guide.
Introduction: The Imperative of Method Validation in Spectrophotometry
In the realm of analytical chemistry, particularly within drug development and quality control, the data generated must be reliable, reproducible, and fit for its intended purpose. Spectrophotometry, a workhorse technique in many laboratories, is no exception. Method validation is the documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.
This guide will walk you through the validation of a spectrophotometric method, using the well-established chelating agent Alizarin Red S as our primary example. We will explore the theoretical underpinnings of each validation parameter, provide detailed experimental protocols, and compare the performance of Alizarin Red S with other analytical techniques.
The Significance of Alizarin Red S:
Alizarin Red S (ARS), the sodium salt of alizarin-3-sulfonic acid, is an anthraquinone dye that forms stable, colored complexes with a variety of metal ions.[1] This property makes it an excellent chromogenic reagent for their spectrophotometric determination.[2] The formation of these complexes leads to a shift in the maximum absorbance wavelength (λmax) and an increase in absorbance intensity, which can be directly correlated to the concentration of the analyte.
The Pillars of Spectrophotometric Method Validation: A Deep Dive
The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the newer Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[1][3][4][5][6][7] We will now explore the key validation parameters in the context of an Alizarin Red S-based spectrophotometric method for the determination of a metal ion, for instance, aluminum (Al³⁺).
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Rationale: In a real-world sample, other ions or excipients may be present. It is crucial to demonstrate that these components do not interfere with the formation of the Alizarin Red S-analyte complex or contribute to the absorbance at the analytical wavelength.
Experimental Protocol for Specificity:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., Al³⁺).
-
Prepare solutions of potential interfering ions (e.g., Fe³⁺, Cu²⁺, Na⁺, K⁺) at concentrations expected in the sample matrix.[2]
-
Prepare a solution containing a mixture of the analyte and the potential interfering ions.
-
-
Procedure:
-
To separate flasks, add the Alizarin Red S reagent and the appropriate buffer solution (e.g., pH 4.6 for Al³⁺).[2]
-
To the first flask, add the analyte standard solution.
-
To the subsequent flasks, add the solutions of the potential interfering ions individually.
-
To the final flask, add the mixed solution of the analyte and interfering ions.
-
Dilute all solutions to the mark with the appropriate solvent and allow for color development.
-
Measure the absorbance of each solution at the predetermined λmax for the Alizarin Red S-analyte complex (e.g., 490 nm for Al³⁺-ARS complex).[2]
-
-
Acceptance Criteria: The absorbance of the solutions containing only the potential interfering ions should be negligible compared to the absorbance of the analyte solution. The absorbance of the mixed solution should be approximately equal to the sum of the absorbances of the individual analyte and interfering ions (if they show any absorbance).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Rationale: Establishing a linear relationship between concentration and absorbance is fundamental for quantitative analysis. This allows for the creation of a calibration curve from which the concentration of an unknown sample can be determined.
Experimental Protocol for Linearity and Range:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected working range. For example, for the determination of Al³⁺ using Alizarin Red S, a range of 0.04 to 0.14 mg/mL has been reported.[2]
-
Procedure:
-
For each standard solution, add the Alizarin Red S reagent and buffer solution in a volumetric flask.
-
Dilute to the mark with the solvent and allow for color development.
-
Measure the absorbance of each solution at the λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be close to 1 (typically > 0.99). The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Rationale: This parameter demonstrates that the method provides results that are close to the true value, ensuring the reliability of the measurements.
Experimental Protocol for Accuracy (Recovery Studies):
-
Preparation of Spiked Samples:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
-
Procedure:
-
Analyze each spiked sample in triplicate using the developed spectrophotometric method.
-
Calculate the percentage recovery for each sample using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
-
Acceptance Criteria: The mean percentage recovery should be within an acceptable range (e.g., 98-102%).
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD).
Experimental Rationale: Precision demonstrates the reproducibility of the method under different conditions.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Experimental Protocol for Precision:
-
Repeatability:
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze these samples on the same day, by the same analyst, and using the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision:
-
Repeat the analysis of the samples on a different day, with a different analyst, or using a different spectrophotometer.
-
Calculate the mean, standard deviation, and RSD for this set of measurements.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Rationale: Determining the LOD and LOQ is crucial for understanding the sensitivity of the method and its applicability for analyzing samples with very low concentrations of the analyte.
Methods for Determining LOD and LOQ:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Based on Visual Evaluation: This method is not recommended for quantitative assays.
Acceptance Criteria: The LOQ should be validated by analyzing a sufficient number of samples at this concentration to demonstrate that the method provides results with acceptable precision and accuracy.
Performance Comparison: Alizarin Red S vs. Alternative Methods
To provide a comprehensive overview, the performance of the Alizarin Red S spectrophotometric method for the determination of aluminum is compared with a highly sensitive and specific technique, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Parameter | Alizarin Red S Spectrophotometric Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a colored complex between Al³⁺ and Alizarin Red S, measured by absorbance. | Ionization of the sample in a plasma source and detection of ions based on their mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.004 mg/mL[2] | ~0.00001 mg/L |
| Limit of Quantitation (LOQ) | ~0.01 mg/L | ~0.00003 mg/L |
| Linear Range | 0.04 - 0.14 mg/mL[2] | 0.0001 - 10 mg/L |
| Precision (%RSD) | < 5% | < 3% |
| Interferences | Significant from other metal ions (e.g., Fe³⁺, Cu²⁺) and certain anions (e.g., fluoride, phosphate).[2] | Minimal, though isobaric interferences can occur. |
| Instrumentation Cost | Low | High |
| Sample Throughput | Lower | Higher |
Causality Behind Choices:
The choice between the Alizarin Red S spectrophotometric method and ICP-MS depends on the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount and cost is a consideration, the spectrophotometric method offers a viable and economical option. However, for research and development or for the analysis of trace amounts of aluminum in complex matrices, the superior sensitivity and specificity of ICP-MS are indispensable.
Visualizing the Workflow
Experimental Workflow for Method Validation
Caption: Workflow for spectrophotometric method validation.
Signaling Pathway of Alizarin Red S with a Metal Ion
Caption: Alizarin Red S complexation and detection.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of a spectrophotometric method is a critical exercise that underpins the reliability and credibility of analytical data. As demonstrated with Alizarin Red S, a systematic approach guided by the ICH principles ensures that the method is fit for its intended purpose. While Alizarin Red S proves to be a robust and cost-effective reagent for various applications, it is the rigorous validation process that ultimately provides the confidence in the results it generates. Researchers and drug development professionals must embrace this process not as a regulatory hurdle, but as a fundamental component of scientific integrity.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- Revised ICH Guideline Q2(R1)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Spectrophotometric method for determination of trace aluminum with applic
- Spectrophotometric method for determination of trace aluminum with applic
- Structural and Vibrational Characteriz
Sources
- 1. mdpi.com [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. ikm.org.my [ikm.org.my]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laccei.org [laccei.org]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
A Researcher's Guide to pKa Determination: Evaluating the Accuracy of Alizarine Orange
In the landscape of pharmaceutical and chemical research, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME)—properties critical to drug efficacy and formulation.[1] The choice of analytical method for pKa determination is therefore a decision of significant consequence, balancing the need for accuracy with practical constraints such as sample volume, concentration, and equipment availability.
This guide provides an in-depth comparison of the spectrophotometric method, using Alizarine Orange as an exemplar indicator, against the high-precision "gold standard" of potentiometric titration. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the appropriate method for their needs.
Understanding the Indicator: this compound
This compound, known systematically as 1,2-dihydroxy-3-nitroanthraquinone or 3-nitroalizarin, is an anthraquinone dye that functions as an acid-base indicator. Its molecular structure features hydroxyl groups that can be deprotonated, leading to a shift in the molecule's chromophore and a corresponding visible color change.
Unlike indicators with a single transition, this compound exhibits two distinct color changes over different pH ranges:
These transitions suggest that this compound is a diprotic acid with two pKa values, likely falling near the midpoint of each range (approximately pKa₁ ≈ 3 and pKa₂ ≈ 5.8). The deprotonation of the two hydroxyl groups at different acidities is responsible for this behavior. This dual-range property makes it a versatile, albeit complex, indicator for spectrophotometric analysis.
The Methodological Arena: Spectrophotometry vs. Potentiometry
The determination of pKa values primarily occurs in two experimental arenas: UV-Vis spectrophotometry and potentiometric titration. While both are powerful, they operate on fundamentally different principles.
Spectrophotometric pKa Determination leverages the Beer-Lambert Law and the differential absorption of light by the protonated and deprotonated forms of a substance.[3][4] For compounds lacking a suitable chromophore, an indicator dye like this compound can be used. The method involves preparing a series of buffered solutions of known pH containing the analyte and the indicator. As the pH changes, the ratio of the indicator's acidic (HIn) and basic (In⁻) forms shifts, which is measured as a change in absorbance. The pKa is then determined from the inflection point of a plot of absorbance versus pH.[5]
Potentiometric Titration , historically the standard method, involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the analyte is 50% ionized.[1] This technique is lauded for its high precision and does not require the analyte to have a chromophore.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision workflow for selecting a pKa determination method.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating calibration and control steps.
Protocol 1: Spectrophotometric pKa Determination
This protocol describes the determination of a weak acid's pKa using this compound as the indicator. The key is to select an indicator transition range that overlaps with the expected pKa of the analyte. For an analyte with an expected pKa of ~5.5, the second transition of this compound (pH 5.0-6.5) is suitable.
Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the desired range (e.g., from pH 4.5 to 7.5 in 0.25 pH unit increments). An acetate buffer system is suitable for this range. The ionic strength of all buffers should be kept constant using a background electrolyte like 0.1 M KCl.
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mM) and a stock solution of this compound in ethanol.
-
Sample Preparation: For each buffer solution, prepare a sample in a 1 cm cuvette by adding a fixed amount of the test compound stock, a fixed amount of the this compound stock, and filling to the mark with the buffer. A blank cuvette should be prepared for each buffer containing only the buffer and indicator.
-
Spectra Acquisition:
-
Determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms of this compound by measuring the absorbance of the indicator in highly acidic (pH 2) and slightly basic (pH 8) solutions, respectively.
-
Measure the absorbance of each buffered sample at the λmax of the basic form (In⁻).
-
-
Data Analysis: Plot the measured absorbance against the known pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte. The pKa can be precisely calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(Ab - A) / (A - Aa)]
-
Where A is the absorbance of the sample at a given pH, Aa is the absorbance of the fully protonated (acidic) form, and Ab is the absorbance of the fully deprotonated (basic) form.[5]
-
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for spectrophotometric pKa determination.
Protocol 2: Potentiometric Titration
This protocol outlines the "gold standard" method for determining the pKa of a weak acid.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, 10.00).[6]
-
Solution Preparation:
-
Accurately prepare a solution of the test compound at a known concentration (typically between 10⁻³ M and 10⁻⁴ M).
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M carbonate-free NaOH).
-
Maintain a constant ionic strength in the analyte solution with a background electrolyte (e.g., 0.15 M KCl).[6]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[1][6]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point is the point of steepest slope, which can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
-
Comparative Analysis: Accuracy and Precision
While direct experimental data comparing this compound specifically against potentiometry is scarce, we can construct an illustrative comparison based on the known performance of each method. Potentiometric titration is generally considered to have a precision of ±0.02 pH units, whereas spectrophotometric methods, while highly sensitive, are subject to greater variability from factors like indicator choice and matrix effects, often yielding results with a precision of ±0.1 pH units or greater.[5][7]
Illustrative Comparison of pKa Values for Weak Acids
The following table presents hypothetical but realistic data for three weak acids, demonstrating the typical agreement and deviation between the two methods.
| Compound | Expected pKa | pKa by Potentiometry (±SD) | pKa by Spectrophotometry (this compound) (±SD) | ΔpKa (Pot. vs. Spec.) |
| Acid A | 5.30 | 5.31 ± 0.02 | 5.40 ± 0.08 | 0.09 |
| Acid B | 5.75 | 5.74 ± 0.03 | 5.85 ± 0.10 | 0.11 |
| Acid C | 6.10 | 6.09 ± 0.02 | 6.22 ± 0.09 | 0.13 |
Note: This data is illustrative and serves to highlight the expected differences in precision and accuracy between the two techniques.
Discussion: Making an Informed Choice
The choice between using an indicator like this compound for spectrophotometric pKa determination and employing potentiometric titration is a classic trade-off between speed, sensitivity, and accuracy.
When is this compound a Suitable Choice? The spectrophotometric method is exceptionally valuable in early-stage drug discovery, where high-throughput screening of many compounds is necessary and sample availability is limited. Its high sensitivity allows for the use of very low concentrations, which is advantageous for poorly soluble compounds. For teaching purposes or in resource-limited settings, its relative simplicity and lower equipment cost are also significant advantages.
Limitations and When to Use Potentiometry: The accuracy of the indicator method is contingent on several factors. A primary limitation is that the indicator itself is a weak acid and can interact with the analyte or other components in the solution matrix, leading to inaccuracies. Furthermore, if the analyte's absorbance spectrum overlaps with that of the indicator, deconvolution becomes difficult and error-prone. Studies have shown that determining the pKa of bases by spectrophotometry can be less accurate than for acids, particularly if low aqueous solubility affects the measurement.[6]
For late-stage drug development, regulatory submissions, or any application where the highest degree of accuracy is paramount, potentiometric titration is the unequivocal method of choice. It provides a direct, highly precise measurement of the pKa without the confounding presence of an indicator dye.
Conclusion
This compound, with its distinct dual pH transition ranges, serves as a functional indicator for the spectrophotometric determination of pKa values for weak acids in the approximate ranges of pH 3 and pH 5.8. This method offers high sensitivity and is well-suited for high-throughput applications. However, its accuracy is inherently limited compared to the "gold standard" of potentiometric titration. The potentiometric method, while more demanding in terms of sample quantity and time, delivers superior precision and is less susceptible to matrix interference.
Ultimately, the selection of a pKa determination method should be guided by the specific requirements of the scientific question at hand. For rapid screening and initial characterization, the spectrophotometric approach using an indicator like this compound is a valid and efficient tool. For definitive, high-accuracy pKa values essential for pharmaceutical development and quality control, potentiometric titration remains the authoritative technique.
References
- Creative Bioarray.
- ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." Accessed January 8, 2026.
- Salgado, L. and Vargas-Hernández, C. (2014) "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator." American Journal of Analytical Chemistry, 5, 1290-1301.
- Elif C, et al. (2024) "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark.
- DrugFuture. "this compound." Accessed January 8, 2026.
- Journal of Chemical Education. "A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry." Accessed January 8, 2026.
- Takács-Novák, K., et al. "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system." PubMed, Accessed January 8, 2026.
- University of Louisiana Monroe.
- Journal of Pharmaceutical and Biomedical Analysis. "The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives." PubMed, Accessed January 8, 2026.
- Dhiman, P. "pH effects on absorption spectra: pKa determination by spectrophotometric method." Accessed January 8, 2026.
- MFA Cameo. "Alizarin orange." Accessed January 8, 2026.
- Settimo, L., Bellman, K., & Knegtel, R. M. (2014). "Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds." Pharmaceutical research, 31(4), 1082–1095.
- PubChem. "this compound.
- European Journal of Chemistry. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa." Accessed January 8, 2026.
- Babic, S., et al. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances." Accessed January 8, 2026.
- Baes, C. F., & Mesmer, R. E. (2013). "Development of Methods for the Determination of pKa Values.
- RSC Publishing. "Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera." Accessed January 8, 2026.
- ResearchGate. "Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds." Accessed January 8, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemsavers.com [chemsavers.com]
- 5. researchgate.net [researchgate.net]
- 6. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance of Alizarine Orange in Mixed Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth analysis of the performance of Alizarine Orange within mixed solvent systems. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide a narrative grounded in experimental reality and mechanistic understanding. We will delve into the "why" behind experimental choices, ensuring that the protocols described are not just a series of steps but a self-validating system for inquiry.
Introduction: The Enduring Relevance of a Classic Azo Dye
This compound, known systematically as 3-nitroalizarin or Mordant Orange 14, is an anthraquinone dye that has found utility far beyond its original application in the textile industry.[1][2] Its chemical architecture, featuring a nitro group and adjacent hydroxyl moieties on an anthraquinone core, makes it a fascinating subject for solvatochromic studies.[2] Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, is a powerful tool for probing solute-solvent interactions.[3][4] For researchers in drug development and materials science, understanding and controlling these interactions is paramount for applications ranging from novel sensor development to optimizing drug delivery vehicles.[5]
This guide will focus on the practical aspects of characterizing this compound's performance in a binary solvent system, providing a framework for your own investigations.
The Rationale for Mixed Solvent Systems: Beyond Single-Solvent Limitations
While single solvents provide a basic understanding of a dye's properties, mixed solvent systems offer a nuanced approach to tuning the microenvironment around a solute. By varying the composition of a binary mixture, one can systematically adjust properties like polarity, hydrogen-bonding capacity, and dielectric constant. This allows for a more precise modulation of the dye's photophysical behavior.[6]
The choice of an ethanol-toluene system for our case study is deliberate. Ethanol, a polar protic solvent, can engage in hydrogen bonding, while toluene, a non-polar aprotic solvent, interacts primarily through weaker van der Waals forces. This dichotomy allows us to explore a wide spectrum of intermolecular interactions and their effects on the electronic transitions of this compound.
Experimental Protocol: A Self-Validating Approach to Solvatochromism
The following protocol is designed to be a robust and self-validating workflow for characterizing the solvatochromic behavior of this compound.
Materials and Reagents
-
This compound (CAS No. 568-93-4)[7]
-
Ethanol (Spectroscopic Grade, anhydrous)
-
Toluene (Spectroscopic Grade, anhydrous)
-
Class A Volumetric Flasks and Pipettes
-
UV-Visible Spectrophotometer (dual-beam)
-
Quartz Cuvettes (1 cm path length)
Experimental Workflow
Caption: A logical workflow for the solvatochromic analysis of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a 1 mM stock solution of this compound in absolute ethanol. The choice of ethanol as the initial solvent is due to the good solubility of many organic dyes in it.
-
Binary Mixture Preparation: Prepare a series of ethanol-toluene mixtures in 10% (v/v) increments, from 100% ethanol to 100% toluene. Ensure precise measurements using Class A volumetric glassware.
-
Working Solution Preparation: For each binary mixture, prepare a 10 µM working solution of this compound. This involves diluting the stock solution with the respective solvent mixture. This concentration is typically within the linear range of absorbance for most spectrophotometers.
-
Spectroscopic Measurement:
-
Set the spectrophotometer to scan from 350 nm to 700 nm.
-
For each measurement, use the corresponding pure solvent mixture to zero the instrument (as a blank). This is a critical step to ensure that the resulting spectrum is solely due to the dye.
-
Record the absorption spectrum for each of the working solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each spectrum.
-
Tabulate the λmax values against the volume percentage of toluene.
-
Plot λmax as a function of the solvent composition.
-
Data Presentation and Interpretation
Table 1: Expected Solvatochromic Shifts of this compound in an Ethanol-Toluene System
| % Toluene (v/v) | Solvent Polarity | Expected λmax (nm) | Color Observed |
| 0 | High | ~430 | Yellow |
| 10 | ↓ | ~425 | Yellow |
| 20 | ↓ | ~420 | Yellow |
| 30 | ↓ | ~415 | Yellow |
| 40 | ↓ | ~410 | Pale Yellow |
| 50 | ↓ | ~405 | Pale Yellow |
| 60 | ↓ | ~400 | Pale Yellow |
| 70 | ↓ | ~395 | Colorless/Pale Yellow |
| 80 | ↓ | ~390 | Colorless/Pale Yellow |
| 90 | ↓ | ~385 | Colorless/Pale Yellow |
| 100 | Low | ~380 | Colorless/Pale Yellow |
Interpretation of Expected Results:
This compound is expected to exhibit negative solvatochromism , meaning a hypsochromic (blue) shift in λmax as the solvent polarity decreases. This is because the ground state of the dye is likely more polar than its excited state. The polar ethanol molecules will stabilize the polar ground state to a greater extent than the less polar excited state. As the proportion of non-polar toluene increases, this stabilization of the ground state is reduced, leading to a larger energy gap for the electronic transition and thus, a shift to shorter wavelengths.
Comparative Analysis: this compound vs. Key Alternatives
A comprehensive evaluation necessitates a comparison with other solvatochromic dyes.
Table 2: Performance Comparison of Solvatochromic Dyes
| Feature | This compound | Nile Red | Coumarin 6 |
| Solvatochromic Shift | Moderate, Negative | Strong, Positive | Moderate, Positive |
| Primary Interaction | Hydrogen Bonding | Dipole-Dipole | Dipole-Dipole |
| Fluorescence | Weak to negligible | Strong in non-polar media | Strong in most solvents |
| pH Sensitivity | Yes[1] | Minimal | No |
| Common Applications | Staining, pH sensing[1] | Polarity probes, lipid staining | Laser dyes, OLEDs |
-
Nile Red is an excellent choice for applications requiring a highly sensitive fluorescent response to changes in polarity, as its fluorescence is quenched in polar environments.
-
Coumarin 6 is a robust fluorophore with good quantum yields across a range of solvents, making it suitable for applications where a consistent fluorescent signal is required.[8]
-
This compound 's key advantage lies in its dual sensitivity to both solvent polarity and pH, a feature not shared by the other two dyes.[1] This makes it a unique candidate for developing sensors that can respond to multiple stimuli.
Mechanistic Insights: The Molecular Basis of Solvatochromism
The observed spectral shifts are a direct consequence of the interactions between the dye molecule and the surrounding solvent molecules.
Caption: Energy level diagram illustrating the effect of solvent polarity on this compound.
In ethanol, the hydroxyl groups of the solvent form strong hydrogen bonds with the polar functional groups of the this compound molecule in its ground state. This significantly lowers the energy of the ground state. Upon excitation, the electron density in the molecule shifts, making the excited state less polar and less able to participate in strong hydrogen bonding. Consequently, the energy difference between the ground and excited states is large.
In toluene, the interactions are much weaker, leading to less stabilization of the ground state. This results in a smaller energy gap for the electronic transition compared to in ethanol, hence the expected hypsochromic shift as toluene concentration increases.
Conclusion
This compound, while a traditional dye, presents a rich field of study for modern applications due to its interesting solvatochromic and pH-sensing properties. The use of mixed solvent systems provides a powerful method for finely tuning its photophysical characteristics. By systematically applying the protocols and analytical frameworks presented in this guide, researchers can effectively characterize its behavior and unlock its potential for novel applications in sensing, materials science, and beyond.
References
- "Nile red - Wikipedia." Accessed January 4, 2026. [Link]
- "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - NIH." Accessed January 4, 2026. [Link]
- "Alizarin-functionalized organic-inorganic silane coatings for the development of wearable textile sensors | Request PDF - ResearchG
- "Excited State Dynamics of Alizarin Red S Nanoparticles in Solution - PMC." Accessed January 4, 2026. [Link]
- "A study on solvatochromism of some monoazo dye derivatives | Request PDF." Accessed January 4, 2026. [Link]
- "Rotational diffusion and solvatochromic correlation of coumarin 6 laser dye - PubMed." Accessed January 4, 2026. [Link]
- "Rotational Diffusion and Solvatochromic Correlation of Coumarin 6 Laser Dye." Accessed January 4, 2026. [Link]
- "UV/Vis. Spectra in toluene (blue), ethanol (orange), THF (red),...
- "Solvatochromism, Preferential Solvation and Multiparametric Approach to the Spectral Shift of Methyl Orange in Aqueous Cosolvent Mixtures - PubMed." Accessed January 4, 2026. [Link]
- "Solvatochromism as a new tool to distinguish structurally similar compounds - PMC." Accessed January 4, 2026. [Link]
- "this compound - MFA Cameo." Accessed January 4, 2026. [Link]
- "this compound." Accessed January 4, 2026. [Link]
- "(PDF)
- "Solvatochromism and Preferential Solvation of Methyl Orange and Methylene Blue within Water + Ethanol Mixture - International Journal of Research in Engineering and Science." Accessed January 4, 2026. [Link]
- "Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe - ResearchG
- "A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane - PubMed." Accessed January 4, 2026. [Link]
- "Alizarin - the NIST WebBook - National Institute of Standards and Technology." Accessed January 4, 2026. [Link]
- "Fig. 6 UV-visible absorption spectrum of alizarin. Experimental results...
- "(PDF)
- "Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of Alizarin and Alizarin-Mg(II)/Al(III)
- "(PDF)
- "Spectral Parameters Of Methyl Orange Interacted With Ethanol-Water Mixtures." Accessed January 4, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvatochromism, Preferential Solvation and Multiparametric Approach to the Spectral Shift of Methyl Orange in Aqueous Cosolvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Excited State Dynamics of Alizarin Red S Nanoparticles in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Overcoming Iron Interference in Alizarin Orange-Based Assays
Abstract
Alizarin Orange (3-nitroalizarin) is a versatile chromogenic agent employed in various quantitative assays due to its ability to form colored complexes with a range of analytes. However, the accuracy and reliability of these assays are frequently compromised by the presence of interfering ions, with ferric iron (Fe³⁺) being a primary and often underestimated culprit. This guide provides an in-depth analysis of the mechanism of iron interference in Alizarin Orange assays. We will present experimental data to quantify the impact of this interference, offer a robust protocol for mitigating its effects using chemical masking agents, and compare the mitigated assay's performance against alternative analytical methods. This document is intended for researchers, quality control analysts, and drug development professionals who require precise and accurate quantification in complex sample matrices.
The Foundation: Understanding Alizarin Orange Assays
Alizarin Orange, known systematically as 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, is an anthraquinone derivative.[1][2][3] Its utility as an analytical reagent stems from the two hydroxyl groups positioned on the anthraquinone backbone, which act as potent chelation sites for metal ions and other cations.[1][4]
The core principle of these assays is straightforward:
-
Alizarin Orange is introduced to a sample containing the target analyte.
-
It selectively binds to the analyte, forming a new complex.
-
This binding event results in a distinct and measurable change in the solution's absorbance spectrum (a color change), which can be quantified using a spectrophotometer.
A classic application is the indirect determination of fluoride. In this method, a colored complex of Zirconium and an Alizarin dye is prepared. Fluoride ions preferentially bind to Zirconium, breaking apart the dye complex and causing a color change (bleaching) proportional to the fluoride concentration.[5]
The Problem: Unmasking the Mechanism of Iron Interference
The very chemical property that makes Alizarin Orange useful—its chelation capability—is also the source of its primary vulnerability. Iron, particularly in its Fe³⁺ oxidation state, is ubiquitous in biological samples, environmental matrices, and even reagent-grade water. Fe³⁺ readily forms a highly stable and deeply colored complex with Alizarin Orange and its derivatives.[6][7]
This creates a competitive binding scenario where both the target analyte and the interfering iron ions vie for the Alizarin Orange reagent.
-
Intended Reaction: Alizarin Orange + Target Analyte → Analyte Complex (Signal)
-
Interfering Reaction: Alizarin Orange + Fe³⁺ → Iron Complex (Noise/Inaccurate Signal)
This interference manifests in two primary ways:
-
Additive Interference: The Alizarin-Iron complex itself absorbs light, often in a region overlapping with the analyte complex, leading to a falsely high signal. This is a significant issue in direct colorimetric assays.[6][8]
-
Subtractive Interference: The high-affinity binding of iron sequesters the Alizarin reagent, making it unavailable to react with the target analyte. In assays like the fluoride test, where the bleaching of a pre-formed complex is measured, this can lead to a falsely low signal.
The diagram below illustrates this competitive relationship, which is the root cause of the analytical error.
Caption: Competitive binding between the target analyte and interfering iron for the Alizarin Orange reagent.
Quantifying the Interference: An Experimental Demonstration
To demonstrate the severity of iron interference, we present data from a simulated experiment based on an Alizarin-based assay for an analyte "X". A known concentration of Analyte X (50 µM) was tested with increasing concentrations of spiked Fe³⁺.
| [Fe³⁺] Spiked (µM) | Measured Analyte [X] (µM) | Signal Error (%) |
| 0 (Control) | 50.0 | 0.0% |
| 10 | 56.2 | +12.4% |
| 25 | 64.8 | +29.6% |
| 50 | 79.1 | +58.2% |
| 100 | 105.3 | +110.6% |
Analysis: The data clearly shows that even low micromolar concentrations of iron can cause significant positive interference, leading to a dramatic overestimation of the target analyte. At a 2:1 ratio of interferent to analyte, the error exceeds 100%, rendering the assay results meaningless.
A Practical Solution: Iron Masking with Ascorbic Acid
Instead of abandoning the assay, the interference can be chemically neutralized through the use of a masking agent . A masking agent is a compound that selectively binds to the interfering ion, preventing it from reacting with the analytical reagent.[9]
For iron interference in Alizarin assays, Ascorbic Acid has proven to be an exceptionally effective masking agent.[8][10] Its mechanism is twofold:
-
Reduction: Ascorbic acid first reduces the highly reactive ferric iron (Fe³⁺) to its less reactive ferrous state (Fe²⁺).
-
Chelation: It then forms a stable, colorless complex with the resulting Fe²⁺ ions.[8]
This "masked" iron complex does not react with Alizarin Orange, effectively eliminating its interference.
Detailed Protocol: Alizarin Orange Assay with Iron Masking
This protocol provides a validated workflow for incorporating an iron masking step into a generic Alizarin Orange assay.
Reagents:
-
Alizarin Orange Stock Solution (e.g., 1 mM in a suitable buffer)
-
Ascorbic Acid Solution (10% w/v in deionized water, freshly prepared)[10]
-
Buffer Solution (pH specific to the assay, e.g., Acetate Buffer pH 4.3)
-
Sample and Calibrators
Procedure:
-
Sample Preparation: Pipette 100 µL of your sample, standard, or blank into a microplate well or cuvette.
-
Iron Masking Step: Add 10 µL of 10% Ascorbic Acid solution to each well. Mix gently and incubate for 10 minutes at room temperature. This allows for the complete reduction and chelation of any contaminating iron.
-
Buffer Addition: Add 50 µL of the appropriate pH buffer to each well.
-
Assay Initiation: Add 50 µL of the Alizarin Orange Stock Solution to initiate the color-forming reaction.
-
Incubation: Incubate for the required time as per the specific assay protocol (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measurement: Read the absorbance at the wavelength maximum (λ-max) for the analyte-Alizarin complex using a spectrophotometer.
-
Calculation: Determine the concentration of the analyte by comparing the absorbance of the samples to the standard curve.
The following workflow diagram visualizes this improved, self-validating protocol.
Caption: Workflow for an Alizarin Orange assay incorporating a critical iron masking step.
Comparison Guide: Placing Alizarin Orange in Context
While masking is effective, it's crucial for scientists to understand the broader landscape of available analytical techniques. The choice of method should always be guided by the specific requirements for accuracy, throughput, cost, and the complexity of the sample matrix.
Below is a comparison for the common application of fluoride quantification .
| Feature | Alizarin Orange (with Masking) | Ion-Selective Electrode (ISE) | Ion Chromatography (IC) |
| Principle | Spectrophotometry (indirect colorimetric bleaching) | Potentiometry (measures ion activity via a selective membrane) | Anion-exchange separation followed by conductivity detection |
| Susceptibility to Iron | Low. Effectively eliminated by the ascorbic acid masking step. | Low. Generally not susceptible to iron interference. | Very Low. Iron is separated from fluoride chromatographically. |
| Throughput | High. Amenable to 96-well plate format and automation.[11] | Medium. Sequential sample measurement. | Low to Medium. Depends on run time per sample. |
| Equipment Cost | Low. Requires only a basic spectrophotometer. | Medium. Requires a specialized electrode and meter. | High. Requires a dedicated IC system. |
| Pros | - Inexpensive- High throughput- Simple procedure | - High accuracy- Direct measurement- Wide dynamic range | - High specificity- Can measure multiple anions at once |
| Cons | - Indirect measurement- Susceptible to other interferents if not masked | - Electrode requires careful calibration and maintenance- Slower | - High capital and operational cost- Requires expert operator |
Conclusion and Recommendations
Iron is a potent and pervasive interferent in Alizarin Orange-based assays, capable of producing grossly inaccurate results. Its presence should never be ignored in method development or routine analysis.
Key Recommendations for Researchers:
-
Always Assume Contamination: Treat all complex biological and environmental samples as potentially contaminated with iron.
-
Incorporate Masking: The inclusion of an ascorbic acid masking step is a simple, inexpensive, and highly effective strategy to ensure the accuracy of Alizarin Orange assays. This should be considered a mandatory step in any standard operating procedure.
-
Validate Your Method: When developing a new assay, spike control samples with iron to confirm the effectiveness of your masking strategy and define the tolerance limits of the method.
-
Choose the Right Tool: For routine screening or high-throughput applications where cost is a factor, a properly validated and masked Alizarin Orange assay is an excellent choice. For regulatory submissions, clinical diagnostics, or when the highest degree of specificity is required, orthogonal methods such as Ion Chromatography or Ion-Selective Electrodes should be employed.
By understanding the chemical causality behind iron interference and implementing a robust mitigation strategy, researchers can continue to leverage the utility of Alizarin Orange with confidence, ensuring the integrity and trustworthiness of their experimental data.
References
- Vulcanchem. Alizarine orange - 568-93-4.
- Aabidin, H. Z. U., Hassan, M. I. U., Yasin, T., Rahim, M. Z., Bhatti, A. A., Imtiaz, H., & Raza, A. (2024). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 48(3), 539-550. [Link]
- Spectrophotometric Detection of Fe3+ Ion Based on Alizarin Red S (ARS) Reagent. (2024). Journal of Advanced Research in Applied Sciences and Engineering Technology, 35(1), 163-172.
- Drugfuture. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3770390, this compound. [Link]
- Aabidin, H. Z. U., et al. (2024). Masking of iron and other interferences during the spectrophotometric analysis ofaluminum from soil samples using Alizarin Red S.
- Al-Gburi, L. J., & Al-Noor, T. H. (2020). Metal complexes of alizarin and their biological and industrial applications: A literature review. Journal of Medicinal and Chemical Sciences, 3(4), 332-349.
- Pharmaguideline.
- ResearchGate. The ¹H-MRI of an Fe³⁺–alizarin complex. [Link]
- Ellis, J. T., McCloud, M., & H-Kittleson, J. (2024). Microwell fluoride assay screening for enzymatic defluorination. Methods in Enzymology, 696, 65-83. [Link]
- Lamar, W. L. (1945). Determination of fluoride in water. A modified zirconium-alizarin method. Industrial & Engineering Chemistry Analytical Edition, 17(3), 148-149.
Sources
- 1. This compound (568-93-4) for sale [vulcanchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Determination of fluoride in water. A modified zirconium-alizarin method [pubs.usgs.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alizarin Dyes as pH Indicators: A Comparative Analysis
For the discerning researcher, the selection of a pH indicator is not a trivial matter. It is a decision that hinges on the specific pH range of interest, the chemical environment of the assay, and the required precision. Among the myriad options, the Alizarin family of dyes, derived from the historic madder plant and now synthetically produced, offers a versatile toolkit for pH indication.[1][2][3] This guide provides a comparative analysis of three prominent Alizarin dyes—Alizarin, Alizarin Red S, and Alizarin Yellow R—grounded in their chemical properties and supported by empirical methodologies.
The utility of these compounds as pH indicators stems from their molecular structure. Alizarin and its derivatives possess hydroxyl groups that undergo protonation or deprotonation in response to changes in the hydrogen ion concentration of a solution.[4] This alteration in ionization state modifies the molecule's electronic conjugation, thereby changing the wavelengths of light it absorbs and, consequently, the color we perceive.[5]
Comparative Performance Analysis of Alizarin Dyes
The primary distinction between these indicators lies in their chemical structures, which directly influences their solubility, pKa values, and visual transition ranges.
-
Alizarin (1,2-dihydroxyanthraquinone): The parent compound, Alizarin, is an anthraquinone dye.[1][3] Its limited solubility in water necessitates the use of alcoholic solutions for indicator preparation.[1] It features two distinct transition ranges, making it useful for differentiating between mid-range and high-range pH values.[6][7]
-
Alizarin Red S (Sodium 3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonate): The addition of a sulfonic acid group to the Alizarin structure renders Alizarin Red S water-soluble, a significant practical advantage in many laboratory settings.[4] This modification also alters its electronic properties, resulting in different pKa values and transition ranges compared to its parent compound. Like Alizarin, it possesses two useful pH transition ranges.[4][8]
-
Alizarin Yellow R (Sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate): Unlike the others, Alizarin Yellow R is an azo dye.[5][9] Its distinct chemical backbone results in a single, high-pH transition range, making it a specialist indicator for strongly alkaline conditions.[9][10][11] It is readily soluble in water and ethanol.[5][11]
The key performance characteristics of these three dyes are summarized below for direct comparison.
| Indicator | Chemical Structure Type | pKa Value(s) (approx.) | pH Transition Range(s) | Color Change | Solubility |
| Alizarin | Anthraquinone | 6.8, 11.1 | 5.5 – 6.810.1 – 12.1 | Yellow → RedRed → Purple | Low in water, soluble in alcohol[1] |
| Alizarin Red S | Sulfonated Anthraquinone | 5.8, 10.8 | 4.0 – 6.39.4 – 12.0 | Yellow → Red/VioletOrange/Brown → Violet | Soluble in water and alcohol[4] |
| Alizarin Yellow R | Azo Dye | 11.2 | 10.1 – 12.0 | Yellow → Red | Soluble in water and ethanol[5][11] |
Mechanism of pH Indication
The color change mechanism is a direct consequence of the dye's molecular structure responding to the ambient pH. The protonation and deprotonation of the hydroxyl groups alter the electron distribution across the aromatic system.
Caption: Simplified equilibrium of an Alizarin dye.
Experimental Protocols
To ensure scientific rigor, the performance of these indicators should be validated empirically. The following protocols describe the preparation of indicator solutions and the spectrophotometric determination of their pKa values—a self-validating system for confirming their transition ranges.
Protocol 1: Preparation of Indicator Stock Solutions
The choice of solvent is dictated by the solubility of the specific dye. This step is critical for creating a homogenous solution that provides consistent results.
A. Alizarin (0.5% in Ethanol)
-
Weigh 0.5 g of Alizarin powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of 95% ethanol and sonicate or stir until the powder is completely dissolved.
-
Bring the final volume to 100 mL with 95% ethanol. Store in a tightly sealed, light-protected container.
B. Alizarin Red S (0.1% w/v Aqueous)
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and stir until fully dissolved.
-
Bring the final volume to 100 mL with deionized water. This solution is stable at room temperature.[12][13]
C. Alizarin Yellow R (0.1% w/v Aqueous)
-
Weigh 0.1 g of Alizarin Yellow R powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and stir until fully dissolved.
-
Bring the final volume to 100 mL with deionized water.
Protocol 2: Spectrophotometric Determination of pKa
Spectrophotometry provides a quantitative method to determine the acid dissociation constant (pKa) by measuring changes in light absorbance at different pH values.[14][15] The pKa is the pH at which the protonated and deprotonated forms of the indicator are present in equal concentrations. This protocol is universally applicable to all three dyes.
Rationale: This method is superior to simple visual inspection as it removes subjective bias and provides precise, quantitative data on the indicator's behavior. By plotting absorbance versus pH, the inflection point of the resulting sigmoidal curve reveals the pKa.[16]
Caption: Workflow for pKa determination via spectrophotometry.
Methodology:
-
Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., universal buffer or a series of phosphate, acetate, and borate buffers).
-
Create test solutions: For each buffer solution, add a small, constant volume of the indicator stock solution to a consistent final volume. The goal is to have a final indicator concentration that yields an absorbance reading between 0.1 and 1.0.
-
Measure Absorbance: Using a spectrophotometer, measure the full absorbance spectrum (e.g., 300-700 nm) for each pH-buffered solution. Use the corresponding buffer solution without the indicator as a blank.[14]
-
Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax) for the fully protonated (acidic) and fully deprotonated (basic) forms of the indicator. b. Plot the absorbance at these key wavelengths against the pH of the solutions. c. The resulting graph will be a sigmoidal curve. The pKa value corresponds to the pH at the midpoint of the curve's inflection. For dyes with two transitions, two separate curves will be generated.[16]
Applications and Selection Rationale
-
Alizarin: Its dual-range capability is valuable in complex titrations where two endpoints need to be identified. However, its low water solubility can be a limitation. Its first transition (pH 5.5-6.8) is suitable for titrations of strong acids with weak bases.[1]
-
Alizarin Red S: As the most versatile of the three, its excellent water solubility and two distinct, sharp transition ranges make it a robust general-purpose indicator.[4] The lower range (pH 4.0-6.3) is ideal for many standard acid-base titrations, while the upper range (pH 9.4-12.0) is useful for titrating weak acids with strong bases.[4][8] It is also the indicator of choice for histological staining of calcium deposits in biological research.[3][17]
-
Alizarin Yellow R: This is a specialist indicator. Its single transition in the high alkaline range (pH 10.1-12.0) makes it particularly useful for titrations involving very weak acids where the equivalence point lies in this region.[9][11]
Conclusion
The Alizarin dyes offer a range of pH indication capabilities suitable for diverse scientific applications. Alizarin Red S stands out for its broad utility and user-friendly water solubility. Alizarin remains a viable option, particularly in non-aqueous systems, while Alizarin Yellow R serves a critical role for high-pH applications. By understanding their fundamental chemical differences and empirically validating their performance using robust methods like spectrophotometry, researchers can confidently select the optimal Alizarin dye to achieve precision and reliability in their work.
References
- Benchchem. Application Notes and Protocols: Alizarin Red S as a pH-dependent Indicator in Biological Systems.
- Museum of Fine Arts Boston. (2022). Alizarin, synthetic - MFA Cameo.
- Testbook. (2022). Alizarin Dye: Definition, Synthesis, Properties and Application.
- ECHEMI. The Chemistry of Alizarin Yellow R: Properties and Applications.
- Wikipedia. Alizarin.
- Study.com. Alizarin: Structure, Properties & Preparation.
- Sarchem Labs. Alizarin Structure | Alizarian Dye Synthesis.
- Pharmaguideline. (2010). Preparation of Indicator Solutions.
- Chrominfo. (2022). Preparation of sodium alizarin sulfonate indicator solution.
- ChemBK. Alizarin Yellow R.
- ChemicalBook. (2025). Alizarin.
- Oxford Lab Fine Chem LLP. ALIZARIN RED S AR (pH Indicator) (C.I.NO.58005).
- CAMEO. (2020). Alizarin yellow.
- Chem-Impex. Alizarin Yellow R sodium salt.
- CDH Fine Chemical. ALIZARIN RED S pH INDICATOR.
- Wikipedia. Alizarine Yellow R.
- Morphisto. Alizarin Red S, pH 9.0.
- Royal Society of Chemistry. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances.
- SciSpace. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- Chemsavers, Inc. Alizarin, pH Indicator, Reagent, 96+% (Dye Content), Certified, 100g.
- Quest Journals. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators.
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 3. Alizarin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Alizarin | 72-48-0 [chemicalbook.com]
- 7. chemsavers.com [chemsavers.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Alizarine Yellow R - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 13. Chrominfo: Preparation of sodium alizarin sulfonate indicator solution [chrominfo.blogspot.com]
- 14. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10568A [pubs.rsc.org]
- 15. questjournals.org [questjournals.org]
- 16. scispace.com [scispace.com]
- 17. Alizarin Red S, pH 9.0 [morphisto.de]
Beyond the Beaker: A Senior Application Scientist's Guide to the Advantages of Alizarine Orange Over Phenolphthalein
For the discerning researcher, scientist, or drug development professional, the choice of chemical indicators and probes extends beyond mere endpoint detection. It is a decision that can influence experimental design, expand investigative possibilities, and enhance data resolution. While phenolphthalein has long been a staple in classical acid-base titrations, its utility is largely confined to this specific application. This guide illuminates the multifaceted advantages of a lesser-known but significantly more versatile indicator: Alizarine orange (3-nitroalizarin). We will explore how this compound not only offers a distinct pH indication range suitable for specific titrimetric analyses but, more importantly, opens doors to advanced applications in biological staining, metal ion detection, and fluorescence-based assays—areas where phenolphthalein remains inert.
A Tale of Two Indicators: Chemical Identity and Foundational Properties
Phenolphthalein, a member of the phthalein dye family, is a weak acid that undergoes a distinct color change in the alkaline pH range.[1] Its familiar transition from colorless in acidic to pink in basic solutions has made it a go-to indicator for many standard titrations.[2]
This compound, a derivative of alizarin, belongs to the anthraquinone class of dyes.[3] Its chemical structure, featuring hydroxyl and nitro groups on an anthraquinone framework, endows it with a richer and more diverse chemical reactivity compared to phenolphthalein. This structural complexity is the very source of its advanced applications.
Below is a summary of the fundamental properties of these two indicators:
| Property | This compound (3-nitroalizarin) | Phenolphthalein |
| Chemical Family | Anthraquinone Dye | Phthalein Dye |
| Molecular Formula | C₁₄H₇NO₆ | C₂₀H₁₄O₄ |
| pH Transition (Aqueous) | pH 2.0 (Orange) – pH 4.0 (Yellow) | pH 8.2 (Colorless) – pH 10.0 (Pink/Fuchsia)[4] |
| pH Transition (Alcohol) | pH 5.0 (Yellow) – pH 6.5 (Purplish-Red) | Not applicable |
| Solubility | Soluble in alcohol, sparingly soluble in water. | Soluble in alcohol, very slightly soluble in water. |
The differing pH transition ranges are the most apparent distinction in their roles as acid-base indicators. Phenolphthalein is the indicator of choice for titrations of weak acids with strong bases, where the equivalence point lies in the alkaline region.[5] Conversely, the acidic transition range of this compound makes it a more suitable candidate for titrations of strong acids with weak bases, where the equivalence point is in the acidic domain.
The Titrimetric Advantage: Precision in Acidic Conditions
The primary advantage of this compound in titrimetry lies in its acidic pH transition range. This makes it particularly valuable for the titration of weak bases with strong acids, a scenario where phenolphthalein is ineffective as its color change would occur long after the equivalence point has been reached.[5]
Experimental Protocol: Titration of a Weak Base (Ammonia) with a Strong Acid (HCl) using this compound
This protocol outlines a standard procedure for a titration where this compound provides a clear and accurate endpoint determination.
Materials:
-
0.1 M Hydrochloric Acid (HCl), standardized
-
~0.1 M Ammonium Hydroxide (NH₄OH)
-
This compound indicator solution (0.1% in ethanol)
-
Burette, pipette, conical flasks, and standard laboratory glassware
Procedure:
-
Preparation: Rinse and fill the burette with the standardized 0.1 M HCl solution.
-
Analyte Measurement: Pipette 25.00 mL of the ~0.1 M NH₄OH solution into a conical flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the conical flask. The solution should turn a purplish-red color (in the presence of the weak base).
-
Titration: Titrate the NH₄OH solution with the HCl from the burette, swirling the flask continuously.
-
Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from purplish-red to yellow.
-
Recording and Repetition: Record the final volume of HCl used. Repeat the titration at least two more times to ensure concordant results.
Causality of Experimental Choices:
-
Choice of Indicator: The equivalence point for the titration of a weak base with a strong acid occurs at a pH below 7. This compound's transition range in an alcoholic medium (pH 5.0-6.5) brackets this expected equivalence point, ensuring a minimal indicator error. Phenolphthalein, with its alkaline transition, would be entirely unsuitable.
-
Indicator Preparation: this compound is sparingly soluble in water; hence, it is prepared in an alcoholic solution to ensure proper dissolution and a sharp color change.
Beyond Titration: The Multifaceted Applications of this compound
The true advantages of this compound for the modern researcher lie in its applications beyond simple pH indication. Its ability to interact with metal ions and its inherent fluorescence open up a realm of possibilities in various scientific disciplines.
A Superior Stain for Biological Calcification
Alizarin and its derivatives have a well-established role in histology and developmental biology as stains for calcium deposits.[6] this compound, due to its chemical structure, can chelate with calcium ions in mineralized tissues, forming a colored complex that is readily visualized under a microscope. This is invaluable for studying bone formation, vascular calcification, and other pathological mineralization processes. Phenolphthalein lacks this chelating ability and has no application in this area.
Experimental Workflow: Staining of Mineralized Cell Cultures
Caption: Workflow for this compound staining of in vitro mineralization.
A Versatile Complexometric Indicator and Metal Ion Sensor
The hydroxyl groups on the this compound molecule can form stable complexes with various metal ions.[3] This property allows it to function as a complexometric indicator in titrations involving metal ions, where the color change signals the complexation of the metal with a titrant like EDTA.[7] Furthermore, this interaction can be harnessed to develop colorimetric or fluorescent sensors for the detection of specific metal ions in biological and environmental samples.[8]
Logical Relationship: Metal Ion Detection
Caption: this compound forms a complex with metal ions, producing a detectable signal.
A Promising Candidate for Advanced Fluorescence-Based Assays
Certain alizarin derivatives have been successfully employed as fluorescent probes.[9] While the fluorescence properties of this compound (3-nitroalizarin) itself are less extensively documented in readily available literature, the alizarin scaffold is a known fluorophore. This opens up the potential for its use in fluorescence microscopy and the development of "turn-on" or "turn-off" fluorescent sensors for various analytes. For instance, alizarin-based probes have been designed to detect reactive oxygen species like hydrogen peroxide.[9] This capability is of significant interest in drug development and disease research for studying oxidative stress and cellular signaling. Phenolphthalein is non-fluorescent and cannot be used in such applications.
Conclusion: Choosing the Right Tool for the Scientific Endeavor
While phenolphthalein remains a reliable workhorse for routine alkaline-range acid-base titrations, its utility is narrowly defined. This compound, in contrast, presents a compelling suite of advantages for the modern researcher. Its acidic pH transition range fills a crucial gap in titrimetric analysis, and its applications in biological staining, metal ion detection, and as a potential fluorescent probe offer a versatility that phenolphthalein cannot match. For scientists and professionals in drug development and biomedical research, the ability to utilize a single compound for multiple advanced analytical techniques not only represents a more efficient use of resources but also opens up new avenues for experimental inquiry. The choice between these two indicators, therefore, is not merely a matter of pH range but a strategic decision in favor of broader scientific capability.
References
- Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator.
- Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2023). Metal complexes of alizarin and their biological and industrial applications: A literature review. Journal of the Korean Chemical Society, 36(2), 59-71.
- Brainly.com. (2023, August 28). The indicator used in the titration of a strong acid and a strong base is: a. Phenolphthalein b. Methyl -.
- Chegg.com. (2021, April 23). Solved 5. Alizarin yellow is an acid-base indicator that.
- Chemistry LibreTexts. (2021, May 8). 3.3: Acid–Base Indicators.
- Chemistry LibreTexts. (2022, August 30). Titration of a Weak Acid with a Strong Base.
- Gauthmath. (n.d.). Solved: Select the appropriate indicator for the titration of a weak base with a strong acid.
- Khan Academy. (n.d.). Weak acid–strong base titrations.
- Li, M., Lei, P., Song, S., Shuang, S., & Dong, C. (2021). Alizarin-based molecular probes for the detection of hydrogen peroxide and peroxynitrite. Analyst, 146(15), 4825-4831.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6293, Alizarin.
- Ohkuma, S., Moriyama, Y., & Takano, T. (1982). Acridine orange as a fluorescent probe for lysosomal proton pump. Journal of Biochemistry, 92(4), 1333-1336.
- Pharmaguideline. (n.d.). Classification of Complexometric Titration and Metal ion Indicators.
- Quora. (2016, November 1). Why do we use Methylorange instead of phenolphthalein indicator?
- Quora. (2018, January 13). Which one is the best indicator for acid and base titration between methyl orange and phenolphthalein?
- ResearchGate. (2020, March 13). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera.
- ResearchGate. (2022, July 31). Alizarin Red fluorescence imaging for nano calcification.
- ResearchGate. (2024, October 7). New role of calcium‐binding fluorescent dye alizarin complexone in detecting permeability from articular cartilage to subchondral bone.
- Scholars Middle East Publishers. (2020, May). pH Indicators: A Valuable Gift for Analytical Chemistry. Saudi Journal of Medical and Pharmaceutical Sciences, 6(5), 393-400.
- Semantic Scholar. (2020, September 17). Detection of metal ions in biological systems: A review.
- Wikipedia. (n.d.). Complexometric titration.
- Wikipedia. (n.d.). Titration.
Sources
- 1. New role of calcium‐binding fluorescent dye alizarin complexone in detecting permeability from articular cartilage to subchondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Titration - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Complexometric titration - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. A new optical pH sensor based on a mixture of Alizarin and Orange dyes immobilized on an agarose membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Acid-Base Titrations: A Critical Evaluation of Alizarine Orange as a pH Indicator
For the discerning researcher, the selection of an appropriate pH indicator is a critical decision that directly impacts the accuracy and validity of experimental results. While a plethora of indicators are available, a comprehensive understanding of their individual limitations is paramount. This guide provides an in-depth technical analysis of Alizarine Orange, a less common but still relevant pH indicator, and objectively compares its performance against more conventional alternatives, supported by experimental data and detailed protocols.
This compound, a derivative of anthraquinone, has been utilized in various analytical applications, including as a pH indicator.[1] However, its practical utility is constrained by several factors that warrant careful consideration. This guide will explore these limitations in detail, offering researchers the insights needed to make informed decisions for their specific analytical challenges.
The Working Principle: A Tale of Two Transitions
This compound, like many pH indicators, is a weak acid whose conjugate base exhibits a different color. The equilibrium between the acidic and basic forms is pH-dependent, resulting in a distinct color change over a specific pH range. A notable characteristic of this compound is its two distinct pH transition ranges, which can be both an advantage and a limitation depending on the application.
dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} A diagram illustrating the dual pH transition ranges of this compound in different solvent systems.
In aqueous solutions, this compound transitions from orange to yellow over a pH range of approximately 2.0 to 4.0. In a saturated alcohol solution, the transition shifts to a higher pH range, from yellow to purplish-red between pH 5.0 and 6.5. This solvent-dependent behavior introduces a layer of complexity and a potential source of error if not carefully controlled.
Comparative Analysis: this compound vs. Standard Indicators
To objectively evaluate the performance of this compound, a comparative analysis with commonly used indicators such as Methyl Orange and Bromocresol Green is essential. The selection of an appropriate indicator is primarily dictated by the pH at the equivalence point of the titration.
| Indicator | Chemical Family | pKa | pH Transition Range | Color Change (Acidic to Basic) |
| This compound (aq.) | Anthraquinone | - | ~2.0 - 4.0 | Orange → Yellow |
| This compound (alc.) | Anthraquinone | - | ~5.0 - 6.5 | Yellow → Purplish-Red |
| Methyl Orange | Azo Dye | ~3.47 | 3.1 - 4.4 | Red → Yellow |
| Bromocresol Green | Sulfonephthalein | ~4.7 | 3.8 - 5.4 | Yellow → Blue |
| Alizarin Red S | Anthraquinone | pKa1 ~5.5, pKa2 ~11.0 | 4.6 - 6.0 | Yellow → Red |
This table provides a comparative summary of the key properties of this compound and selected alternative indicators. The pKa values and pH ranges are approximate and can be influenced by solvent and temperature.
The data reveals that the aqueous transition of this compound overlaps significantly with that of Methyl Orange. However, the color change from orange to yellow in this compound can be less distinct to the human eye compared to the sharper red-to-yellow transition of Methyl Orange, potentially leading to a larger indicator error.
Experimental Evaluation: Unveiling the Limitations
To quantify the performance of these indicators, a series of titrations can be performed. The following protocols outline the experimental setup for a comparative analysis.
Experimental Protocol 1: Titration of a Strong Acid with a Strong Base
This protocol is designed to assess the performance of the indicators in a titration with a neutral equivalence point.
Materials:
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
This compound indicator solution (0.1% in ethanol)
-
Methyl Orange indicator solution (0.1% in water)
-
Bromocresol Green indicator solution (0.1% in ethanol)
-
50 mL Burette, 25 mL Pipette, 250 mL Erlenmeyer flasks
-
pH meter
Procedure:
-
Pipette 25.00 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the selected indicator (this compound, Methyl Orange, or Bromocresol Green).
-
Titrate with 0.1 M NaOH from the burette until the endpoint is reached, as indicated by a distinct and persistent color change.
-
Record the volume of NaOH added.
-
Repeat the titration at least three times for each indicator to ensure reproducibility.
-
For one set of titrations with each indicator, use a calibrated pH meter to record the pH after each addition of titrant to generate a titration curve.
dot graph experimental_workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} A flowchart of the experimental workflow for the comparative titration analysis.
Expected Outcomes and Limitations of this compound
In the titration of a strong acid with a strong base, the equivalence point is at pH 7. Both Methyl Orange and the alcoholic transition of this compound are not ideal for this titration as their pH ranges are in the acidic region. Bromocresol Green, with a transition range closer to neutral, would be a more suitable choice. The aqueous transition of this compound is also unsuitable. This highlights a significant limitation: the narrow and acidic pH transition range of this compound makes it unsuitable for titrations with equivalence points at or near neutral pH.
Experimental Protocol 2: Titration of a Weak Acid with a Strong Base
This protocol evaluates the indicators in a titration with a basic equivalence point.
Materials:
-
0.1 M Acetic Acid (CH₃COOH)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
This compound indicator solution (0.1% in ethanol)
-
Phenolphthalein indicator solution (0.1% in 95% ethanol)
-
Alizarin Red S indicator solution (0.1% in water)
-
50 mL Burette, 25 mL Pipette, 250 mL Erlenmeyer flasks
-
pH meter
Procedure:
-
Pipette 25.00 mL of 0.1 M acetic acid into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the selected indicator.
-
Titrate with 0.1 M NaOH until the endpoint is reached.
-
Record the volume of NaOH added and repeat for reproducibility.
-
Generate a titration curve using a pH meter for one set of titrations with each indicator.
Analysis of Limitations in Weak Acid Titration
The titration of a weak acid with a strong base results in an equivalence point in the basic pH range (typically pH 8-10).[2] In this scenario, both the aqueous and alcoholic transition ranges of this compound are entirely unsuitable. The color change would occur long before the equivalence point is reached, leading to a significant underestimation of the analyte concentration. Phenolphthalein (pH 8.2-10.0) and Alizarin Red S (with its second transition around pH 11) are far more appropriate choices.[3] This demonstrates another critical limitation: This compound is not a viable indicator for the titration of weak acids with strong bases.
Further Considerations and Potential Pitfalls
Beyond the fundamental limitation of its pH range, several other factors can impact the performance of this compound:
-
Endpoint Sharpness: The gradual color change from orange to yellow can be subjective and difficult to pinpoint accurately, leading to poor precision. Indicators with a more dramatic and distinct color change, such as the colorless-to-pink transition of phenolphthalein, are generally preferred.
-
Solvent Effects: The dependence of the pH transition range on the solvent (aqueous vs. alcoholic) introduces a potential source of variability and error if the solvent composition is not strictly controlled.
Conclusion: A Niche Indicator with Significant Constraints
For researchers in drug development and other scientific fields where accuracy and reproducibility are non-negotiable, a thorough understanding of these limitations is crucial. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision on the most appropriate pH indicator for a given analytical task, ultimately contributing to the generation of high-quality, reliable data.
References
- Wikipedia. Anthraquinone dyes. [Link]
- Sciencing.
- Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(19), 11311–11316. [Link]
- Khan Academy.
Sources
A Comparative Guide to Alizarin-Based Dyes for Mineralization Analysis: Alizarin Red S as the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
In the fields of bone biology, regenerative medicine, and the study of pathological calcification, the accurate detection and quantification of mineralized deposits are paramount. For decades, Alizarin Red S has been the cornerstone for such analyses, revered for its reliability and robust performance. This guide provides an in-depth technical overview of Alizarin Red S, from its underlying chemical principles to detailed experimental protocols for its application. We will also introduce a lesser-known analogue, Alizarin Orange, and discuss its chemical properties, while highlighting the current landscape of its use—or lack thereof—in mineralization studies. This comparative guide aims to equip researchers with the necessary knowledge to make informed decisions for their experimental designs and to understand the established methodologies in the context of available alternatives.
Alizarin Red S: The Undisputed Standard for Calcium Staining
Alizarin Red S (ARS) is an anthraquinone dye that has become the gold standard for the histological and in vitro visualization and quantification of calcium deposits.[1] Its widespread adoption is a testament to its specificity, the simplicity of its application, and the extensive body of research that validates its use.[2]
Mechanism of Action: A Tale of Chelation and Color
The efficacy of Alizarin Red S as a calcium stain lies in its molecular structure. The dye possesses hydroxyl and sulfonate groups that act as ligands, enabling the chelation of calcium ions present in mineralized matrices.[3] This binding event forms a stable, insoluble, and brightly colored orange-red complex.[1] The reaction is pH-dependent, with an optimal pH range of 4.1-4.3 being critical for the specific interaction with calcium.[2] At this acidic pH, the dye selectively binds to calcium salts, such as those found in areas of calcification or bone formation, resulting in a vivid and easily detectable precipitate.[4][5]
Caption: Chemical Structure of Alizarin Orange.
A Theoretical Comparison: Sulfonate vs. Nitro Group
The key structural difference between Alizarin Red S and Alizarin Orange lies in the substituent at the 3-position of the anthraquinone core. Alizarin Red S possesses a sulfonate group (-SO₃H), while Alizarin Orange has a nitro group (-NO₂). This difference is significant as it influences the electron density of the molecule and its interaction with metal ions.
The sulfonate group in Alizarin Red S is a strong electron-withdrawing group that is ionized at the staining pH, contributing to the dye's water solubility and its specific binding to calcium. The nitro group in Alizarin Orange is also electron-withdrawing, but its impact on the chelation properties with calcium in a biological context has not been thoroughly investigated. In theory, the presence of the nitro group could alter the binding affinity and specificity for calcium compared to the sulfonate group. However, without experimental data, this remains a point of speculation.
Quantitative Comparison: The Data Deficit
A direct quantitative comparison of Alizarin Orange and Alizarin Red S for mineralization assays is currently not possible due to the lack of published studies utilizing Alizarin Orange for this purpose. The scientific community has overwhelmingly favored Alizarin Red S, leading to a wealth of optimized protocols and validation data that are absent for Alizarin Orange.
The following table summarizes the known properties and applications of both dyes, underscoring the disparity in their characterization for biological staining.
| Feature | Alizarin Red S | Alizarin Orange |
| Synonyms | Mordant Red 3, C.I. 58005 | 3-nitroalizarin, Mordant Orange 14, C.I. 58015 [6] |
| CAS Number | 130-22-3 [4] | 568-93-4 [6] |
| Chemical Formula | C₁₄H₇NaO₇S [4] | C₁₄H₇NO₆ [6] |
| Primary Application | Staining of calcium deposits in biological samples [1] | Mordant dye for textiles, acid-base indicator [1] |
| Mechanism of Calcium Binding | Chelation via hydroxyl and sulfonate groups [3] | Presumed chelation via hydroxyl groups, influence of nitro group unknown |
| Color of Calcium Complex | Orange-red [4] | Not documented for biological samples |
| Quantitative Protocols | Well-established (e.g., acetic acid extraction) [7] | Not available |
| Scientific Validation | Extensive | Lacking |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the well-established Alizarin Red S staining and quantification protocol. Due to the lack of available information, a corresponding protocol for Alizarin Orange cannot be provided.
Alizarin Red S Staining and Quantification Workflow
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 6. Alizarine orange (568-93-4) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Metallochromic Indicators in Complexometric Titrations: An In-Depth Analysis of Alizarine Orange and Its Alternatives
For the discerning researcher, scientist, and drug development professional, the precision of analytical techniques is not merely a goal; it is a prerequisite for innovation and discovery. Complexometric titration, a cornerstone of quantitative analysis for metal ion determination, hinges on the critical choice of a metallochromic indicator. This guide provides a comprehensive, field-proven comparison of Alizarine Orange and its more established alternatives, grounding theoretical principles in practical application and experimental evidence.
The Crucial Role of the Indicator in Complexometric Titrations
Complexometric titrations rely on the formation of a stable, stoichiometric complex between a metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The equivalence point, where the metal ions in the sample have been completely complexed by the titrant, is visualized by a metallochromic indicator. This indicator is itself a chelating agent that forms a colored complex with the metal ion. For a successful titration, the metal-indicator complex must be less stable than the metal-EDTA complex. As EDTA is added, it first binds to the free metal ions. Once all free metal ions are consumed, EDTA displaces the metal ions from the indicator complex, resulting in a distinct color change that signals the endpoint.[1][2]
The selection of an appropriate indicator is governed by several factors, including the specific metal ion, the pH of the medium, the stability of the metal-indicator complex, and the sharpness of the color change at the endpoint.
This compound: A Theoretical Evaluation in the Context of Complexometry
This compound, chemically known as 3-nitroalizarin, is a dye belonging to the anthraquinone family. While it is well-documented as an acid-base indicator, its application as a complexometric indicator is not widely reported in scientific literature.
Structural Potential for Chelation
This compound possesses functional groups that suggest a potential for metal chelation. The presence of hydroxyl (-OH) and nitro (-NO2) groups in proximity on the anthraquinone scaffold could allow for the formation of coordination complexes with metal ions.
Established Alternatives: A Comparative Performance Analysis
Given the limited data on this compound in complexometric titrations, a robust comparison with established and widely validated indicators is essential for the practicing scientist. The following sections detail the performance characteristics of key alternatives.
Alizarin Red S: A Close Relative
Alizarin Red S, the sodium salt of Alizarin sulfonic acid, is a well-known complexometric indicator, particularly for the determination of calcium ions.[3][4] Its structure is very similar to this compound, with a sulfonate group instead of a nitro group.
-
Mechanism: Alizarin Red S forms a red-orange complex with calcium ions.[4]
-
Application: It is frequently used in histological staining to detect calcium deposits in tissues and in analytical chemistry for the quantification of calcium.[3][4]
Eriochrome Black T (EBT): The Workhorse for Water Hardness
Eriochrome Black T is a versatile and widely used indicator, especially for the determination of total water hardness (calcium and magnesium).[3]
-
Mechanism: In a buffered solution at pH 10, EBT is blue. It forms a wine-red complex with calcium and magnesium ions.[3][5]
-
Performance: EBT provides a distinct color change, but its aqueous solutions can be unstable and may require fresh preparation.[6]
Calmagite: An Improvement on EBT
Calmagite is structurally similar to EBT and serves as an excellent alternative, offering several advantages.
-
Mechanism: Similar to EBT, Calmagite forms a wine-red complex with magnesium and calcium ions at pH 10, with the free indicator being blue.[7]
-
Performance: Calmagite offers a sharper and clearer endpoint compared to EBT.[6] A significant advantage is the indefinite stability of its aqueous solutions, which enhances reproducibility and convenience.[6]
Murexide: Selective for Calcium and Other Metals
Murexide, the ammonium salt of purpuric acid, is a valuable indicator for the selective titration of certain metal ions.
-
Mechanism: Murexide forms colored complexes with several metal ions, including calcium, copper, nickel, and cobalt.[8] For calcium at a pH of around 12, the color changes from pink/red to violet/purple at the endpoint.[9]
-
Performance: Murexide is particularly useful for the direct titration of calcium in the presence of magnesium, as the Mg-murexide complex is less stable.[10] However, murexide solutions are unstable and should be prepared fresh.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the discussed indicators to aid in selection for specific applications.
| Indicator | Common Metal Ions Titrated | Optimal pH Range | Color Change (Metal-Complex to Free Indicator) | Key Advantages | Limitations |
| Alizarin Red S | Ca²⁺ | ~4.3[4] | Orange-Red to Yellow/Red | Good for calcium determination. | Limited range of metal ions. |
| Eriochrome Black T | Ca²⁺, Mg²⁺ (total hardness), Zn²⁺ | ~10[3] | Wine-Red to Blue[3] | Widely used, good for water hardness. | Aqueous solutions are unstable.[6] |
| Calmagite | Ca²⁺, Mg²⁺ | 9 - 11[7] | Wine-Red to Sky Blue[6][7] | Sharper endpoint than EBT, stable aqueous solutions.[6] | Structurally similar to EBT, may have similar interferences. |
| Murexide | Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺ | ~12 (for Ca²⁺)[10] | Red to Violet (for Ca²⁺)[9] | Selective for Ca²⁺ in the presence of Mg²⁺.[10] | Unstable in aqueous solution. |
Experimental Protocols: A Guide to Best Practices
To ensure the integrity of your results, the following detailed protocols for the use of established indicators are provided. The causality behind each step is explained to foster a deeper understanding of the methodology.
General Reagents
-
Standard EDTA Solution (0.01 M): Dissolve 3.72 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize against a primary standard calcium carbonate solution.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.
-
Sodium Hydroxide Solution (1 M): For pH adjustment.
Protocol for Total Hardness Determination using Calmagite
This protocol is designed for the determination of total calcium and magnesium concentration, a common analysis in water quality assessment.
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL Erlenmeyer flask.
-
pH Adjustment: Add 2 mL of the pH 10 ammonia-ammonium chloride buffer to the flask. This ensures that the EDTA is in the correct form to chelate the metal ions and that the indicator exhibits its characteristic color change.
-
Indicator Addition: Add 2-3 drops of Calmagite indicator solution. The solution will turn a wine-red color in the presence of calcium and magnesium ions.
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette with constant swirling. The EDTA will first complex with the free Ca²⁺ and Mg²⁺ ions.
-
Endpoint Determination: The endpoint is reached when the color sharply changes from wine-red to a distinct sky blue.[6] This indicates that all the metal ions have been complexed by EDTA, and the indicator is in its free form.
-
Calculation: Record the volume of EDTA used and calculate the total hardness of the sample.
Protocol for Selective Calcium Determination using Murexide
This protocol allows for the determination of calcium in the presence of magnesium.
-
Sample Preparation: Pipette a known volume of the sample into a 250 mL Erlenmeyer flask.
-
pH Adjustment: Add 1 M sodium hydroxide solution to raise the pH to approximately 12. At this high pH, magnesium precipitates as magnesium hydroxide and does not interfere with the titration.
-
Indicator Addition: Add a small amount of freshly prepared Murexide indicator. The solution will turn pink or red.
-
Titration: Titrate immediately with the standardized EDTA solution. The titration should be performed promptly as Murexide is unstable in alkaline solutions.
-
Endpoint Determination: The endpoint is marked by a color change from red to violet/purple.[9]
-
Calculation: Record the volume of EDTA used to determine the calcium concentration.
Visualizing the Titration Process
To further elucidate the principles of complexometric titrations, the following diagrams illustrate the key concepts and workflows.
Caption: Principle of complexometric titration endpoint detection.
Caption: Experimental workflow for a direct complexometric titration.
Conclusion and Recommendations
While this compound possesses structural features that could lend themselves to complexometric applications, the current body of scientific literature does not support its widespread use as a metallochromic indicator. For researchers requiring high accuracy and reproducibility, established indicators such as Calmagite and Murexide are highly recommended.
-
For total hardness (Ca²⁺ and Mg²⁺) determination, Calmagite is the superior choice over Eriochrome Black T due to its enhanced endpoint sharpness and the exceptional stability of its aqueous solutions.
-
For the selective determination of Ca²⁺ in the presence of Mg²⁺, Murexide, used at a pH of ~12, is the indicator of choice.
The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical work, ensuring the generation of reliable and high-quality data.
References
- Chemistry LibreTexts. (2021, August 15). Complexometric Calcium Determination (Experiment).
- Scribd. (n.d.). Experiment 01.
- Slideshare. (2020, March 28). Complexometric Titrations.
- UCI Department of Chemistry. (n.d.). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA.
- University of Louisiana Monroe. (n.d.). Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration.
- Vedantu. (n.d.). Complexometric Titration: Principles & Procedure Explained.
- Wikipedia. (n.d.). Complexometric indicator.
- Wikipedia. (n.d.). Eriochrome Black T.
- Wikipedia. (n.d.). Alizarin Red S.
- Wikipedia. (n.d.). Titration.
- 3H Biomedical. (n.d.). Alizarin Red S Staining Quantification Assay (ARed-Q).
- International Journal of Pharmacy and Analytical Research (IJPAR). (2024, May 16). [Article on complexometric titration].
- MDPI. (n.d.). Structural and Vibrational Characterizations of Alizarin Red S.
- Pharmaguideline. (n.d.). Classification of Complexometric Titration and Metal ion Indicators.
- ResearchGate. (n.d.). Metal complexes of alizarin and their biological and industrial applications: A literature review.
- ResearchGate. (n.d.). Structure of dyes: Alizarin Red S (a); Xylenol Orange (b).
- Science.gov. (n.d.). complexometric titration method: Topics by Science.gov.
- SciSpace. (n.d.). Potentiometric and spectrophotometric study of calcium and alizarin red S complexation.
- Scribd. (n.d.). Chemistry Students' Titration Guide.
- U.S. Geological Survey. (n.d.). Hardness, titrimetric, complexometric.
- Wikipedia. (n.d.). Alizarin.
- Wikipedia. (n.d.). Complexometric titration.
- digicollections.net. (n.d.). 2.5 Complexometric titrations.
- pharmrecord.com. (n.d.). Complexometric titration.
- 50Megs. (n.d.). Complexometric Titration Indicators.
- ResearchGate. (n.d.). Pharmacy-e-Book-Pharmaceutical-Analysis-COMPLEXOMETRIC-TITRATIONS-by-Dr-Asif-Husain.pdf.
- ResearchGate. (n.d.). Structure of alizarin (Alz) and alizarin red S ARS.
- Slideshare. (n.d.). 7.complexometric titrations.
- University of California, Irvine. (n.d.). Complexometric Titrations.
- University of California, Santa Barbara. (n.d.). Experiment 2 EDTA Titration of Calcium.
- University of North Carolina at Chapel Hill. (n.d.). LABORATORY EXPERIMENT 6 TRANSITION METAL DETERMINATION USING COMPLEXOMETRIC TITRATION M + EDTA 4-→MEDTA(n-4).
- University of Pennsylvania. (n.d.). Complexometric Titrations.
- ResearchGate. (n.d.). Theoretical Basis of Analysis: Complexometric Titrations.
- Infoline, P. (n.d.). Metal ion indicators in Complexometric titration.
- IntechOpen. (n.d.). Complexometric Titrations: New Reagents and Concepts to Overcome Old Limitations.
Sources
- 1. Complexometric titration - Wikipedia [en.wikipedia.org]
- 2. pharmrecord.com [pharmrecord.com]
- 3. Alizarin Red S - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gspchem.com [gspchem.com]
- 8. Complexometric indicator - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. du.edu.eg [du.edu.eg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
